molecular formula C14H19NO2 B183884 tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 123387-53-1

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B183884
CAS No.: 123387-53-1
M. Wt: 233.31 g/mol
InChI Key: GVSRWAIRQCMAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRWAIRQCMAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442802
Record name tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-53-1
Record name 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Introduction: The Strategic Role of a Protected Scaffold

This compound is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group. This molecule is not merely a chemical curiosity; it is a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. The strategic installation of the Boc group transforms the reactive secondary amine of the tetrahydroquinoline scaffold into a stable carbamate. This modification serves two primary purposes: it masks the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions, and it enhances the solubility of the scaffold in common organic solvents.[1]

The true value of this compound lies in its function as a versatile intermediate.[1][2] The Boc group is prized for its stability across a wide range of reaction conditions—including many nucleophilic, basic, and reductive environments—yet it can be removed cleanly and efficiently under mild acidic conditions.[1][3] This "protect-transform-deprotect" strategy allows chemists to perform intricate modifications on the aromatic ring or the aliphatic portion of the dihydroquinoline core, ultimately leading to the synthesis of complex, pharmacologically active molecules.[4][5] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These characteristics dictate purification strategies, reaction conditions, and analytical verification.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for calculating molar equivalents, predicting solubility, and establishing identity.

PropertyValueSource
CAS Number 138350-92-2[6]
Molecular Formula C₁₄H₁₉NO₂[6]
Molecular Weight 233.31 g/mol [6]
Appearance White to off-white solidN/A
IUPAC Name This compound[6]
InChI Key HTDOHIVUPFBSNR-UHFFFAOYSA-N[6]
Spectroscopic Signature

While specific spectra can vary based on the solvent and instrument, the following provides a general guide to the expected spectroscopic data for structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by several key regions. A large singlet integrating to 9 protons is observed around δ 1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group. The aliphatic protons on the dihydroquinoline ring typically appear as multiplets between δ 1.8 and 3.8 ppm. The aromatic protons on the benzene ring will appear further downfield, typically between δ 6.8 and 7.5 ppm, with splitting patterns dependent on the substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the carbonyl carbon of the Boc group around δ 154 ppm. The methyl carbons of the tert-butyl group appear upfield, near δ 28 ppm. Signals for the aliphatic and aromatic carbons of the dihydroquinoline core will also be present in their respective regions.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 234.3. Depending on the ionization method, fragments corresponding to the loss of the Boc group or isobutylene may also be observed.

Synthesis: The Boc Protection Strategy

The most common and direct route to this compound is the N-protection of commercially available 1,2,3,4-tetrahydroquinoline. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The causality behind this choice is Boc₂O's high reactivity towards nucleophiles (like the amine) and the benign nature of its byproducts (tert-butanol and CO₂). A base is required to deprotonate the amine, enhancing its nucleophilicity.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Reactant1 1,2,3,4-Tetrahydroquinoline Reaction Boc Protection Reaction Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction Base Base (e.g., NaOH, DMAP) Base->Reaction Activates Amine Solvent Solvent (e.g., Dioxane/H₂O, DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the N-Boc protection of 1,2,3,4-tetrahydroquinoline.

Experimental Protocol: N-Boc Protection

This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the starting material (TLC) and characterization of the product (NMR, MS) matching expected data. The workup is designed to remove excess reagents and byproducts.

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent mixture such as dioxane and 1N aqueous sodium hydroxide (1:1 v/v), add di-tert-butyl dicarbonate (1.2-1.5 eq).[7] Dichloromethane (DCM) can also be used as a solvent, often with a non-aqueous base like 4-dimethylaminopyridine (DMAP).[7]

  • Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 4-16 hours).

  • Workup & Isolation: If using a biphasic system, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, wash with saturated brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate (Na₂SO₄).[7] Filter the drying agent and concentrate the solvent under reduced pressure.

  • Final Product: The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[7]

Reactivity and Key Chemical Transformations

The chemical utility of this compound is defined by two main types of reactivity: the cleavage of the Boc protecting group and the functionalization of the dihydroquinoline scaffold.

N-Boc Deprotection: Regenerating the Amine

The acid-lability of the Boc group is its most important feature. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for its removal.[3]

Mechanism of Deprotection: The process is initiated by the protonation of the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the conjugate base of the acid or eliminated to form isobutylene gas.[3][8]

G Start Boc-Protected Amine Step1 Protonation (Carbonyl Oxygen) Start->Step1 + H⁺ (TFA) Step2 C-O Bond Cleavage Step1->Step2 Step3 Carbamic Acid Intermediate Step2->Step3 Byproduct t-Butyl Cation → Isobutylene Step2->Byproduct Step4 Decarboxylation Step3->Step4 End Free Amine + CO₂ Step4->End

Caption: Acid-catalyzed deprotection pathway for the Boc group.

Experimental Protocol: N-Boc Deprotection with TFA
  • Reaction Setup: Dissolve the this compound (1.0 eq) in a minimal amount of a dry solvent such as dichloromethane (DCM).

  • Execution: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup & Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Caution: TFA is highly corrosive.

  • Neutralization: Dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 1,2,3,4-tetrahydroquinoline.

Reactions of the Dihydroquinoline Core

With the nitrogen protected, the dihydroquinoline scaffold can be functionalized. The Boc group acts as a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its steric bulk can hinder substitution at the C8 position. Functionalized derivatives, such as those with formyl or hydroxyl groups, serve as key intermediates for building more complex molecular architectures.[1][4] The aldehyde functionality, for instance, allows for modifications like condensation reactions, reductions to alcohols, or oxidations to carboxylic acids.[1][4][5]

Applications in Drug Discovery and Synthesis

The true value of this scaffold is realized in its application as a versatile intermediate for creating novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.

  • Scaffold for SAR Studies: By using this compound, medicinal chemists can readily synthesize a library of analogues.[4] Different functional groups can be introduced onto the aromatic ring, and after Boc deprotection, the regenerated amine can be acylated, alkylated, or used in reductive amination to explore structure-activity relationships (SAR).

  • Synthesis of Bioactive Molecules: This compound is a key starting material for pharmaceuticals targeting a range of conditions, including neurological and inflammatory diseases.[2][4] Its rigid conformation and ability to be easily derivatized make it an ideal core for designing receptor ligands and enzyme inhibitors where precise spatial orientation of functional groups is critical for binding affinity and selectivity.[4][5]

  • Intermediate for Complex Heterocycles: The protected scaffold allows for the construction of more complex fused heterocyclic systems, which are of significant interest in drug development.[1]

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry. Its utility is derived from the robust yet readily cleavable nature of the Boc protecting group, which enables chemists to unlock the full synthetic potential of the dihydroquinoline scaffold. From its straightforward synthesis to its predictable reactivity and broad applicability in constructing complex, high-value molecules, this compound provides a reliable and strategic platform for innovation in both academic research and industrial drug development.

References

  • MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes. Available from: [Link].

  • PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | C14H19NO3 | CID 67304757. National Center for Biotechnology Information. Available from: [Link].

  • MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes. Available from: [Link].

  • PubChem. Boc-6-amino-1,2,3,4-tetrahydroquinoline | C14H20N2O2 | CID 4083416. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link].

  • PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available from: [Link].

  • Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link].

  • PubChem. 3,4-Ditert-butyl-1,2-dihydroisoquinoline | C17H25N | CID 155403912. National Center for Biotechnology Information. Available from: [Link].

Sources

A Comprehensive Technical Guide to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and comprehensive analytical characterization methods. Furthermore, it explores the compound's significant applications in drug discovery, highlighting its role as a key intermediate in the development of novel therapeutic agents. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of the Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom affords this compound. This modification enhances the stability and modulates the solubility of the parent heterocycle, rendering it an exceptionally versatile intermediate for further chemical elaboration. The Boc group's stability under various reaction conditions and its facile removal under mild acidic conditions make it an ideal protecting group in multi-step syntheses.

This guide will focus on the fundamental properties and synthetic utility of this compound, providing researchers with the necessary information to effectively incorporate this valuable building block into their synthetic strategies. Its rigid bicyclic structure provides a well-defined three-dimensional geometry, which is highly desirable in the design of specific receptor ligands and enzyme inhibitors.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

Physical Data

While a specific melting point for this compound is not consistently reported in the literature, it is generally described as a solid or semi-solid at room temperature. The physical properties of its precursor, 1,2,3,4-tetrahydroquinoline, are well-documented and provided for reference.

PropertyValueSource
CAS Number 123387-53-1Sigma-Aldrich
Molecular Formula C₁₄H₁₉NO₂PubChem
Molecular Weight 233.31 g/mol PubChem
Appearance Solid or semi-solidSigma-Aldrich
Storage Temperature Room Temperature, in a dry, well-ventilated placeSigma-Aldrich

Note: For comparison, the precursor 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) is a liquid with a boiling point of 249 °C and a density of 1.061 g/mL at 25 °C.

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Aromatic Protons6.9 - 7.6m4HAr-H
Methylene Protons~3.7t2HN-CH₂
Methylene Protons~2.7t2HAr-CH₂
Methylene Protons~1.9p2H-CH₂-CH₂-
tert-Butyl Protons~1.5s9HC(CH₃)₃
¹³C NMR (CDCl₃) Chemical Shift (δ) ppmAssignment
Carbonyl Carbon~154C=O
Quaternary Carbon~80O-C(CH₃)₃
Aromatic Carbons115 - 145Ar-C
Methylene Carbon~42N-CH₂
Methylene Carbon~28Ar-CH₂
tert-Butyl Carbons~28C(CH₃)₃
Methylene Carbon~22-CH₂-CH₂-

Synthesis Protocol: N-Boc Protection of 1,2,3,4-Tetrahydroquinoline

The synthesis of this compound is a straightforward and high-yielding reaction involving the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate (Boc₂O). The causality behind this common laboratory procedure lies in the high reactivity of the lone pair of electrons on the nitrogen atom towards the electrophilic carbonyl carbon of the Boc anhydride.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product THQ 1,2,3,4-Tetrahydroquinoline Reaction CH₂Cl₂ or THF Room Temperature THQ->Reaction + Boc₂O Boc2O Di-tert-butyl dicarbonate (Boc₂O) Product This compound Reaction->Product caption Synthesis of this compound

Caption: General reaction scheme for the N-Boc protection of 1,2,3,4-tetrahydroquinoline.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful completion can be readily assessed by thin-layer chromatography (TLC) and confirmed by the spectroscopic methods outlined in Section 2.2.

  • Preparation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.2 M), add di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, observing the consumption of the starting material (a primary amine, which can be visualized with ninhydrin stain) and the appearance of the product. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity and may be used directly in subsequent steps. If further purification is required, dissolve the residue in a minimal amount of a non-polar solvent like hexanes and pass it through a short plug of silica gel, eluting with a mixture of ethyl acetate and hexanes.

  • Isolation: Concentrate the eluent under reduced pressure to yield this compound as a solid or semi-solid.

Applications in Drug Discovery and Organic Synthesis

The dihydroquinoline core, protected as its N-Boc derivative, serves as a versatile platform for the synthesis of a wide range of biologically active molecules. The Boc group allows for selective reactions at other positions of the quinoline ring system, which can be subsequently deprotected to reveal the free amine for further functionalization.

Intermediate in Pharmaceutical Synthesis

Derivatives of this compound are key intermediates in the synthesis of compounds targeting various therapeutic areas, including neurological and inflammatory conditions.[1] The rigid scaffold of the dihydroquinoline core is instrumental in positioning functional groups for optimal interaction with biological targets, thereby enhancing binding affinity and selectivity.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the ease of derivatization of the N-Boc protected dihydroquinoline scaffold makes it an ideal template for SAR studies.[1] By systematically modifying the substituents on the aromatic ring, researchers can probe the structural requirements for biological activity and optimize the pharmacological properties of lead compounds.

G cluster_core Core Scaffold cluster_applications Applications Core tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate App1 Pharmaceutical Intermediates Core->App1 App2 SAR Studies Core->App2 App3 Receptor Ligands Core->App3 App4 Enzyme Inhibitors Core->App4 caption Applications of the core scaffold

Caption: Key applications of the this compound scaffold.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related compounds should be strictly adhered to.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Based on data for analogous compounds, this substance may be harmful if swallowed and may cause skin and eye irritation.[3]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound of significant strategic value in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatility of the N-Boc protecting group, makes it an indispensable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and its key applications, with the aim of empowering researchers to confidently and safely utilize this important chemical entity in their pursuit of scientific discovery and the development of new therapeutic agents.

References

  • Sigma-Aldrich. This compound Safety Data Sheet.
  • PubChem. Compound Summary for CID 15112489, tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]

  • MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

Sources

The Unseen Potential: A Technical Guide to the Biological Activity of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its partially saturated counterpart, the 3,4-dihydroquinoline ring system, offers a three-dimensional architecture that is increasingly being explored for novel pharmacological applications. This technical guide delves into the synthesis, biological activities, and therapeutic potential of derivatives of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate. While often utilized as a synthetic intermediate due to the protecting nature of the tert-butoxycarbonyl (Boc) group, this scaffold is a launchpad for a diverse array of bioactive molecules. This guide will explore its role in the development of anticancer, antimicrobial, and other therapeutic agents, providing insights into structure-activity relationships, mechanisms of action, and detailed experimental protocols.

Introduction: The Significance of the 3,4-Dihydroquinoline Scaffold

Quinoline and its derivatives have a rich history in drug discovery, with applications ranging from antimalarials to anticancer agents.[1] The hydrogenation of the quinoline ring to its dihydro- and tetrahydro- forms introduces conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The this compound scaffold serves as a key building block in this endeavor. The Boc group provides stability and modulates solubility, making it amenable to a wide range of synthetic transformations.[2] This guide will illuminate the journey from this versatile intermediate to potent, biologically active molecules.

Synthetic Strategies: Unleashing the Potential of the Core Scaffold

The true potential of this compound lies in its capacity for derivatization. The Boc-protected nitrogen allows for selective modifications at other positions of the dihydroquinoline ring.

General Synthesis of the Core Scaffold

The synthesis of the parent scaffold, for instance, tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, can be achieved by dissolving 6-hydroxy-1,2,3,4-tetrahydroquinoline in a solvent mixture of dioxane and aqueous NaOH, followed by the addition of di-tert-butyl dicarbonate.[3] The reaction mixture is stirred at room temperature, and after workup, the product is purified by column chromatography.[3]

Derivatization Strategies

Further functionalization is key to unlocking the biological activity of this scaffold. For example, the formyl group can be introduced, as seen in tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, which serves as a versatile handle for creating more complex molecules through reactions like condensations.[4] This derivatization is crucial for developing receptor ligands and enzyme inhibitors, where the dihydroquinoline core can enhance binding affinity.[4]

Experimental Protocol: Synthesis of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate [3]

  • Dissolve 6-Hydroxy-1,2,3,4-tetrahydroquinoline (25 g, 172.9 mmol) in a mixture of dioxane (200 mL) and 1N NaOH aqueous solution (200 mL).

  • Add di-tert-butyl dicarbonate (56.6 g, 259.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with saturated saline (1 x 200 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by fast column chromatography (eluent: 10% ethyl acetate/hexane) to yield the target compound.

Anticancer Activity: A Promising Frontier

The dihydro- and tetrahydroquinoline core is a recurring motif in the design of novel anticancer agents.[5][6] Derivatives have shown potent activity against a range of cancer cell lines, often acting through mechanisms that involve the induction of oxidative stress and apoptosis.[7]

NQO1-Directed Antitumor Agents

A novel series of 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones have been designed as NQO1-directed antitumor agents.[7] Certain derivatives proved to be good NQO1 substrates with increased metabolic rates compared to β-lapachone.[7] These compounds potently inhibited the growth of NQO1-rich breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cells.[7] Mechanistically, the representative compound 3o was found to trigger ROS generation in an NQO1-dependent manner, leading to apoptosis in HepG2 cells.[7] In a HepG2 xenograft mouse model, compound 3o significantly suppressed tumor growth at a dose of 20 mg/kg without affecting the animals' weight.[7]

Diaryl-Substituted Tetrahydroquinolines

In a study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, the lead compound 3c demonstrated low micromolar inhibition of various cancer cell lines.[8] This highlights the importance of aryl substitutions on the tetrahydroquinoline scaffold for enhancing antiproliferative effects.[8]

Data on Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
3o (benzo[h]quinoline derivative)MCF-7Not specified[7]
3o (benzo[h]quinoline derivative)HepG2Not specified[7]
3o (benzo[h]quinoline derivative)A549Not specified[7]
3c (tetrahydroquinoline derivative)H460 (lung carcinoma)4.9 ± 0.7[8]
3c (tetrahydroquinoline derivative)A-431 (skin carcinoma)2.0 ± 0.9[8]
3c (tetrahydroquinoline derivative)HT-29 (colon adenocarcinoma)4.4 ± 1.3[8]
4f (quinoline derivative)A549Comparable to doxorubicin[9]
4f (quinoline derivative)MCF7Comparable to doxorubicin[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in 96-well plates at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Properties: A Scaffold for Combating Drug Resistance

Derivatives of the quinoline and quinoxaline (a structurally similar scaffold) families have demonstrated significant antimicrobial properties.[2] The mechanism of action often involves interfering with bacterial DNA synthesis or cell wall formation.[2]

Activity against Drug-Resistant Bacteria

The development of novel antimicrobial agents is crucial in the face of rising antibiotic resistance. Functionalized fluoroquinolones have shown promise as dual antiproliferative and antimicrobial agents. While not directly derived from the topic scaffold, this research underscores the potential of the broader quinoline class in this therapeutic area.

Structure-Activity Relationship Insights

Research on quinoxaline derivatives suggests that structural modifications, such as the introduction of bulky substituents, can significantly enhance antimicrobial potency, including activity against Mycobacterium tuberculosis.[2] This provides a rationale for exploring similar modifications on the this compound scaffold.

Mechanism of Action: A Multifaceted Approach

The biological activities of dihydroquinoline derivatives are often attributed to their ability to interact with specific molecular targets.

Enzyme Inhibition

Many quinoline derivatives exert their effects by inhibiting key enzymes. For example, certain quinoline compounds have been shown to be potent EGFR inhibitors, with molecular docking studies revealing strong interactions with key amino acids in the enzyme's active site.[9] The dihydroquinoline scaffold can be functionalized to target other enzymes, such as those involved in inflammatory or neurodegenerative processes.[4]

Disruption of Cellular Processes

As seen in the anticancer activity of NQO1-directed agents, dihydroquinoline derivatives can induce cellular stress by generating reactive oxygen species (ROS), leading to apoptosis.[7] In the context of antimicrobial activity, these compounds can disrupt bacterial membrane integrity.

Diagram: Proposed Mechanism of Action for Anticancer Activity

G cluster_0 Cellular Environment Dihydroquinoline_Derivative Dihydroquinoline Derivative NQO1 NQO1 Enzyme Dihydroquinoline_Derivative->NQO1 Activates ROS Reactive Oxygen Species (ROS) NQO1->ROS Generates Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Induces

Caption: Dihydroquinoline derivatives can activate the NQO1 enzyme, leading to ROS generation and subsequent apoptosis in cancer cells.

Conclusion and Future Directions

The this compound scaffold, while often seen as a mere synthetic intermediate, holds significant promise as a versatile platform for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of its biological activity. The demonstrated anticancer and antimicrobial potential of related dihydro- and tetrahydroquinoline derivatives provides a strong rationale for the continued exploration of this scaffold. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives, with a particular emphasis on elucidating detailed structure-activity relationships and mechanisms of action. Such efforts will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Arch Pharm (Weinheim), 358(8), e70078. [Link]

  • Design, synthesis, and biological evaluation of 4-substituted-3,4-dihydrobenzo[h]quinoline-2,5,6(1H)-triones as NQO1-directed antitumor agents. (2020). Eur J Med Chem, 198, 112396. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(17), 4273. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). Molecules, 28(21), 7384. [Link]

  • TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis. (n.d.). Mol-Instincts. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2021). Mol Divers, 25(1), 55-66. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13266-13291. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

  • Antimicrobial activity of the synthesized compounds against B.... (n.d.). ResearchGate. [Link]

  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. (2023). Journal of Drug and Alcohol Research, 12(2), 1-6. [Link]

  • tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. (n.d.). MySkinRecipes. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin J Anal Pharm Chem, 2(4), 1048. [Link]

  • Synthesis, Structure Characterization, and Antimicrobial Activity Of 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic A. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 731-744. [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. (2021). Frontiers in Chemistry, 9, 643265. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Pharmaceuticals, 17(5), 633. [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2018). Molecules, 23(11), 2776. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13266-13291. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(17), 4273. [Link]

  • Discovery and SAR exploration of novel nanomolar 3,4-dihydroquinazolin-2(1H)-one non-nucleoside reverse transcriptase inhibitors. (2025). Eur J Med Chem, 296, 117818. [Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel Thiazoline and Thiazolidinone Derivatives of 2,6-Di-tert-butyl-1,4-benzoquinone. (2010). ChemInform, 41(32). [Link]

  • Biological Activities of Quinoline Derivatives. (2009). Mini Rev Med Chem, 9(14), 1648-54. [Link]

Sources

The Versatile Scaffold: A Technical Guide to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for the Modern Chemist

In the landscape of medicinal chemistry and organic synthesis, the strategic use of protecting groups and heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. Among these, the tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate core, a Boc-protected form of 1,2,3,4-tetrahydroquinoline, has emerged as a cornerstone building block. Its unique combination of a rigid bicyclic structure, a readily cleavable protecting group, and versatile reactivity makes it an invaluable intermediate in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis: Securing the Core Structure

The most direct and widely employed method for the synthesis of this compound is the N-protection of its parent heterocycle, 1,2,3,4-tetrahydroquinoline. The tert-butoxycarbonyl (Boc) group is favored for its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions[1].

Rationale for Boc Protection

The selection of the Boc protecting group is a strategic choice rooted in its chemical properties. The bulky tert-butyl group provides steric hindrance, shielding the nitrogen from unwanted side reactions. Furthermore, the carbamate linkage is stable to many nucleophilic and basic conditions, allowing for selective transformations on other parts of the molecule. Its acid lability, proceeding through a stable tert-butyl cation, ensures that deprotection can be achieved without compromising other sensitive functional groups.

Optimized Experimental Protocol for Synthesis

This protocol details a standard and reliable method for the N-Boc protection of 1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or a biphasic system of dioxane and aqueous sodium hydroxide

  • Triethylamine (NEt₃) (if using an organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Wash the reaction mixture with saturated aqueous NaHCO₃.

    • Wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid or oil. A similar protocol can be employed using a biphasic system of dioxane and 1N aqueous NaOH, where the product is extracted with ethyl acetate[2].

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically ≥98%
Storage Conditions Room temperature, sealed in a dry environment

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The aliphatic protons of the dihydroquinoline ring appear as multiplets between δ 1.8 and 3.8 ppm. The aromatic protons typically resonate in the region of δ 7.0-7.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 154 ppm. The aliphatic carbons of the dihydroquinoline ring appear in the upfield region, while the aromatic carbons are observed in the downfield region.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbamate carbonyl stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The this compound scaffold is a versatile platform for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Electrophilic Aromatic Substitution

The benzene ring of the dihydroquinoline system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the directing effect of the nitrogen atom and the steric hindrance of the Boc group.

Friedel-Crafts acylation allows for the introduction of acyl groups onto the aromatic ring, typically at the 6-position. This reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The choice of the N-protecting group can significantly influence the regioselectivity of the acylation.

G cluster_0 Friedel-Crafts Acylation Boc_THQ tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate Acylated_Product 6-Acyl-tert-butyl 3,4-dihydroquinoline- 1(2H)-carboxylate Boc_THQ->Acylated_Product Electrophilic Aromatic Substitution Acyl_Chloride RCOCl, AlCl₃ Acyl_Chloride->Acylated_Product

Friedel-Crafts acylation of the Boc-protected tetrahydroquinoline.
Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. However, in the case of N-Boc-tetrahydroisoquinolines, lithiation with strong bases like n-butyllithium has been shown to occur at the C1 position, adjacent to the nitrogen atom. This provides a route to 1-substituted tetrahydroisoquinoline derivatives after quenching with various electrophiles[1]. A similar reactivity can be anticipated for the quinoline isomer, offering a pathway for functionalization at the C2 position.

G cluster_1 C2-Lithiation and Electrophilic Quench Boc_THQ tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate Lithium_Intermediate 2-Lithio Intermediate Boc_THQ->Lithium_Intermediate Deprotonation nBuLi n-Butyllithium nBuLi->Lithium_Intermediate Functionalized_Product 2-Substituted-tert-butyl 3,4-dihydroquinoline- 1(2H)-carboxylate Lithium_Intermediate->Functionalized_Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Functionalized_Product

Proposed C2-functionalization via lithiation.
Deprotection

The removal of the Boc group is typically achieved under acidic conditions, regenerating the secondary amine of the tetrahydroquinoline ring. This is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid (HCl) in an alcohol or ether. The resulting amine can then be used in subsequent synthetic steps, such as N-alkylation or acylation.

Applications in Drug Discovery and Development

The this compound scaffold is a key intermediate in the synthesis of numerous compounds with diverse pharmacological activities. Its derivatives have been explored as potential therapeutic agents for a range of conditions.

Synthesis of Bioactive Alkaloids and Analogs

Many natural products and their synthetic analogs containing the tetrahydroquinoline core exhibit significant biological activity. The Boc-protected intermediate provides a convenient entry point for the synthesis and derivatization of these molecules. For example, derivatives of tetrahydroisoquinoline, a close isomer, are key components in the synthesis of alkaloids like crispine A and dysoxyline[1].

Development of Novel Therapeutic Agents

The rigid tetrahydroquinoline scaffold is an attractive framework for the design of new drugs. By introducing various substituents at different positions, chemists can fine-tune the pharmacological properties of the molecule to optimize its interaction with biological targets. For instance, formyl-substituted derivatives of this compound serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential applications in treating neurological and inflammatory conditions[3]. Furthermore, the tetrahydroquinoline nucleus is a core structure in several approved drugs and clinical candidates, including the antimalarial agent chloroquine and the antiarrhythmic drug nicainoprol. The synthesis of novel analogs often involves the use of protected tetrahydroquinoline intermediates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its robust yet versatile nature makes it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will undoubtedly facilitate the development of novel synthetic methodologies and the discovery of new therapeutic agents. As the demand for more complex and effective pharmaceuticals continues to grow, the importance of foundational building blocks like this compound will only increase.

References

  • Li, X., Leonori, D., & Sheikh, N. S. (2013). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Synthesis, 45(10), 1333-1342.
  • Clayden, J., & Turnbull, R. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench.
  • PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • Google Patents. (n.d.). Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives.
  • Google Patents. (n.d.). Pharmaceutical composition and administrations thereof.
  • MySkinRecipes. (n.d.). tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Introduction

This compound, commonly referred to as N-Boc-1,2,3,4-tetrahydroquinoline, is a pivotal intermediate in modern organic and medicinal chemistry. Its structure combines the 1,2,3,4-tetrahydroquinoline core—a privileged scaffold found in numerous biologically active compounds—with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group enhances the compound's stability, modulates its solubility, and allows for controlled, regioselective functionalization of the quinoline system, making it an indispensable building block in the synthesis of complex pharmaceutical agents.[1][2]

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize this compound. The interpretation herein is grounded in fundamental principles and validated through data from analogous structures, offering researchers a reliable framework for structural verification.

Molecular Structure and Spectroscopic Assignment Framework

Understanding the molecule's architecture is fundamental to interpreting its spectral data. The structure consists of a fused bicyclic system: a benzene ring fused to a dihydropyridine ring, with the nitrogen atom at position 1 protected by a Boc group.

The numbering convention used for NMR assignments is shown in the diagram below. Key structural features include:

  • Aromatic Ring: Four non-equivalent aromatic protons (H-5, H-6, H-7, H-8) and their corresponding carbons.

  • Saturated Heterocycle: Three sets of methylene protons at positions C-2, C-3, and C-4, exhibiting characteristic aliphatic signals.

  • Boc Protecting Group: A sterically bulky tert-butyl group resulting in nine equivalent protons and a distinct carbamate carbonyl carbon (C=O).

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. Data is typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments. The introduction of the electron-withdrawing Boc group significantly influences the chemical shifts of the protons on the saturated ring compared to the parent 1,2,3,4-tetrahydroquinoline.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Field Insights
~ 7.5 - 7.6Doublet (d)1HH-8The carbamate group's anisotropy deshields the peri-proton at the C-8 position, shifting it significantly downfield.
~ 7.0 - 7.2Multiplet (m)3HH-5, H-6, H-7These aromatic protons resonate in their typical region, often overlapping to form a complex multiplet.
~ 3.7 - 3.8Triplet (t)2HH-2Protons on the carbon adjacent to the nitrogen (C-2) are deshielded by the nitrogen atom and appear as a triplet due to coupling with the C-3 protons.
~ 2.7 - 2.8Triplet (t)2HH-4The benzylic protons at C-4 are deshielded by the aromatic ring and show a triplet from coupling to the C-3 protons.
~ 1.9 - 2.0Quintet / m2HH-3These methylene protons are coupled to both H-2 and H-4, resulting in a more complex multiplet, often appearing as a quintet.
~ 1.5Singlet (s)9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a hallmark signature of the Boc protecting group.
¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The presence of the carbamate carbonyl and the distinct aliphatic and aromatic carbons provides definitive structural evidence.

Chemical Shift (δ, ppm)AssignmentRationale & Field Insights
~ 154C =OThe carbamate carbonyl carbon is highly deshielded and appears significantly downfield.
~ 138 - 140C-8aQuaternary aromatic carbon bonded to nitrogen.
~ 125 - 130C-5, C-6, C-7, C-8Aromatic CH carbons, typically appearing as four distinct signals in this region.
~ 124C-4aQuaternary aromatic carbon at the ring junction.
~ 80-C (CH₃)₃The quaternary carbon of the tert-butyl group is a characteristic downfield aliphatic signal.
~ 43C-2Aliphatic carbon adjacent to the nitrogen atom.
~ 28-C(C H₃)₃The three equivalent methyl carbons of the Boc group produce a strong signal.
~ 27C-4The benzylic carbon at C-4.
~ 23C-3The aliphatic carbon at C-3, typically the most upfield of the ring carbons.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the carbamate and aromatic functionalities.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3100 - 3000Aromatic C-HStretchMedium
2975 - 2850Aliphatic C-HStretchStrong
1690 - 1710 Carbamate C=O Stretch Very Strong
1580 - 1600Aromatic C=CStretchMedium-Strong
1450 - 1480Aromatic C=CStretchMedium-Strong
1365tert-ButylC-H Bend (Umbrella)Strong
1250 - 1150C-N / C-OStretchStrong

Interpretation: The most diagnostic peak in the IR spectrum is the intense carbonyl (C=O) stretch of the carbamate group, typically appearing around 1700 cm⁻¹.[4] This, combined with the C-H stretches above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic), and the strong "umbrella" bending of the tert-butyl group, provides a clear fingerprint for the compound.[4]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Expected Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 233.16. This corresponds to the molecular weight of C₁₄H₁₉NO₂.[5][6]

  • Key Fragments: The fragmentation is dominated by the lability of the Boc group.

m/zProposed FragmentIdentity
233[C₁₄H₁₉NO₂]⁺Molecular Ion (M⁺)
177[M - C₄H₈]⁺Loss of isobutylene
133[M - Boc group + H]⁺Loss of the Boc group, proton transfer to N
57[C₄H₉]⁺tert-Butyl cation (often the base peak)
Fragmentation Pathway

The primary fragmentation pathway involves the cleavage of the Boc group. The most common fragmentation is the loss of the tert-butyl group as a stable cation at m/z 57. Another significant pathway is the loss of isobutylene (56 Da) to give a carbamic acid intermediate which can then decarboxylate.

mol Molecular Ion [M]⁺˙ m/z = 233 frag1 Loss of isobutylene [M - C₄H₈]⁺˙ m/z = 177 mol->frag1 - C₄H₈ frag3 tert-Butyl Cation [C₄H₉]⁺ m/z = 57 (Base Peak) mol->frag3 - C₅H₈NO₂˙ frag2 1,2,3,4-Tetrahydroquinoline [C₉H₁₁N]⁺˙ m/z = 133 frag1->frag2 - CO₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 234.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₁₄H₁₉NO₂.

Synthesis Overview

A standard and reliable method for the preparation of this compound involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline.

Protocol:

  • Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (Et₃N) or pyridine, to scavenge the acid byproduct.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup to remove the base and salts, followed by drying the organic layer, and concentrating under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography on silica gel if necessary.

Conclusion

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, highlighted by the characteristic signals of the Boc group and the distinct aliphatic and aromatic regions of the quinoline core. IR spectroscopy confirms the presence of the critical carbamate C=O functional group, while mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the tert-butyl moiety. Together, these methods provide a robust and self-validating analytical package for researchers and drug development professionals working with this versatile chemical building block.

References

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 140630497, N-boc-tetrahydroquinoline. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15112489, Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2013). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]

Sources

solubility and stability of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Introduction

This compound, also known as N-Boc-1,2,3,4-tetrahydroquinoline, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid dihydroquinoline core, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for constructing a wide array of pharmacologically active molecules and complex chemical entities.[1] The Boc group serves to mask the secondary amine, allowing for selective reactions at other positions of the quinoline scaffold, and can be readily removed when the amine functionality is required.[2]

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. Specifically, its solubility dictates solvent selection for reactions, purification, and formulation, while its stability profile informs appropriate storage, handling, and reaction conditions to prevent degradation and ensure the integrity of the synthetic pathway. This guide provides a comprehensive analysis of the , offering both predictive insights based on its chemical structure and detailed experimental protocols for its empirical determination.

Part 1: Solubility Profile

The solubility of a compound is a critical parameter for its application in chemical synthesis. It influences reaction kinetics, ease of purification, and the choice of analytical techniques. While extensive quantitative solubility data for this compound is not widely published, a reliable profile can be predicted from its molecular structure and confirmed with standardized experimental protocols.

Predicted Solubility Characteristics

The structure of this compound features a large, nonpolar bicyclic aromatic system and a bulky tert-butyl group, which contribute to its lipophilic character. Conversely, the carbamate group (-N-COO-) introduces a polar moiety capable of acting as a hydrogen bond acceptor. This amphiphilic nature suggests the following solubility trends:

  • High Solubility: Expected in a range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (tetrahydrofuran, diethyl ether), and polar aprotic solvents (acetone, ethyl acetate).

  • Moderate Solubility: Expected in polar protic solvents like lower-chain alcohols (methanol, ethanol, isopropanol), where the solvent's ability to hydrogen bond can interact with the carbamate group.

  • Low to Insoluble: Expected in nonpolar aliphatic solvents (hexanes, cyclohexane) and, most notably, in water. The large hydrophobic surface area of the molecule is likely to dominate over the single polar carbamate group, leading to poor aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain precise, quantitative data, the shake-flask method is the gold standard. This protocol establishes the saturation solubility of the compound in various solvents at a controlled temperature.

Causality in Protocol Design: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Agitation ensures maximum surface area contact for dissolution, while the settling period and filtration/centrifugation step are critical to remove undissolved particulates, which would otherwise lead to an overestimation of solubility. Quantification via a validated HPLC method ensures accuracy and reproducibility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., 5 mL). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is imperative to filter the aliquot through a 0.45 µm syringe filter or centrifuge the sample and draw from the top layer.

  • Dilution: Accurately dilute the saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described in Part 3, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent in vial B Agitate at constant temp (24-48 hours) A->B C Settle for >2 hours B->C D Filter supernatant (0.45 µm) or Centrifuge C->D E Accurately dilute aliquot D->E F Analyze by validated HPLC method E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility Data Summary

Researchers should use the following table to document their experimentally determined solubility values for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Methanol25
Ethanol25
Acetonitrile25
Tetrahydrofuran (THF)25
Dichloromethane (DCM)25
Toluene25
Hexanes25

Part 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is essential for preventing the formation of impurities during synthesis, purification, and storage. The molecule's stability is overwhelmingly dictated by the reactivity of the N-Boc protecting group.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a systematic process where a compound is exposed to conditions more severe than those it would typically encounter.[3] The goal is to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of resolving the parent compound from any impurities.[4] These studies are mandated by regulatory bodies like the ICH for new drug substances.[4][5]

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The N-Boc group is notoriously labile under acidic conditions.[6][7] This is the most significant and predictable degradation pathway for this compound.

Mechanism: The deprotection proceeds through a specific, well-documented mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[8]

  • Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl cation and forming a carbamic acid derivative of the tetrahydroquinoline.[8]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[8]

  • Final Product: The final products are the deprotected 1,2,3,4-tetrahydroquinoline (as its acid salt), carbon dioxide, and the tert-butyl cation, which typically forms isobutylene or tert-butanol.[7]

Consequences for Handling: Exposure to even mild acidic conditions during workup, purification (e.g., chromatography with TFA-modified eluents), or storage can lead to the unintended removal of the Boc group.[9]

Visualization: Acid-Catalyzed Deprotection Mechanism

G Boc-THQ tert-Butyl 3,4-dihydro- quinoline-1(2H)-carboxylate Protonated Protonated Intermediate Boc-THQ->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->Carbamic_Acid - (CH3)3C+ Final 1,2,3,4-Tetrahydroquinoline + CO2 + Isobutylene/t-BuOH Carbamic_Acid->Final - CO2

Caption: Acid-catalyzed degradation of the N-Boc group.

Stability Under Other Stress Conditions
  • Basic Hydrolysis: The carbamate linkage of the Boc group is generally stable to basic and nucleophilic conditions.[6] Therefore, significant degradation is not expected under typical basic stress conditions (e.g., 0.1 M NaOH).

  • Oxidative Degradation: The tetrahydroquinoline ring system contains benzylic protons which could be susceptible to oxidation under strong oxidative stress (e.g., H₂O₂). The electron-donating nature of the nitrogen atom may activate the aromatic ring towards oxidation as well.

  • Thermal Degradation: Thermolytic removal of the Boc group without a catalyst is possible but typically requires high temperatures (often >150 °C).[10][11] This pathway is generally not a concern under standard storage or reaction conditions but should be considered if the compound is subjected to high heat, such as in distillation or gas chromatography.

  • Photostability: The aromatic quinoline core contains a chromophore that absorbs UV light. As per ICH Q1B guidelines, photostability testing is necessary to determine if the compound degrades upon exposure to light, which could necessitate the use of light-resistant packaging.[12][13][14]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a comprehensive forced degradation study. A target degradation of 5-20% is generally considered optimal to ensure that the analytical method can detect and resolve the degradants without completely consuming the parent compound.

Causality in Protocol Design: The conditions are chosen to probe specific degradation pathways. Acid and base test for hydrolytic stability. Hydrogen peroxide tests for oxidative susceptibility. Heat and light test for thermal and photolytic stability, respectively. A control sample, protected from the stressor, is essential to differentiate degradation from other forms of sample variability.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat if necessary (e.g., 60 °C) and sample at various time points (e.g., 2, 8, 24 hours).

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat if necessary and sample at time points.

    • Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and sample at time points.

    • Thermal (Solution): Heat the stock solution at an elevated temperature (e.g., 70 °C) and sample at time points.

    • Thermal (Solid State): Place the solid compound in a hot air oven (e.g., 70 °C) and sample at time points by dissolving a weighed amount.

    • Photolytic: Expose the solid compound and a solution to a calibrated light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Treatment: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Part 3).

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL) Control Unstressed Control Start->Control Acid Acidic (0.1 M HCl, Heat) Start->Acid Base Basic (0.1 M NaOH, Heat) Start->Base Oxidative Oxidative (3% H2O2, RT) Start->Oxidative Thermal Thermal (70°C, Solid & Soln) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analyze Analyze all samples by Stability-Indicating HPLC Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Identify Degradants & Determine Pathways Analyze->Report

Caption: Workflow for a Comprehensive Forced Degradation Study.

Part 3: Analytical Methodologies

A robust analytical method is essential for accurately quantifying this compound in both solubility and stability studies.

Recommended Technique: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It is highly versatile, quantitative, and capable of separating the relatively nonpolar parent compound from potentially more polar degradation products (such as the deprotected amine).[15]

Protocol: Starting HPLC Method

This method serves as a starting point and should be optimized and validated for the specific application.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: A typical starting gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for optimal wavelength; start with ~254 nm due to the aromatic quinoline system.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the initial mobile phase composition or a compatible solvent like acetonitrile.

Causality in Method Design: A C18 column is chosen for its ability to retain nonpolar to moderately polar compounds. A gradient elution is used to ensure that both the parent compound and any potential degradants (which may have very different polarities) are eluted with good peak shape in a reasonable time. An acidic modifier (formic acid or TFA) is used to improve peak shape and ensure consistent ionization of any basic or acidic species.[9]

Development of a Stability-Indicating Method

The ultimate goal of the analytical work in a stability study is to develop a stability-indicating method. This is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and product over time. Crucially, it must be able to separate the parent compound from its degradation products, process impurities, and other potential components, thereby demonstrating specificity. The forced degradation samples are used to prove that the method can achieve this separation.

Conclusion

This compound is a stable compound under standard neutral, basic, and ambient temperature conditions. Its primary liability is a predictable and well-characterized susceptibility to acid-catalyzed deprotection. Its solubility is highest in common organic solvents and poor in aqueous media. While these predictive assessments provide a strong foundation, this guide emphasizes the necessity of empirical validation. The detailed protocols provided for solubility determination and forced degradation studies empower researchers to generate the robust, specific data required for successful process development, formulation design, and regulatory compliance. By integrating these methodologies, scientists can confidently utilize this valuable synthetic intermediate to its full potential.

References

  • (No Source)
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA/CHMP/ICH/279/95. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • (No Source)
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

  • (No Source)
  • (No Source)
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA/CHMP/ICH/2736/99. [Link]

  • (No Source)
  • (No Source)
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • (No Source)
  • MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

  • (No Source)
  • (No Source)
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

Sources

The Enduring Legacy of Dihydroquinolines: From Aniline Dyes to Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Synthesis of Dihydroquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Abstract

The dihydroquinoline scaffold, a partially saturated bicyclic heterocycle, represents a cornerstone in medicinal chemistry and organic synthesis. This guide provides a comprehensive exploration of the discovery and historical evolution of dihydroquinoline derivatives, tracing their origins from the early days of synthetic chemistry to their current prominence as privileged structures in drug discovery. We will delve into the seminal synthetic methodologies that have defined the field, from classical named reactions to modern catalytic approaches, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will illuminate the rich pharmacological tapestry of dihydroquinolines, examining their pivotal roles as antihypertensive, antimalarial, and anticancer agents, supported by an analysis of their structure-activity relationships.

A Serendipitous Beginning: The Dawn of Quinoline Chemistry

The story of dihydroquinolines is intrinsically linked to that of their fully aromatic counterparts, quinolines. The mid-19th century was a period of intense investigation into the components of coal tar, a complex mixture of organic compounds. It was within this complex milieu that quinoline was first isolated. However, it was the quest for synthetic dyes that truly ignited the field of quinoline chemistry.

The latter half of the 19th century witnessed the discovery of several foundational methods for quinoline synthesis, many of which proceed through dihydroquinoline intermediates. These classical reactions, named after their discoverers, remain relevant to this day and laid the groundwork for the deliberate synthesis and study of dihydroquinoline derivatives. It is of interest that many of these foundational syntheses were discovered within a remarkably short span of 14 years, reflecting the burgeoning interest in heterocyclic chemistry and its commercial applications in dyes and natural product chemistry.[1]

Foundational Synthetic Strategies: The Classical Named Reactions

The initial forays into quinoline synthesis were characterized by harsh reaction conditions, often involving strong acids and high temperatures. While the primary goal was the aromatic quinoline, the intermediacy of the more saturated dihydroquinoline was often proposed and, in some cases, eventually proven.

The Skraup and Doebner-von Miller Syntheses: A Gateway to Dihydroquinolines

The Skraup synthesis , developed by Zdenko Hans Skraup in 1880, is a vigorous reaction involving the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol. A Michael addition of the aniline to acrolein, followed by cyclization and dehydration, forms a 1,2-dihydroquinoline intermediate, which is then oxidized to the corresponding quinoline.[2]

The Doebner-von Miller reaction , a modification of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[3] This reaction also proceeds through a 1,2-dihydroquinoline intermediate.[4] While these intermediates are typically transient and readily oxidized, their existence was a crucial conceptual step. In a significant breakthrough, a 1,2-dihydroquinoline was successfully isolated in high yield from a Doebner-von Miller reaction, providing definitive evidence for its role as an intermediate and offering a viable route for the preparation of these compounds.[4]

Diagram: Generalized Mechanism of the Doebner-von Miller Reaction

Doebner_von_Miller cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Dehydration cluster_step3 Step 3: Oxidation Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Acid Catalysis Dihydroquinoline 1,2-Dihydroquinoline CyclizedIntermediate->Dihydroquinoline - H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O]

Caption: The Doebner-von Miller reaction proceeds via Michael addition, cyclization, and subsequent oxidation of a dihydroquinoline intermediate.

The Friedländer Synthesis: A Versatile Condensation

In 1882, Paul Friedländer reported a more convergent approach to quinoline synthesis. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[5][6] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration.[5] While the final product is typically a quinoline, the reaction mechanism involves a dihydroquinoline intermediate.

Diagram: Experimental Workflow for the Friedländer Synthesis

Friedlander_Workflow Start Start: 2-Aminoaryl Ketone & α-Methylene Carbonyl Reaction Reaction: - Acid or Base Catalyst - Heat Start->Reaction Workup Workup: - Neutralization - Extraction Reaction->Workup Purification Purification: - Crystallization or - Chromatography Workup->Purification Product Product: Substituted Quinoline Purification->Product

Caption: A generalized workflow for the synthesis of quinolines via the Friedländer condensation.

The Rise of Dihydroquinolines as Stable, Bioactive Molecules

While early research focused on dihydroquinolines as fleeting intermediates, the 20th century saw a paradigm shift towards their isolation and investigation as distinct chemical entities with significant biological activities. This was driven by the development of milder synthetic methods and a growing understanding of their potential as therapeutic agents.

Antihypertensive and Cardiovascular Agents

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been reported as potential antihypertensive agents.[7] The development of new classes of antihypertensive drugs with novel mechanisms of action is a continuous effort in medicinal chemistry to address the limitations of existing therapies and provide better control of blood pressure.[8]

A Rich History in Antimalarial Drug Discovery

The quinoline core is central to the history of antimalarial drugs, with quinine, isolated from the bark of the Cinchona tree, being the first effective treatment.[9] This led to the development of synthetic quinoline-based drugs like chloroquine.[10][11] While much of the focus has been on the fully aromatic quinoline scaffold, dihydroquinoline derivatives have also emerged as promising antimalarial agents. For instance, the antimalarial properties of endochin, a quinolone derivative, have been known since 1948.[12] The continued emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of new chemical scaffolds, and dihydroquinolines remain an active area of research.[10]

Anticancer Drug Development

The dihydroquinoline scaffold has been identified as a privileged structure in the design of novel anticancer agents.[13][14] Derivatives have been shown to exhibit a range of activities, including the inhibition of topoisomerase-II, an enzyme critical for DNA replication in cancer cells.[15] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in guiding the design of more potent dihydroquinoline-based anticancer compounds by correlating specific structural features with their biological activity.[15][16] These computational models allow for the prediction of the activity of novel compounds before their synthesis, accelerating the drug discovery process.[16]

Table 1: Key Biological Activities of Dihydroquinoline Derivatives

Biological ActivityDihydroquinoline ScaffoldKey FindingsReferences
Antihypertensive 3,4-Dihydro-2(1H)-quinolinonePotential as novel antihypertensive agents.[7]
Antimalarial Dihydroquinolines, QuinolonesActive against both liver and blood stages of malaria parasites.[12]
Anticancer DihydroquinolinesInhibit key enzymes in cancer cell proliferation like topoisomerase-II.[13][14][15]
Lipid Peroxidation Inhibition 1,2-DihydroquinolinesPotent inhibitors of NADPH- and Fe(2+)-dependent lipid peroxidation.[17]

Modern Synthetic Methodologies: Precision and Efficiency

The limitations of classical methods, such as harsh conditions and lack of selectivity, have driven the development of modern synthetic strategies for dihydroquinoline synthesis. These methods often employ transition metal catalysis and innovative reaction cascades to achieve high yields and stereoselectivity under milder conditions.

Gold-Catalyzed Synthesis of 1,2-Dihydroquinolines

Gold catalysis has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds, including quinolines.[18] A notable application is the gold(I)-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines to produce 4-substituted-1,2-dihydroquinolines.[19] This method offers a direct route to this important scaffold.

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation

  • Reactant Preparation: Prepare a solution of the desired N-ethoxycarbonyl-N-propargylaniline in dichloromethane.

  • Catalyst Addition: To the solution, add a catalytic amount of a gold(I) complex, such as [JohnphosAu(CH3CN)]SbF6.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-1,2-dihydroquinoline.

Iridium-Catalyzed Asymmetric Hydrogenation for Chiral 1,4-Dihydroquinolines

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Iridium-catalyzed asymmetric hydrogenation has proven to be a highly effective method for the synthesis of chiral 1,4-dihydroquinolines from their corresponding quinoline precursors.[13] This method often employs chiral phosphine ligands to induce high levels of enantioselectivity.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, prepare the iridium catalyst in situ by mixing [Ir(COD)Cl]2 and a chiral bisphosphine ligand (e.g., (R)-MeO-Biphep) in a suitable solvent like toluene.

  • Substrate Addition: Add the quinoline substrate and a catalytic amount of iodine to the catalyst solution.

  • Hydrogenation: Place the reaction vessel in an autoclave and pressurize with hydrogen gas.

  • Reaction: Stir the reaction mixture at room temperature for the specified time.

  • Workup: After releasing the hydrogen pressure, concentrate the reaction mixture.

  • Purification: Purify the resulting chiral 1,2,3,4-tetrahydroquinoline by column chromatography.

Diagram: Logical Relationship in Asymmetric Catalysis

Asymmetric_Catalysis Prochiral_Substrate Prochiral Quinoline Chiral_Product Enantiomerically Enriched 1,4-Dihydroquinoline Prochiral_Substrate->Chiral_Product Chiral_Catalyst Chiral Iridium Catalyst Chiral_Catalyst->Chiral_Product Directs Stereochemistry Hydrogen H₂ Hydrogen->Chiral_Product

Caption: A chiral catalyst directs the stereochemical outcome of the hydrogenation of a prochiral quinoline to produce an enantiomerically enriched dihydroquinoline.

Microwave-Assisted and Multicomponent Syntheses: Towards Greener Chemistry

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to dramatic reductions in reaction times and improved yields.[20] Microwave-assisted protocols have been successfully applied to the synthesis of dihydroquinolin-4(1H)-ones.[20]

Multicomponent reactions (MCRs) , where three or more reactants combine in a single pot to form a complex product, are another cornerstone of green chemistry due to their high atom economy and operational simplicity.[21] Several MCRs have been developed for the synthesis of dihydroquinoline derivatives, offering a rapid and efficient way to generate molecular diversity.[21]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

  • Reactant Mixture: In a microwave vial, combine the 2'-aminochalcone and a catalytic amount of indium(III) chloride.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature and power for a short period (typically minutes).

  • Workup: After cooling, dissolve the reaction mixture in a suitable solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Structure-Activity Relationships: Guiding the Design of Future Therapeutics

Understanding the relationship between the structure of a dihydroquinoline derivative and its biological activity is crucial for the rational design of new drugs. QSAR studies and the analysis of experimental data have revealed several key structural features that influence the potency and selectivity of these compounds.

For example, in a series of quinoline-based anticancer agents, it was found that a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity.[12] Furthermore, the length of the alkylamino side chain was found to be critical, with two methylene units being optimal.[12]

In the context of antimalarial activity, modifications to the quinoline nucleus, such as the introduction of different substituents, can significantly impact the drug's efficacy and its ability to overcome resistance.

Conclusion and Future Perspectives

The journey of dihydroquinoline derivatives, from their early, often-unseen role as intermediates in classical quinoline syntheses to their current status as a versatile and privileged scaffold in medicinal chemistry, is a testament to the evolution of organic synthesis and drug discovery. The development of modern, highly selective, and efficient synthetic methods has opened up new avenues for the creation of diverse libraries of dihydroquinoline derivatives for biological screening.

The rich and varied biological activities of these compounds, spanning from cardiovascular to anti-infective and anticancer applications, ensure that the dihydroquinoline core will remain a focal point of research for years to come. Future efforts will likely focus on the development of even more sophisticated and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of advanced computational tools to design the next generation of dihydroquinoline-based therapeutics.

References

  • Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents. RSC Advances. Available at: [Link]

  • Ultrasonic-mediated catalyst-free rapid protocol for the multicomponent synthesis of dihydroquinoline derivatives in aqueous media. Taylor & Francis Online. Available at: [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health. Available at: [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. Available at: [Link]

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. Available at: [Link]

  • Multicomponent synthesis of polyhydroquinolines via Knoevenagel–Michael-cyclization–ring-opening cascade. ResearchGate. Available at: [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. National Institutes of Health. Available at: [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry. Available at: [Link]

  • Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron: Asymmetry. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. Available at: [Link]

  • Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. R Discovery. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst. springerprofessional.de. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. PubMed. Available at: [Link]

  • A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. PubMed. Available at: [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring- Closing Carbonyl-Olefin Metathesis. ChemRxiv. Available at: [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. ijarsct.co.in. Available at: [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available at: [Link]

  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines. ResearchGate. Available at: [Link]

  • Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation. PubMed. Available at: [Link]

  • Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4 H-pyrrolo[3,2,1-ij]quinolines. PubMed. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters. ResearchGate. Available at: [Link]

  • Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. National Institutes of Health. Available at: [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. Available at: [Link]

  • Gold catalysis in quinoline synthesis. Chemical Communications. Available at: [Link]

  • Intramolecular gold-catalyzed hydroarylation of precursor 1. a... ResearchGate. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health. Available at: [Link]

  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. ResearchGate. Available at: [Link]

  • A brief history of quinoline as antimalarial agents. ResearchGate. Available at: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health. Available at: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Historical Archive of Blood Pressure and Evolution of Hypertension. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Historical Archive of Blood Pressure and Evolution of Hypertension. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. PubMed Central. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Evaluation of new antihypertensive drugs designed in silico using Thermolysin as a target. PLOS ONE. Available at: [Link]

  • New antihypertensive drugs under development. PubMed. Available at: [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline and its partially saturated derivative, dihydroquinoline, represent a cornerstone in medicinal chemistry. These nitrogen-containing heterocyclic scaffolds are prevalent in a wide array of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] Their rigid structure provides a unique framework for the precise spatial arrangement of functional groups, enabling high-affinity interactions with a multitude of biological targets. The tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate core, in particular, offers a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the potential therapeutic targets for analogs of this compound, drawing upon the extensive research into the broader family of quinoline derivatives and offering a forward-looking perspective for drug development professionals.

I. Oncogenic Kinases: A Primary Arena for Dihydroquinoline-Based Inhibitors

A significant body of research has established quinoline-based compounds as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4][5] The aberrant activity of these enzymes drives tumor growth, proliferation, and survival, making them highly attractive targets for therapeutic intervention.

A. PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, metabolism, and survival. Its hyperactivation is a common feature in many human cancers. The planar nature of the quinoline ring system is well-suited for insertion into the ATP-binding pocket of these kinases, leading to competitive inhibition. Analogs of this compound can be rationally designed to enhance selectivity and potency for specific isoforms within this pathway.

B. RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK cascade, also known as the mitogen-activated protein kinase (MAPK) pathway, is another crucial signaling route that transmits extracellular signals to the nucleus to control gene expression and prevent apoptosis. Mutations in key components of this pathway, such as BRAF, are oncogenic drivers in a variety of cancers. The development of quinoline-based inhibitors targeting kinases within this cascade has shown significant promise.

C. Receptor Tyrosine Kinases (RTKs)

RTKs, such as EGFR, VEGFR, and PDGFR, are cell surface receptors that play pivotal roles in cell growth, differentiation, and angiogenesis. The inhibition of these receptors is a clinically validated strategy in oncology. The versatile chemistry of the dihydroquinoline scaffold allows for the introduction of various substituents to optimize interactions with the diverse ATP-binding sites of different RTKs.

D. Other Promising Kinase Targets

Beyond the major signaling pathways, research has implicated other kinases as potential targets for quinoline derivatives. These include:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis, representing a target in prostate and other cancers.[6]

  • Src Kinase: A non-receptor tyrosine kinase that plays a role in cell adhesion, growth, and motility.[6]

  • Cyclin G-associated kinase (GAK): A member of the NAK family of kinases, which has been identified as a target for quinoline derivatives in Ewing Sarcoma.[7]

Experimental Workflow for Kinase Inhibitor Profiling

The identification and characterization of kinase inhibitors require a multi-step experimental approach.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular Activity cluster_3 Selectivity & Off-Target Effects a High-Throughput Screening (HTS) b Biochemical Assays (e.g., Kinase Glo®) a->b c IC50 Determination b->c d Mechanism of Action Studies (e.g., ATP Competition) c->d e Cell-Based Assays (e.g., Western Blot for Phospho-targets) d->e f Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) e->f g Kinase Panel Screening f->g h In Vitro Toxicity Assays g->h

Caption: Workflow for kinase inhibitor identification and characterization.

II. Targets in Neurodegenerative Disorders: Beyond Oncology

The therapeutic potential of quinoline derivatives extends beyond cancer. Emerging research highlights their promise in addressing the complex pathologies of neurodegenerative diseases.

A. Modulation of Protein Aggregation and Proteostasis

A hallmark of many neurodegenerative diseases, such as Alzheimer's and Parkinson's, is the accumulation of misfolded and aggregated proteins, including amyloid-beta, tau, and α-synuclein.[8] Dihydroquinoline analogs have been investigated for their ability to interfere with these processes.

  • Enhancement of 20S Proteasome Activity: Some dihydroquinazoline analogues have been shown to enhance the activity of the 20S proteasome, a key cellular machine responsible for the degradation of intrinsically disordered proteins like α-synuclein.[8] This suggests a novel therapeutic strategy to clear toxic protein aggregates.

  • Metal Chelation and Ionophore Activity: 8-hydroxyquinoline derivatives have demonstrated neuroprotective effects through their ability to chelate metal ions and act as ionophores.[9] Dysregulation of metal homeostasis is implicated in the pathogenesis of several neurodegenerative conditions.

B. Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[10][11] By preventing the breakdown of the neurotransmitter acetylcholine, these drugs can temporarily improve cognitive function. The quinoline scaffold has been successfully employed in the design of potent AChE inhibitors.[10][11]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dihydroquinoline analogs)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and a series of dilutions in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or solvent control).

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate solution (ATCI).

  • Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.

III. Other Potential Therapeutic Applications

The biological activities of quinoline and dihydroquinoline derivatives are diverse and continue to be explored.

A. Antimicrobial and Antimalarial Activity

Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria.[12] Synthetic quinoline analogs continue to be investigated as antimalarial, antibacterial, and antifungal agents. The mechanism of action often involves interference with microbial DNA replication or other essential cellular processes.

B. Cardioprotective Effects

Certain dihydroquinoline derivatives have demonstrated cardioprotective properties in preclinical models.[2] These effects may be mediated through antioxidant and anti-apoptotic mechanisms.

Quantitative Data Summary

Compound ClassTargetReported Activity (IC50/Ki)Reference
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-7 cells1.38 - 5.34 µM[13]
Quinoline-docetaxel analoguesMCF-7-MDR cells8.8 nM[14]
Isoxazolo-quinoline-3,4-dionesPim-1/2 kinases2.5 nM (Pim-1), 43.5 nM (Pim-2)[6]
4,6-disubstituted quinolinesGAK (NAK family kinase)Nanomolar range[7]
Dihydroquinoline derivativeAldehyde dehydrogenase 1A1 (ALDH1A1)High binding affinity (in silico)[15]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The extensive body of research on related quinoline and dihydroquinoline derivatives provides a strong rationale for exploring analogs of this compound as inhibitors of oncogenic kinases, modulators of neurodegenerative pathways, and agents for a variety of other diseases. Future research should focus on leveraging computational modeling and high-throughput screening to identify novel analogs with enhanced potency and selectivity for specific targets. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for optimizing the drug-like properties of these compounds and advancing them into clinical development. The versatility of the dihydroquinoline core ensures that it will remain a valuable scaffold in the ongoing quest for new and effective medicines.

References

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812. [Link]

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. Ethiopian Journal of Science and Sustainable Development. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules, 27(19), 6529. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). Molecules, 28(14), 5439. [Link]

  • Synthesis and anticancer activity of novel quinoline-docetaxel analogues. (2014). Bioorganic & Medicinal Chemistry Letters, 24(13), 2867-2870. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science, 12(5). [Link]

  • Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration. (2021). ACS Chemical Neuroscience, 12(24), 4615-4623. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie. [Link]

  • Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Semantic Scholar. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2022). Molecules, 27(19), 6529. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2021). Molecular Diversity, 25(1), 355-368. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-10. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Semantic Scholar. [Link]

  • Different 8-hydroxyquinolines protect models of TDP-43 protein, α-synuclein, and polyglutamine proteotoxicity through distinct mechanisms. (2017). Human Molecular Genetics, 26(13), 2419-2430. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Journal of Drug Designing and Discovery, 2(1). [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1888. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Facile N-Boc Deprotection of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amine Deprotection in Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability across a wide range of chemical conditions and its susceptibility to clean removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a critical step in many synthetic pathways, revealing the nucleophilic amine necessary for subsequent bond formation.

This guide focuses on the N-Boc deprotection of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate, yielding 1,2,3,4-tetrahydroquinoline. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as kinase inhibitors, and in the treatment of various diseases.[3][4][5] The efficient and high-yielding synthesis of this key intermediate is therefore of considerable interest to researchers in the field.

This document provides a detailed examination of two robust, acid-mediated protocols for the deprotection of this specific substrate, offering insights into the underlying mechanisms and practical considerations to ensure reproducible and scalable results.

The Chemical Rationale: Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[6][7] This initial step enhances the electrophilicity of the carbonyl carbon.

The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is itself unstable and rapidly undergoes decarboxylation to release carbon dioxide gas and the free amine.[1][6][7] In the acidic reaction medium, the newly formed amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]

It is a critical safety and procedural point that this reaction generates CO2 gas, and therefore must not be conducted in a sealed or closed system.[2][6]

Diagram: Mechanism of TFA-Mediated N-Boc Deprotection

TFA-Mediated N-Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R₂N-Boc Protonated_Boc Protonated Boc Intermediate Boc_Amine->Protonated_Boc H_plus H⁺ (from TFA) Carbamic_Acid R₂N-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tBu_cation (CH₃)₃C⁺ (tert-butyl cation) Free_Amine R₂NH (Free Amine) Carbamic_Acid->Free_Amine CO2 CO₂ Amine_Salt R₂NH₂⁺X⁻ (Amine Salt) Free_Amine->Amine_Salt

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Experimental Protocols

Two primary methods for the N-Boc deprotection of this compound are detailed below. The choice between them often depends on the scale of the reaction, the desired salt form of the product, and the available laboratory resources.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method, particularly for small to medium-scale synthesis. TFA is a strong acid that readily cleaves the Boc group, and its volatility, along with that of DCM, facilitates easy removal post-reaction.[1][2]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound in anhydrous DCM (concentration typically 0.1–0.5 M).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of TFA: Slowly add TFA to the stirred solution. A common and effective ratio is a 1:1 mixture of TFA to DCM (v/v).[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-3 hours).

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with toluene or DCM can be performed.[9]

  • Work-up:

    • Dissolve the residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause foaming. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, 1,2,3,4-tetrahydroquinoline.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel can be employed.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA, particularly when a hydrochloride salt of the amine is desired for subsequent steps or for improved crystallinity and handling. Commercially available solutions of 4M HCl in dioxane are convenient and highly effective.[10][11][12] This protocol is known for its efficiency and selectivity.[10][11]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: Dissolve the this compound in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Addition of HCl/Dioxane: Add the 4M HCl in 1,4-dioxane solution to the stirred mixture. A significant excess of HCl is typically used.

  • Reaction: Stir the reaction at room temperature. The reaction is generally rapid, often completing within 30 minutes to 2 hours.[10][11] Monitor by TLC or LC-MS.

  • Product Isolation:

    • Upon completion, the hydrochloride salt of the product may precipitate from the reaction mixture. If so, dilute the mixture with anhydrous diethyl ether to enhance precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to obtain 1,2,3,4-tetrahydroquinoline hydrochloride.

  • Alternative Work-up (for non-precipitating products):

    • If the product does not precipitate, remove the solvent and excess HCl under reduced pressure.

    • The resulting residue can be triturated with diethyl ether to induce crystallization.

    • Alternatively, the residue can be carried forward as the crude hydrochloride salt for the next synthetic step.[13]

Diagram: Experimental Workflow for N-Boc Deprotection

Experimental Workflow cluster_TFA Protocol 1: TFA/DCM cluster_HCl Protocol 2: HCl/Dioxane TFA_Start Dissolve Substrate in DCM TFA_Cool Cool to 0 °C TFA_Start->TFA_Cool TFA_Add Add TFA TFA_Cool->TFA_Add TFA_React Stir at RT (1-3h) TFA_Add->TFA_React TFA_Evap Evaporate Solvents TFA_React->TFA_Evap TFA_Workup Aqueous Work-up (NaHCO₃) TFA_Evap->TFA_Workup TFA_Dry Dry & Concentrate TFA_Workup->TFA_Dry TFA_Product Free Amine Product TFA_Dry->TFA_Product HCl_Start Dissolve Substrate HCl_Add Add 4M HCl in Dioxane HCl_Start->HCl_Add HCl_React Stir at RT (0.5-2h) HCl_Add->HCl_React HCl_Precipitate Precipitate with Ether HCl_React->HCl_Precipitate HCl_Filter Filter & Wash HCl_Precipitate->HCl_Filter HCl_Dry Dry under Vacuum HCl_Filter->HCl_Dry HCl_Product Amine HCl Salt HCl_Dry->HCl_Product

Caption: Comparative experimental workflow for the two deprotection protocols.

Protocol Comparison and Data Presentation

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in DioxaneRationale and Considerations
Reagent Trifluoroacetic Acid4M HCl in 1,4-DioxaneTFA is highly effective but corrosive and requires careful handling.[14][15][16] HCl in dioxane is a convenient, pre-prepared reagent.
Solvent Dichloromethane (DCM)1,4-Dioxane, MethanolDCM is a good solvent for many organic compounds. Dioxane is also effective but has a higher boiling point.
Reaction Time 1 - 3 hours30 minutes - 2 hoursThe HCl/dioxane method is often faster.[10][11]
Temperature 0 °C to Room TemperatureRoom TemperatureBoth are typically performed at room temperature.
Work-up Aqueous basic wash requiredPrecipitation/FiltrationThe aqueous work-up for the TFA method adds steps but yields the free amine. The HCl method can be simpler if the salt precipitates.
Product Form Free AmineHydrochloride SaltThe choice depends on the requirements of the subsequent reaction or desired final product form.
Scalability ExcellentExcellentBoth methods are highly scalable for laboratory and pilot plant production.

Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It can cause severe skin and eye burns.[15][17][18] Always handle TFA in a properly functioning chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), splash goggles, and a lab coat.[14][15] Ensure an eyewash station and safety shower are readily accessible.[17]

  • Hydrochloric Acid in Dioxane: This solution is corrosive and the vapors are harmful. Handle in a chemical fume hood and wear appropriate PPE. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage.

  • General Precautions: As the deprotection reaction evolves carbon dioxide, ensure the reaction vessel is not sealed to avoid pressure build-up.[2][6]

Conclusion

The N-Boc deprotection of this compound is a straightforward and high-yielding transformation that can be reliably achieved using either trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane. The selection of the optimal protocol is contingent upon the desired final product form—the free amine or the hydrochloride salt—and considerations of reaction time and work-up complexity. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently synthesize the valuable 1,2,3,4-tetrahydroquinoline intermediate for their drug discovery and development programs.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Trifluoroacetic Acid SOP. University of Washington Environmental Health & Safety. [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • STUDIES ON SY. Heteroletters. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis of 4,5-Dihydro-1H-[6][10]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. National Institutes of Health. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • TFA Deprotection. Scribd. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Boc De-protection. Reddit. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3,4-Dihydroquinoline Scaffold

In the landscape of medicinal chemistry, the 3,4-dihydroquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This framework is a cornerstone in the development of therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.[2][3] The strategic application of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate lies in its dual functionality: the tert-butoxycarbonyl (Boc) group serves as a robust, acid-labile protecting group for the nitrogen atom, while the aromatic ring provides a versatile platform for a variety of chemical modifications.[4] The Boc group effectively deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective functionalization of the carbocyclic ring.[5] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

PART 1: Synthesis of the Core Intermediate

The journey to utilizing this versatile building block begins with its synthesis, which is typically achieved in a two-step sequence from quinoline: catalytic hydrogenation followed by N-Boc protection.

Workflow for Synthesis

cluster_0 Step 1: Hydrogenation cluster_1 Step 2: N-Boc Protection quinoline Quinoline thq 1,2,3,4-Tetrahydroquinoline quinoline->thq  H₂, Pd/C  (or other catalyst) boc_thq tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate thq->boc_thq  (Boc)₂O, Base  (e.g., NaOH, TEA)

Sources

Application Notes and Protocols for the Functionalization of the Quinoline Ring in tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents and natural products. Its partially saturated nature provides a three-dimensional geometry that is often advantageous for molecular recognition by biological targets. The strategic functionalization of the aromatic portion of this scaffold is a cornerstone of drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a key building block in this endeavor. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose. Firstly, it deactivates the nitrogen towards oxidation and other side reactions, allowing for selective manipulation of the carbocyclic ring. Secondly, and crucially for electrophilic aromatic substitution, the Boc group is a moderate activating and ortho-, para-directing group, guiding the introduction of new functionalities to specific positions on the benzene ring.

This comprehensive guide provides detailed application notes and protocols for the most pertinent functionalization reactions of the quinoline ring in this compound. The methodologies discussed herein are designed to be robust and adaptable, providing researchers in drug development and synthetic chemistry with a reliable toolkit for the synthesis of novel dihydroquinoline derivatives.

Electrophilic Aromatic Substitution: Halogenation

Electrophilic halogenation is a fundamental transformation for introducing a versatile synthetic handle onto the dihydroquinoline ring. The resulting aryl halides are precursors for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

Scientific Principles and Regioselectivity

The N-Boc group, through resonance, donates electron density to the aromatic ring, primarily at the ortho (C-8) and para (C-6) positions. This electronic effect, coupled with the steric hindrance of the Boc group and the fused aliphatic ring, generally favors substitution at the C-6 position. N-Bromosuccinimide (NBS) is a mild and highly effective brominating agent for this transformation, often obviating the need for a strong Lewis acid catalyst.

Experimental Workflow for Regioselective Bromination

A Dissolve this compound in a suitable solvent (e.g., CHCl3 or DMF). B Cool the solution to 0 °C. A->B C Add N-Bromosuccinimide (NBS) portion-wise. B->C D Monitor the reaction by TLC or LC-MS. C->D E Quench the reaction with aqueous sodium thiosulfate. D->E F Perform aqueous work-up and extract with an organic solvent. E->F G Purify the crude product by column chromatography. F->G

Caption: Workflow for the bromination of this compound.

Detailed Protocol for 6-Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in chloroform or DMF (approximately 0.1-0.2 M concentration).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • If DMF was used as the solvent, dilute the mixture with water and ethyl acetate. If chloroform was used, proceed to the next step.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate.

Electrophilic Aromatic Substitution: Nitration

The introduction of a nitro group onto the dihydroquinoline scaffold provides a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized, or it can act as a meta-director for subsequent electrophilic aromatic substitutions.

Scientific Principles and Regioselectivity

Similar to halogenation, the nitration of N-Boc protected dihydroquinoline is directed to the C-6 and C-8 positions. Careful control of reaction conditions is crucial to achieve high regioselectivity and avoid dinitration. A common nitrating agent is nitric acid in the presence of a strong acid like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Milder conditions, such as using potassium nitrate in sulfuric acid, can also be employed.

Experimental Workflow for Regioselective Nitration

A Add this compound to concentrated sulfuric acid at low temperature. B Slowly add a solution of nitric acid in sulfuric acid, maintaining low temperature. A->B C Stir for a specified time at low temperature. B->C D Monitor the reaction by TLC or LC-MS. C->D E Carefully pour the reaction mixture onto ice. D->E F Neutralize with a base (e.g., NH4OH or NaOH). E->F G Extract the product with an organic solvent. F->G H Purify the crude product by recrystallization or column chromatography. G->H

Caption: Workflow for the nitration of this compound.

Detailed Protocol for 6-Nitration

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Deionized water

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -5 to 0 °C.

  • Slowly add this compound (1.0 eq) to the cold sulfuric acid with vigorous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a cold solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield tert-butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, typically at the C-6 position, creating a ketone functionality. This ketone can serve as a synthetic handle for further transformations, such as reduction to an alkyl group, or as a point for building more complex side chains.

Scientific Principles and Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl halide or anhydride in the presence of a Lewis acid (e.g., AlCl₃), acts as the electrophile.[1] The N-Boc group directs the acylation primarily to the C-6 position due to its para-directing effect. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone.[2]

Detailed Protocol for 6-Acylation

Materials:

  • This compound

  • Acetyl chloride (or another acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to 0 °C.

  • Carefully add anhydrous aluminum chloride (2.5-3.0 eq) to the cold solvent with stirring.

  • Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the suspension.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of ice, followed by 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford tert-butyl 6-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate.

Directed ortho-Metalation (DoM) and Subsequent Functionalization

Directed ortho-metalation provides a powerful strategy for the functionalization of the C-8 position, which is often difficult to access through classical electrophilic substitution. This method relies on the coordinating ability of the Boc group to direct a strong base to deprotonate the adjacent C-8 position.

Mechanistic Rationale

The carbonyl oxygen of the Boc group acts as a directed metalation group (DMG), chelating to an organolithium reagent (e.g., s-BuLi or t-BuLi). This proximity effect facilitates the regioselective deprotonation of the C-8 proton, generating an aryllithium species. This nucleophilic intermediate can then be trapped with a variety of electrophiles, such as boronic esters, to introduce a new functional group at the C-8 position.

Experimental Workflow for C-8 Borylation

A Dissolve this compound in an anhydrous ethereal solvent (e.g., THF or Et2O). B Cool the solution to -78 °C under an inert atmosphere. A->B C Add a strong organolithium base (e.g., s-BuLi) dropwise. B->C D Stir for a specified time to allow for lithiation. C->D E Add a boronic ester (e.g., triisopropyl borate) as an electrophile. D->E F Allow the reaction to warm to room temperature. E->F G Quench the reaction with aqueous acid. F->G H Perform aqueous work-up and extract the product. G->H I Purify the crude boronic acid or ester. H->I

Caption: Workflow for the C-8 borylation of this compound via directed ortho-metalation.

Detailed Protocol for C-8 Borylation

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in a suitable solvent

  • Triisopropyl borate or Isopropoxyboronic acid pinacol ester

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or Et₂O.

  • Cool the solution to -78 °C.

  • Add s-BuLi or t-BuLi (1.2-1.5 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (1.5-2.0 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Acidify the mixture to pH ~5-6 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting boronic acid can often be used in the next step without further purification or can be purified by crystallization or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for modern organic synthesis. Starting from the 6-bromo derivative (prepared as in Section 1), a wide variety of substituents can be introduced, including aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 6-bromo-dihydroquinoline and an organoboron reagent (boronic acid or ester).[3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Materials:

  • tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 6-position of the dihydroquinoline ring.[4][5]

Materials:

  • tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a Schlenk tube.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Add tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Summary of Functionalization Strategies

ReactionReagentsPosition(s) FunctionalizedKey Advantages
Bromination NBS, CHCl₃ or DMFC-6 (major), C-8Mild conditions, high regioselectivity, versatile handle for cross-coupling.
Nitration HNO₃, H₂SO₄C-6 (major), C-8Introduces a versatile nitro group for further transformations.
Friedel-Crafts Acylation Acyl chloride, AlCl₃C-6Forms a ketone, which is a useful synthetic intermediate.
Directed ortho-Metalation s-BuLi, boronic esterC-8Access to the sterically hindered C-8 position.
Suzuki-Miyaura Coupling Aryl/vinyl boronic acid, Pd catalyst, baseC-6 (from 6-bromo precursor)Mild, functional group tolerant C-C bond formation.
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand, baseC-6 (from 6-bromo precursor)Efficient C-N bond formation with a wide range of amines.

Conclusion

The functionalization of this compound is a critical aspect of modern medicinal chemistry. The protocols and strategies outlined in this guide provide a robust foundation for the synthesis of a diverse array of derivatives. By understanding the underlying principles of regioselectivity and by employing these field-tested methodologies, researchers can efficiently explore the chemical space around the dihydroquinoline scaffold, accelerating the discovery of new therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Aggarwal, V. K., et al. (2017).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Zhang, J., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34623-34627. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Science, 13(3), 632-646. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • García-García, P., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(3), 498-505. [Link]

  • Google Patents.
  • Coldham, I., et al. (2018). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 24(72), 19325-19330. [Link]

  • Ganguly, N. C., De, P., & Dutta, S. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005(07), 1103-1108. [Link]

  • Kamaraj, E., & Shin, Y. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Organic & Biomolecular Chemistry, 21(47), 9636-9640. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(42), 25018-25056. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. [Link]

  • Royal Society of Chemistry. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. [Link]

Sources

Application Notes & Protocols: Tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its conformational flexibility and inherent biological relevance make it a highly sought-after starting point for drug discovery programs. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, yielding tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, transforms this fundamental heterocycle into a robust and versatile building block. The Boc group not only masks the reactivity of the secondary amine but also modulates the electronic properties of the entire ring system, enabling a wide range of selective functionalization strategies.[4] This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols for key transformations, insights into reaction mechanisms, and data-driven guidance for researchers in organic synthesis and drug development.

The Strategic Advantage of the N-Boc Protecting Group

The utility of this compound as a synthetic intermediate is largely attributable to the properties of the Boc group. This electron-withdrawing carbamate serves several critical functions:

  • Modulation of Reactivity: It deactivates the nitrogen atom, preventing unwanted side reactions during functionalization of other parts of the molecule.

  • Directing Group Capabilities: The carbamyl oxygen can act as a directing group in certain metal-catalyzed reactions, enabling regioselective C-H activation at the C8 position.[5]

  • Activation of α-Protons: The Boc group acidifies the protons at the C2 position, facilitating deprotonation with strong bases to form a nucleophilic organolithium species.[6]

  • Facile and Orthogonal Removal: The Boc group is stable under a wide variety of reaction conditions but can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) or thermally, allowing for subsequent N-functionalization without disturbing other sensitive functional groups.[4][7][8]

The combination of these features allows for a programmed, multi-step synthesis to build molecular complexity from a simple, commercially available starting material.

G cluster_functionalization Synthetic Transformations cluster_products Diversified Heterocycles main This compound c2_lith α-Lithiation (C2) main->c2_lith n-BuLi c8_ch C-H Activation (C8) main->c8_ch Metal Catalyst (Ru, Pd) ar_sub Aromatic Substitution (C5-C7) main->ar_sub Electrophiles (e.g., AcCl, AlCl3) deprotection N-Boc Deprotection main->deprotection Acid (e.g., TFA) c2_prod C2-Substituted THQs c2_lith->c2_prod Electrophile Quench c8_prod C8-Functionalized THQs c8_ch->c8_prod Coupling Partner ar_prod Aryl-Functionalized THQs ar_sub->ar_prod n_prod N-Substituted THQs deprotection->n_prod Alkylation/Arylation

Figure 1: Key synthetic pathways accessible from this compound.

Core Synthetic Protocols

The following protocols represent cornerstone transformations that leverage the unique reactivity of the N-Boc protected tetrahydroquinoline scaffold.

Protocol 1: Synthesis of tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

This protocol details the straightforward N-protection of a pre-functionalized tetrahydroquinoline, a common entry point for further elaboration.

Rationale: The reaction introduces the Boc protecting group onto the nitrogen of 6-hydroxy-1,2,3,4-tetrahydroquinoline. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. The use of a biphasic system with aqueous NaOH ensures that the phenolic hydroxyl group remains deprotonated and soluble in the aqueous phase while the less acidic amine is available for reaction.

Materials & Reagents:

  • 6-Hydroxy-1,2,3,4-tetrahydroquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in a 1:1 mixture of dioxane and 1N aqueous NaOH.

  • To this stirring solution, add di-tert-butyl dicarbonate (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature overnight. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous Na₂SO₄.[9]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the pure tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate.[9]

Expected Yield: 75-95%.[9]

Protocol 2: α-Lithiation and C2-Functionalization with an Electrophile

This protocol describes the selective deprotonation at the C2 position, adjacent to the nitrogen, followed by quenching with an electrophile to introduce a new substituent. This is a powerful method for creating fully substituted stereocenters.

Rationale: The electron-withdrawing Boc group increases the acidity of the benzylic C2 protons. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures generates a transient organolithium intermediate.[6] This nucleophilic species can then react with a wide range of electrophiles. The choice of solvent and temperature is critical to ensure the stability of the organolithium and prevent side reactions.

Materials & Reagents:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Electrophile (e.g., Iodomethane, Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe. The solution may change color, indicating anion formation. Stir for 1 hour at -78 °C.

  • Add the chosen electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C2-functionalized product.[6]

Table 1: Representative C2-Functionalization Reactions

EntryElectrophileProductYield (%)
1D₂O2-Deuterio-THQ derivative>95%
2Iodomethane2-Methyl-THQ derivative85%
3Benzaldehyde2-(Hydroxy(phenyl)methyl)-THQ derivative78%
4Acetone2-(2-Hydroxypropan-2-yl)-THQ derivative71%

Yields are representative and may vary based on substrate and precise reaction conditions. Data synthesized from related literature.[6][10]

Protocol 3: Ruthenium-Catalyzed C8-Hydroxymethylation

Transition metal-catalyzed C-H activation offers a highly efficient and atom-economical route to functionalize otherwise inert positions. This protocol exemplifies a directed C8-functionalization.

Rationale: The Boc group can act as a directing group, facilitating ortho-metalation at the C8 position. Ruthenium catalysts have proven effective for this transformation, enabling the introduction of various functional groups.[5] This specific protocol uses formaldehyde as a C1 source to introduce a hydroxymethyl group, a versatile handle for further synthetic manipulations.

G start 1. Prepare Reaction Vessel (Inert Atmosphere) add_reagents 2. Add Boc-THQ, Ru Catalyst, Ligand, and Solvent start->add_reagents heat 3. Heat to Reaction Temperature add_reagents->heat add_ch2o 4. Add Formaldehyde Solution (Slowly) heat->add_ch2o stir 5. Stir for 12-24h (Monitor by TLC/LC-MS) add_ch2o->stir workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) stir->workup purify 7. Concentrate and Purify (Column Chromatography) workup->purify end 8. Characterize C8-Hydroxymethylated Product purify->end

Figure 2: Experimental workflow for Ru-catalyzed C8-hydroxymethylation.

Materials & Reagents:

  • This compound

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • Tricyclohexylphosphine (Ligand)

  • Potassium carbonate (K₂CO₃, Base)

  • Formaldehyde (37% solution in H₂O)

  • Anhydrous 1,4-Dioxane (Solvent)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), tricyclohexylphosphine (10 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 100-120 °C.

  • Once the temperature has stabilized, add the formaldehyde solution (3.0 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at this temperature for 16-24 hours. Monitor for the consumption of starting material.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography to yield the C8-hydroxymethylated product.

Protocol 4: Boc-Deprotection and N-Alkylation

The final step in many synthetic sequences involving this building block is the removal of the Boc group to liberate the nitrogen for further functionalization.

Rationale: The tert-butoxycarbonyl group is labile to strong acids. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the protonated amine. Subsequent neutralization provides the free secondary amine, which can then be functionalized via standard methods like reductive amination or nucleophilic substitution.[11]

Materials & Reagents:

  • N-Boc protected tetrahydroquinoline derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • For N-alkylation: Alkyl halide (e.g., benzyl bromide), a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF or Acetonitrile).

Procedure (Part A: Deprotection):

  • Dissolve the N-Boc tetrahydroquinoline (1.0 eq) in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise. Gas evolution (CO₂) will be observed.

  • Stir the reaction at room temperature for 1-3 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected tetrahydroquinoline. This product is often used immediately in the next step.

Procedure (Part B: N-Alkylation):

  • Dissolve the crude deprotected tetrahydroquinoline (1.0 eq) in DMF or acetonitrile.

  • Add K₂CO₃ (2.0-3.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the N-alkylated product.[11]

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile building block for the synthesis of complex heterocyclic molecules. The strategic placement of the Boc group enables a diverse array of regioselective functionalizations, including C-H activation, α-lithiation, and electrophilic aromatic substitution, before its facile removal allows for late-stage diversification at the nitrogen atom. The protocols outlined herein provide a robust starting point for researchers aiming to construct novel tetrahydroquinoline-based compounds for applications in drug discovery, agrochemicals, and materials science. Future developments in this area will likely focus on enantioselective C-H functionalization methods and the expansion of the electrophile and coupling partner scope to further broaden the accessible chemical space.

References

  • Benchchem. tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate.
  • Chemicalbook. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis.
  • ResearchGate. Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst.
  • Benchchem. Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate.
  • Taylor & Francis Online. Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Retrieved from [Link]

  • ACS Publications. Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. Retrieved from [Link]

  • ResearchGate. C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. Retrieved from [Link]

  • RSC Publishing. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Retrieved from [Link]

  • ACS Publications. Progress in the Chemistry of Tetrahydroquinolines. Retrieved from [Link]

  • NIH. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Retrieved from [Link]

  • NIH. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Retrieved from [Link]

  • NIH. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of the Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline Hydrogenation

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged N-heterocyclic motif prevalent in a wide array of pharmacologically active compounds and natural products.[1][2][3] The catalytic hydrogenation of the quinoline core represents the most direct and atom-economical route to access these valuable saturated heterocycles.[1][2][3] However, the inherent aromatic stability of the quinoline ring system and the potential for catalyst deactivation by the nitrogen atom present significant challenges.[4][5]

Achieving high chemo- and regioselectivity is paramount. The primary goal is typically the selective hydrogenation of the pyridine ring to yield the corresponding 1,2,3,4-tetrahydroquinoline (py-THQ), while avoiding over-hydrogenation to decahydroquinoline (DHQ) or hydrogenation of the benzene ring to form 5,6,7,8-tetrahydroquinoline (bz-THQ).[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for the catalytic hydrogenation of quinolines, detailing both heterogeneous and homogeneous catalytic systems and the underlying principles that govern their efficacy.

Theoretical Background: Mechanistic Considerations and Catalyst Selection

The mechanism of quinoline hydrogenation can vary significantly depending on the catalyst and reaction conditions. Generally, the reaction proceeds through a stepwise addition of hydrogen. For instance, mechanistic studies on certain ruthenium catalysts have revealed an ionic and cascade reaction pathway involving a 1,4-hydride addition, isomerization, and a subsequent 1,2-hydride addition.[6] The choice between a heterogeneous and a homogeneous catalyst is a critical decision that influences not only the reaction outcome but also the practical aspects of the experimental setup and product purification.

Heterogeneous Catalysis: These systems typically involve solid catalysts, such as metals supported on carbon, alumina, or silica.[7][8] They offer the significant advantage of easy separation from the reaction mixture, simplifying product work-up and enabling catalyst recycling.[4][9] Palladium on carbon (Pd/C) is a classic choice, though it can sometimes lead to over-hydrogenation.[4] Recent advancements have focused on developing more selective and robust heterogeneous catalysts, including those based on earth-abundant metals like cobalt and nickel, as well as supported gold nanoparticles that exhibit unusual resistance to poisoning by quinoline.[1][10][11][12]

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, often exhibit higher activity and selectivity under milder conditions.[13] These systems, frequently based on rhodium, ruthenium, and iridium complexes with chiral ligands, are particularly powerful for asymmetric hydrogenation, providing access to enantioenriched tetrahydroquinolines.[6][14][15] The choice of ligand is crucial in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the reaction.[14]

Experimental Workflows and Protocols

The following section details generalized, yet robust, protocols for the catalytic hydrogenation of quinoline derivatives. It is imperative to note that optimization of reaction parameters such as solvent, temperature, pressure, and catalyst loading may be necessary for specific substrates to achieve desired outcomes.

General Experimental Workflow

The workflow for a typical catalytic hydrogenation experiment is outlined below. All operations involving catalysts and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis p1 Weigh Catalyst/Precursor & Ligand (if applicable) p3 Add Anhydrous, Degassed Solvent p1->p3 p2 Weigh Quinoline Substrate p2->p3 r1 Transfer to Autoclave p3->r1 r2 Purge with H₂ Gas (3-5 cycles) r1->r2 r3 Pressurize to Desired H₂ Pressure r2->r3 r4 Stir at Set Temperature for Specified Time r3->r4 w1 Cool & Carefully Depressurize Autoclave r4->w1 w2 Remove Solvent (in vacuo) w1->w2 w3 Purify via Column Chromatography w2->w3 w4 Characterize Product (NMR, MS) & Determine Yield/Selectivity (GC, HPLC) w3->w4 G cluster_low_conversion Low or No Conversion cluster_poor_selectivity Poor Selectivity (Over-hydrogenation) cluster_dehalogenation Dehalogenation of Halogenated Quinolines start Problem Observed p1 Check H₂ Supply & Pressure start->p1 s1 Lower Temperature & Pressure start->s1 d1 Use Milder Conditions (Lower Temp/Pressure) start->d1 p2 Verify Catalyst Activity (Use a fresh batch or a known active substrate) p1->p2 p3 Increase Temperature or Pressure p2->p3 p4 Increase Catalyst Loading p3->p4 s2 Reduce Reaction Time s1->s2 s3 Change Catalyst (e.g., to Au/TiO₂ or Co-based systems) s2->s3 s4 Modify Solvent s3->s4 d2 Switch to a more Chemoselective Catalyst (e.g., Supported Gold) d1->d2

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with tert-Butyl 3,4-Dihydroquinoline-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core, particularly when N-protected with a tert-butoxycarbonyl (Boc) group as in tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, represents a privileged scaffold in medicinal chemistry and drug development.[1] This rigid, bicyclic structure is a common feature in a multitude of bioactive molecules and pharmaceutical agents.[2][3] The Boc protecting group serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions while simultaneously enhancing the solubility of the molecule in common organic solvents, thereby facilitating its handling and purification.

Functionalization of the aromatic ring of this scaffold via modern cross-coupling reactions provides a powerful and modular approach to generate vast libraries of novel compounds for structure-activity relationship (SAR) studies.[2] This guide details the reaction conditions and underlying principles for three cornerstone palladium-catalyzed transformations—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—using halogenated derivatives of this compound as the electrophilic partner.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, a linkage frequently found in pharmaceuticals.[4][5] The reaction couples an amine with an aryl halide or triflate.[6][7] In this context, a halogenated this compound serves as the aryl halide component, enabling the introduction of a diverse range of primary or secondary amines onto the quinoline core.

Mechanistic Rationale

The catalytic cycle is a well-established sequence involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][8]

Causality of Reagent Selection:

  • Palladium Precatalyst: Pd(II) sources like Pd(OAc)₂ or pre-formed Pd(0) complexes like Pd₂(dba)₃ are commonly used. Pd(II) sources are reduced in situ to the active Pd(0) species.[6]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are critical. They stabilize the monomeric Pd(0) catalyst, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to release the product.[4]

  • Base: A strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[6]

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling various amines with a halogenated dihydroquinoline.

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the halogenated this compound (1.0 equiv), palladium precatalyst (see table below), and phosphine ligand.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst and some ligands are oxygen-sensitive.[8]

  • Reagent Addition: Under the inert atmosphere, add the amine (1.1–1.5 equiv) and the base (1.4–2.0 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the specified temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water or saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination
ComponentRecommended ReagentsMolar Loading (%)Typical SolventsTemperature (°C)Notes
Aryl Halide 6-Bromo or 8-Iodo-dihydroquinoline100 (1.0 equiv)Toluene, Dioxane80–110Iodides are generally more reactive than bromides.[9]
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂1–5--Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is reduced in situ.
Ligand XPhos, RuPhos, BINAP2–10--Bulky, electron-rich ligands are essential for high yields.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃140–200 (1.4–2.0 equiv)--NaOtBu is a strong base suitable for most couplings. K₃PO₄ is a milder alternative.
Amine Primary/Secondary Alkyl/Aryl Amines110–150 (1.1–1.5 equiv)--A slight excess of the amine is used to drive the reaction to completion.

Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, linking an organoboron species with an organic halide or triflate.[10] It offers exceptional functional group tolerance and utilizes reagents that are generally stable and environmentally benign.

Mechanistic Rationale

The reaction proceeds via a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Causality of Reagent Selection:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(OAc)₂ or PdCl₂(PPh₃)₂, initiates the cycle by oxidatively adding to the aryl halide.[9]

  • Organoboron Reagent: Arylboronic acids or their pinacol esters are the most common coupling partners. They are stable to air and water.

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic Ar'-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flask or vial, combine the halogenated this compound (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst and any additional ligand (if not using a pre-formed complex).

  • Solvent Addition: Add the solvent system (often a mixture of an organic solvent and water, e.g., Dioxane/H₂O or DMF).

  • Degassing: Purge the mixture with an inert gas for 15–20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80–100 °C) under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash chromatography.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling
ComponentRecommended ReagentsMolar Loading (%)Typical SolventsTemperature (°C)Notes
Aryl Halide 6-Bromo or 8-Triflate-dihydroquinoline100 (1.0 equiv)Dioxane/H₂O, DMF, Toluene80–120Triflates are excellent coupling partners, prepared from corresponding phenols.
Pd Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/XPhos2–5--Pd(PPh₃)₄ is a classic choice; modern catalysts with bulky ligands often give better results.[11]
Boron Reagent Aryl/Heteroaryl/Vinyl Boronic Acids or Pinacol Esters110–150 (1.1–1.5 equiv)--Pinacol esters can offer improved stability and solubility.
Base K₂CO₃, K₃PO₄, Cs₂CO₃200–300 (2.0–3.0 equiv)--The choice of base can significantly impact the reaction outcome. K₃PO₄ is often effective.[11]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[12] This reaction is fundamental for introducing the linear alkyne functional group into complex molecules, often serving as a precursor for further transformations.

Mechanistic Rationale

The standard Sonogashira coupling employs a dual catalytic system.

Causality of Reagent Selection:

  • Palladium Catalyst: A Pd(0) catalyst performs the oxidative addition to the aryl halide.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.[12] This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, accelerating the overall reaction rate.

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.[13]

A significant side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions or by using copper-free protocols.[12][14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡C-R alkynyl_pd->product alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide [CuI], Base cu_acetylide->pd_complex To Transmetalation

Caption: Dual catalytic cycles in Sonogashira coupling.

Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the halogenated this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, DMF) and the amine base (e.g., Et₃N). Stir to dissolve.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Extraction: Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling
ComponentRecommended ReagentsMolar Loading (%)Typical SolventsTemperature (°C)Notes
Aryl Halide 6-Iodo or 8-Bromo-dihydroquinoline100 (1.0 equiv)THF, DMF, Et₃N25–60Aryl iodides are significantly more reactive than bromides.[13]
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1–5--Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst.[13]
Cu Co-catalyst Copper(I) Iodide (CuI)1–10--Essential for the standard reaction but can be omitted in "copper-free" variants.[12]
Base Et₃N, DIPEA, Piperidine>200 (>2.0 equiv)--The amine often serves as both the base and a co-solvent.
Alkyne Terminal Alkyl/Aryl/Silyl Alkynes110–150 (1.1–1.5 equiv)--Silyl-protected alkynes can be used, with subsequent deprotection.

Conclusion

The this compound scaffold is a valuable building block for chemical synthesis. By preparing halogenated or triflated derivatives, researchers can leverage the power and predictability of palladium-catalyzed cross-coupling reactions to install a wide array of functional groups. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide reliable and versatile pathways to generate novel C-N and C-C bonds, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents and functional materials. The protocols and conditions outlined in this guide serve as a comprehensive starting point for researchers aiming to exploit this versatile chemical framework.

References

  • Title: tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
  • Title: TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)
  • Title: tert-Butyl 3,4-dihydroquinoxaline-1(2H)
  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Palladium-catalyzed Buchwald-Hartwig amination Source: Atlanchim Pharma URL
  • Title: Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
  • Title: Buchwald-Hartwig Amination Source: Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Sonogashira coupling Source: Wikipedia URL
  • Title: Sonogashira Cross-Coupling Source: J&K Scientific LLC URL
  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL
  • Title: tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)
  • Title: The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates Source: ResearchGate URL
  • Title: Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles Source: The Royal Society of Chemistry URL
  • Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: NIH URL

Sources

Application Notes & Protocols: Leveraging tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Power of Fragments and the Promise of the Dihydroquinoline Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2][3][4] These initial weakly binding hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[5] The success of this approach is underscored by the growing number of fragment-derived drugs that have reached the market.[2][5][6]

At the heart of a successful FBDD campaign lies a well-designed fragment library.[2] The choice of scaffolds within this library is critical, as they dictate the three-dimensional arrangement of functional groups that will probe the target's binding sites.[] The dihydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8][9][10][11] Its partially saturated, bicyclic nature provides a rigid yet three-dimensional framework, offering distinct vectors for chemical elaboration.[12]

This application note focuses on a specific, highly valuable fragment: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate . The tert-butoxycarbonyl (Boc) protecting group offers several advantages: it enhances stability, modulates solubility, and provides a synthetically tractable handle for later-stage chemical modifications.[13] This makes it an ideal starting point for FBDD campaigns targeting a wide range of protein classes.

Physicochemical Properties and Rationale for FBDD

For a fragment to be effective in FBDD, it must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three". This rule suggests that fragments should generally have a molecular weight ≤ 300 Da, a cLogP ≤ 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors. This compound aligns well with these principles, making it an excellent candidate for inclusion in fragment libraries.

PropertyValue"Rule of Three" Guideline
Molecular Weight ~247.34 g/mol ≤ 300
cLogP ~3.1≤ 3
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 2≤ 3

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three".

The rigid dihydroquinoline core minimizes conformational entropy upon binding, which can contribute favorably to the binding affinity of even small fragments. The Boc group, while adding some lipophilicity, also provides a convenient point for deprotection and subsequent derivatization once a hit has been validated.

Experimental Workflows: From Synthesis to Hit Elaboration

A successful FBDD campaign utilizing this compound involves a multi-stage process, from the initial synthesis and screening to hit validation and optimization.

FBDD_Workflow cluster_prep Phase 1: Preparation & Screening cluster_validation Phase 2: Hit Validation cluster_elaboration Phase 3: Hit-to-Lead Synthesis Synthesis of Fragment & Analogs Library Fragment Library Curation Synthesis->Library Screening Biophysical Screening (SPR, NMR, etc.) Library->Screening Orthogonal Orthogonal Assay (e.g., Thermal Shift) Screening->Orthogonal Xray X-Ray Crystallography Orthogonal->Xray SBDD Structure-Based Design (SBDD) Xray->SBDD Synthesis_Lead Synthesis of Analogs (Growth, Linking) SBDD->Synthesis_Lead SAR SAR by Biophysics/Biochemistry Synthesis_Lead->SAR SAR->SBDD

Figure 1: High-level workflow for an FBDD campaign.

Protocol 1: Synthesis of tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

This protocol describes the synthesis of a functionalized analog, which can be used to probe interactions with polar residues in a binding pocket. The hydroxyl group also serves as a versatile chemical handle for further elaboration.

Materials:

  • 6-Hydroxy-1,2,3,4-tetrahydroquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium Hydroxide (NaOH) aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 6-Hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of dioxane and 1N NaOH aqueous solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate.[14]

  • Combine all organic layers and wash with a saturated saline solution.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[14]

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate.[14]

Causality: The Boc₂O reacts with the secondary amine of the tetrahydroquinoline in a basic aqueous/organic biphasic system. The NaOH deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride. The dioxane helps to solubilize the starting material.

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[15][16][17][18] It provides real-time kinetic data, which can be invaluable for hit characterization.

Materials:

  • Biacore instrument (e.g., Biacore 8K)[15]

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • This compound fragment library (dissolved in 100% DMSO)

  • Running buffer (e.g., HBS-EP+) with matched DMSO concentration

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects. Leave one flow cell blank as a reference surface.[19]

  • Fragment Library Preparation: Prepare a dilution series of the fragment library in the running buffer. It is critical to ensure the final DMSO concentration is identical across all samples and in the running buffer to avoid false positives due to refractive index mismatch.[16][19] A typical screening concentration range for fragments is 50-200 µM.

  • Screening: Inject the fragment solutions over the target and reference flow cells. Monitor the binding response in real-time.

  • Data Analysis: Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding. Hits are identified as fragments that produce a concentration-dependent binding response.

  • Hit Characterization: For identified hits, perform a full kinetic analysis by injecting a range of concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[15]

Self-Validation: The inclusion of a reference surface and a counter-screen against an unrelated protein helps to eliminate non-specific binders.[15] Valid hits should demonstrate a concentration-dependent, saturable binding signal.

Protocol 3: Hit Validation and Structural Characterization by NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful orthogonal methods to validate hits from primary screens and provide structural insights for optimization.[1][20][21]

A. NMR Spectroscopy (Ligand-Observed Methods)

Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-LOGSY are well-suited for detecting weak fragment binding.[15]

Procedure (STD NMR):

  • Prepare two samples: one containing the target protein and the fragment, and a reference sample with only the fragment.

  • Acquire a 1D ¹H NMR spectrum of the reference sample.

  • Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum.

  • If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals.

  • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum, which will only show signals from the binding fragment.

Causality: The STD effect relies on the Nuclear Overhauser Effect (NOE). Protons on the fragment that are in close proximity to the saturated protein protons will receive the saturation, confirming a binding event.

B. X-ray Crystallography

Crystallography provides the ultimate validation by revealing the precise 3D binding mode of the fragment, which is essential for structure-based drug design.[1][22][23][24]

Procedure:

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization: Introduce the fragment to the protein crystals by soaking the crystals in a solution containing a high concentration of the fragment. Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection: Collect X-ray diffraction data from the fragment-soaked or co-crystals at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. A positive hit will show clear electron density for the bound fragment in the protein's binding site.[25]

Trustworthiness: The combination of a biophysical binding assay (SPR), an orthogonal solution-based binding assay (NMR), and high-resolution structural data (crystallography) provides a highly robust and self-validating cascade for hit identification.[26]

From Hit to Lead: The Path Forward

Once a this compound hit is validated and its binding mode is determined, the journey to a lead compound begins. The dihydroquinoline scaffold offers multiple vectors for synthetic elaboration.

Elaboration_Paths cluster_strategies Elaboration Strategies cluster_vectors Synthetic Vectors Fragment This compound N-Boc C4 C5 C6 C7 C8 N_deprotect N-deprotection & functionalization Fragment:n->N_deprotect Aromatic_sub Aromatic C-H functionalization (C5, C6, C7, C8) Fragment:c5->Aromatic_sub Fragment:c6->Aromatic_sub Fragment:c7->Aromatic_sub Fragment:c8->Aromatic_sub Aliphatic_sub Aliphatic C-H functionalization (C4) Fragment:c4->Aliphatic_sub Growth Fragment Growing Linking Fragment Linking Growth->Linking Merging Fragment Merging Growth->Merging N_deprotect->Growth Aromatic_sub->Growth Aliphatic_sub->Growth

Figure 2: Potential elaboration vectors from the dihydroquinoline scaffold.

  • Fragment Growing: The crystal structure will reveal nearby sub-pockets. Synthetic chemistry can then be used to add functional groups to the dihydroquinoline core to occupy these pockets and form additional favorable interactions, thereby increasing potency.[12][22]

  • Fragment Linking/Merging: If another fragment is found to bind in an adjacent site, the two can be linked together to create a single, higher-affinity molecule.

The Boc group on the nitrogen is particularly useful here. It can be easily removed under acidic conditions, and the resulting secondary amine can be functionalized in a multitude of ways (e.g., acylation, alkylation, reductive amination) to grow the fragment into a lead compound.[27]

Conclusion

This compound is a highly valuable building block for fragment-based drug discovery. Its favorable physicochemical properties, rigid three-dimensional structure, and synthetic tractability make it an excellent starting point for identifying novel chemical matter against a wide array of biological targets. By employing a robust, multi-faceted workflow incorporating sensitive biophysical screening techniques and high-resolution structural biology, researchers can effectively leverage this fragment to accelerate their hit-to-lead campaigns.

References

  • Fragment Screening | Drug Discovery | Sygnature Discovery . [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH . [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters . [Link]

  • Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity - ACS Publications . [Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Publications . [Link]

  • SPR-based fragment screening: advantages and applications - PubMed . [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS . [Link]

  • Biophysics for Successful Drug Discovery Programs . [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure . [Link]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed . [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures . [Link]

  • Fragment-based drug discovery using NMR spectroscopy - PubMed - NIH . [Link]

  • New fragment-based drug design technology by NMR spectroscopy . [Link]

  • Fragment screening by surface plasmon resonance. - SciSpace . [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening . [Link]

  • Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking - PMC - PubMed Central . [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst . [Link]

  • High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits - PubMed . [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH . [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - SciSpace . [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) | Request PDF - ResearchGate . [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). . [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PubMed . [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH . [Link]

  • tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate - MySkinRecipes . [Link]

  • Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 . [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - NIH . [Link]

  • Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed . [Link]

  • Tert-Butylhydroquinone | C10H14O2 | CID 16043 - PubChem . [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC . [Link]

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC - NIH . [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - MDPI . [Link]

  • What is Astex's strategy in using fragment-based drug discovery? - Patsnap Synapse . [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH . [Link]

  • Fragment-based covalent ligand discovery - PMC - NIH . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this valuable heterocyclic building block is fundamentally a two-stage process: first, the formation of the 1,2,3,4-tetrahydroquinoline (THQ) core, and second, the N-Boc protection of the secondary amine. Yield loss is common in the first stage, while the second stage often presents challenges related to reaction completion and purification. This guide addresses specific issues you might encounter in both stages.

G cluster_0 Stage 1: THQ Core Synthesis cluster_1 Stage 2: N-Boc Protection Start Quinoline Derivative Hydrogenation Catalytic Hydrogenation or Transfer Hydrogenation Start->Hydrogenation THQ 1,2,3,4-Tetrahydroquinoline (THQ) Hydrogenation->THQ Boc_Protection Reaction with (Boc)₂O THQ->Boc_Protection Key Intermediate Product tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate Boc_Protection->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Optimizing the Synthesis of the 1,2,3,4-Tetrahydroquinoline (THQ) Core

The most direct route to the THQ core is the hydrogenation of the corresponding quinoline.[1] However, achieving high yield and selectivity can be challenging.

FAQ 1.1: My catalytic hydrogenation of quinoline is resulting in low conversion and a mixture of products. What are the most critical parameters to investigate?

Low conversion and poor selectivity are common hurdles. The key lies in understanding the interplay between the catalyst, hydrogen source, and reaction conditions. Over-reduction to decahydroquinoline or incomplete reaction are the primary competing pathways.

Causality-Driven Troubleshooting:

  • Catalyst Choice is Paramount: Noble-metal catalysts (Pd, Pt, Rh, Ru) are effective but can be aggressive, leading to over-reduction.[2] Base-metal catalysts, such as cobalt or manganese, offer a milder and often more selective alternative.[2][3] For instance, an in-situ generated cobalt catalyst has been shown to effectively hydrogenate quinolines to THQs with good discrimination against further reduction.[2]

  • Hydrogen Source and Pressure: While high-pressure H₂ gas is standard, it can promote over-reduction. Transfer hydrogenation, using donors like isopropanol, formic acid, or ammonia-borane (H₃N·BH₃), provides a controlled, often milder, source of hydrogen, enhancing selectivity for the THQ product.[3][4]

  • Temperature and Reaction Time: These parameters must be optimized for each specific substrate and catalyst system. Elevated temperatures can increase reaction rates but may also promote side reactions or catalyst degradation. Monitor the reaction progress closely using TLC or GC-MS to determine the optimal endpoint before significant byproducts form.

G start Low Yield in Hydrogenation q1 Low Conversion Is the catalyst active? start->q1 q2 Side Products Observed Is the reaction too harsh? start->q2 sol1 Action: Screen alternative catalysts (e.g., Co-based, Mn-pincer). [2, 4]|Rationale: Enhance activity and selectivity. q1->sol1 sol4 Action: Monitor reaction kinetics to find optimal time.|Rationale: Avoids byproduct formation from prolonged reaction. q1->sol4 sol2 Action: Switch to transfer hydrogenation (e.g., H₃N·BH₃). [3]|Rationale: Provides a milder, more controlled reduction. q2->sol2 sol3 Action: Optimize temperature and pressure. Start with milder conditions.|Rationale: Minimize over-reduction and decomposition. q2->sol3

Caption: Troubleshooting logic for optimizing quinoline hydrogenation.

Table 1: Comparison of Selected Catalytic Systems for THQ Synthesis
Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
Noble Metals (e.g., Pd/C) H₂ Gas (High Pressure)50-150 °C, 15-80 barHigh activity, readily available.Can lead to over-reduction; requires high-pressure equipment.[3]
Cobalt-based (in-situ from Co(OAc)₂/Zn) H₂ Gas (Moderate Pressure)70–150 °C, 30 barHigh selectivity for THQ, uses inexpensive base metals.[2]Substrate-dependent temperature optimization required.[2]
Cobalt-amido Cooperative Catalyst H₃N·BH₃Room TemperatureExcellent chemo- and regioselectivity for 1,2-dihydroquinolines, very mild conditions.[4]Primarily yields dihydroquinolines, not tetrahydroquinolines directly.[4]
Manganese PN³ Pincer Catalyst Isopropanol (iPrOH)120 °CBorrows hydrogen from the solvent, avoiding H₂ gas; efficient.[3]Requires higher temperatures and specific ligand synthesis.
Nanoporous Gold (AuNPore) Organosilane/Water80 °CHighly efficient and reusable catalyst.[5]Catalyst preparation may be complex.

Part 2: Troubleshooting the N-Boc Protection of 1,2,3,4-Tetrahydroquinoline

The protection of the secondary amine in THQ with di-tert-butyl dicarbonate ((Boc)₂O) is typically a robust reaction.[6] However, issues with reaction completion, stoichiometry, and purification can still diminish the overall yield.

FAQ 2.1: My Boc protection reaction is sluggish and fails to go to completion, even after extended reaction times. What is the likely cause?

The most common cause of an incomplete Boc protection is suboptimal reaction conditions, particularly concerning the choice and amount of base and solvent.

Troubleshooting Steps:

  • Evaluate Your Base: The reaction requires a base to neutralize the acidic byproduct formed.[7] For simple THQs, an inorganic base like sodium hydroxide in a biphasic system (e.g., dioxane/water) or an organic base like triethylamine (NEt₃) in an organic solvent (e.g., THF, DCM) is effective.[8][9] If the reaction is slow, ensure at least 1.1-1.5 equivalents of base are used.[9]

  • Check Stoichiometry of (Boc)₂O: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of (Boc)₂O (1.1-1.2 equivalents) can drive the reaction to completion, especially if the amine is not perfectly pure or if there is competitive hydrolysis of the anhydride.[8][9]

  • Solvent and Temperature: The reaction is typically run at room temperature.[6] If sluggish, gentle heating to 40-50 °C can increase the rate.[6][8] Ensure the solvent fully dissolves the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are excellent choices.[6][8]

G amine 1,2,3,4-Tetrahydroquinoline (THQ) (Nucleophile) attack Nucleophilic Attack Amine attacks carbonyl carbon of (Boc)₂O amine->attack boc Di-tert-butyl dicarbonate ((Boc)₂O) (Electrophile) boc->attack intermediate Tetrahedral Intermediate Forms unstable intermediate attack->intermediate eliminate Elimination tert-Butoxycarbonate leaving group departs intermediate->eliminate deprotonate Deprotonation Base removes proton from nitrogen eliminate->deprotonate product N-Boc Protected THQ deprotonate->product

Caption: Simplified mechanism of N-Boc protection.

FAQ 2.2: I am having difficulty purifying the final product. Column chromatography gives a low recovery. Are there alternative methods?

While column chromatography is standard, a well-executed reaction and workup can often yield a product of sufficient purity without it, or at least simplify the chromatographic process.

Purification Strategy:

  • Aqueous Workup is Critical: After the reaction is complete, a thorough aqueous workup is essential. Quench the reaction with water or a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and hydrolyze excess (Boc)₂O.[10]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl or dilute citric acid) to remove any unreacted amine, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective alternative to chromatography. For oils, if impurities persist, a short silica plug filtration may be sufficient to remove baseline impurities before resorting to a full column.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be required for substituted derivatives.

Protocol 3.1: Synthesis of 1,2,3,4-Tetrahydroquinoline via Transfer Hydrogenation

This protocol is adapted from methodologies employing cobalt catalysis with H₃N·BH₃, which favors controlled reduction.[4]

  • 1. Catalyst Preparation (if applicable): If using a pre-catalyst, ensure it is handled under an inert atmosphere. For in-situ systems, follow the specific literature procedure.[2]

  • 2. Reaction Setup: To a round-bottom flask, add the quinoline substrate (1.0 eq), the cobalt catalyst (e.g., 0.5-2 mol%), and a suitable solvent (e.g., THF).

  • 3. Reagent Addition: At room temperature, add ammonia-borane (H₃N·BH₃) (1.0-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • 4. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • 5. Workup: Upon completion, carefully quench the reaction by slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1,2,3,4-tetrahydroquinoline.

Protocol 3.2: Optimized N-Boc Protection of 1,2,3,4-Tetrahydroquinoline

This protocol is a robust procedure adapted from standard literature methods.[6][8]

  • 1. Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a solvent mixture of dioxane and 1N aqueous NaOH solution (1:1 v/v).[8]

  • 2. Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) either neat or as a solution in dioxane.

  • 3. Reaction: Stir the reaction mixture vigorously at room temperature overnight. Monitor for the disappearance of the starting material by TLC.

  • 4. Workup and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

  • 5. Washing and Drying: Combine all organic layers and wash with saturated brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • 6. Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an eluent such as 10% ethyl acetate in hexanes.[8]

By systematically addressing these common points of failure, researchers can significantly improve the yield and purity in the synthesis of this compound.

References

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst . Thieme Chemistry. (2021). Available at: [Link]

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis . Nature Communications. (2020). Available at: [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst . ACS Catalysis. (2020). Available at: [Link]

  • Tetrahydroquinoline - Wikipedia . Wikipedia. Available at: [Link]

  • Tetrahydroquinoline synthesis . Organic Chemistry Portal. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Nottingham. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . Molecules. (2011). Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions . ResearchGate. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Semantic Scholar. (2012). Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa . ResearchGate. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]

  • Amine Protection / Deprotection . Fisher Scientific. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination . Springer Nature Experiments. (2020). Available at: [Link]

  • Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE) . ResearchGate. (2023). Available at: [Link]

  • Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids . ACS Combinatorial Science. (2004). Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans . Heliyon. (2023). Available at: [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. Available at: [Link]

  • tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate . MySkinRecipes. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . Molecules. (2012). Available at: [Link]

  • tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate . PubChem. Available at: [Link]

  • Is this reaction and this synthesis correct? . Reddit. (2020). Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for Derivatization of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile scaffold. The unique structure of this compound, featuring a Boc-protected nitrogen and a dihydroquinoline core, offers numerous possibilities for chemical modification. However, optimizing these reactions can present specific challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. The advice herein is based on established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general questions about the handling, stability, and reactivity of the parent compound.

Q1: How stable is the tert-butoxycarbonyl (Boc) protecting group on the dihydroquinoline nitrogen?

A1: The Boc group on this compound is generally stable under neutral and basic conditions. However, it is labile under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) will readily cleave the Boc group, often at room temperature. Care must be taken during reactions that generate acidic byproducts or require acidic catalysis, as premature deprotection can lead to unwanted side reactions.

Q2: What are the best practices for storing and handling this compound and its derivatives?

A2: For derivatives with functional groups like aldehydes, storage at 2-8°C is recommended to prevent degradation.[2] For the parent compound and many of its derivatives, storage at room temperature in a well-sealed container, protected from moisture and light, is generally sufficient. Always refer to the Material Safety Data Sheet (MSDS) for specific handling and storage instructions for each compound.[2]

Q3: Which analytical techniques are most suitable for monitoring the progress of derivatization reactions?

A3: A combination of techniques is often best. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. For more detailed analysis of reaction mixtures and confirmation of product identity and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[3]

Q4: I am observing poor solubility of my starting material in the chosen reaction solvent. What can I do?

A4: this compound is generally soluble in common organic solvents like dichloromethane (DCM), dioxane, and ethyl acetate.[4] If you encounter solubility issues, especially with more polar reactants, consider using a co-solvent system. For instance, a mixture of dioxane and water is effective for reactions involving aqueous reagents.[4] Gently warming the mixture can also improve solubility, but be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific troubleshooting advice for common derivatization reactions.

A. Boc-Deprotection

The removal of the Boc group is a common first step to enable derivatization at the nitrogen atom.

Q: My Boc-deprotection with Trifluoroacetic Acid (TFA) is resulting in a low yield and multiple unidentified byproducts. What is going wrong?

A: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot the problem:

  • Scavenger Usage: The tert-butyl cation released during deprotection is a reactive electrophile that can re-react with electron-rich aromatic rings or other nucleophilic sites on your molecule, leading to undesired byproducts.

    • Solution: Incorporate a scavenger into your reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will trap the tert-butyl cation. A typical reaction cocktail would be TFA/DCM with 2-5% TES.

  • Reaction Time and Temperature: Prolonged exposure to strong acid can cause degradation of sensitive functional groups on your molecule.

    • Solution: Monitor the reaction closely by TLC or LC-MS. These reactions are often complete within 1-2 hours at room temperature. Avoid unnecessary heating.

  • Work-up Procedure: Residual TFA in your product can cause decomposition over time.

    • Solution: After removing the TFA and solvent in vacuo, co-evaporate the residue with a solvent like toluene or methanol several times to remove azeotropically any remaining acid. Subsequently, neutralize the residue by dissolving it in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution, followed by a brine wash.

B. Aromatic Ring Functionalization (Electrophilic Aromatic Substitution)

Modifying the benzene portion of the dihydroquinoline core is a key strategy for creating diverse derivatives.

Q: I am attempting a Friedel-Crafts acylation on the aromatic ring, but the reaction is not proceeding. Why?

A: The dihydroquinoline system, even with the Boc-protected nitrogen, can be complex for Friedel-Crafts reactions. The likely culprits are:

  • Deactivation of the Catalyst: The nitrogen atom, despite the Boc group, can have sufficient Lewis basicity to coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).

    • Solution: Use a larger excess of the Lewis acid catalyst. It is not uncommon to use 2-3 equivalents or more to ensure enough active catalyst is available for the reaction.

  • Substrate Deactivation: The amide functionality of the Boc group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

    • Solution: Harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be necessary. However, this increases the risk of side reactions. An alternative is to use a more reactive acylating agent.

  • Incorrect Solvent: Solvents can compete with the substrate for the Lewis acid.

    • Solution: Use non-coordinating solvents like dichloromethane or nitrobenzene.

Workflow for Troubleshooting Low-Yield Reactions

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions incomplete Incomplete Conversion? check_conditions->incomplete byproducts Byproducts Observed? incomplete->byproducts No optimize Optimize Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent incomplete->optimize Yes purification Improve Purification Method byproducts->purification No (Impure Product) side_reaction Identify Side Reaction Mechanism byproducts->side_reaction Yes success Successful Derivatization optimize->success purification->success modify Modify Protocol to Suppress Side Reaction side_reaction->modify modify->success

Caption: Troubleshooting Decision Tree for Low-Yield Derivatization Reactions.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key derivatization reactions.

Protocol 1: Boc-Deprotection of this compound

This protocol describes a robust method for removing the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) (optional, but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • To the stirred solution, add triethylsilane (1.1 eq) if you are using a scavenger.

  • Slowly add trifluoroacetic acid (10-20 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add DCM to the residue and concentrate again. Repeat this step twice to ensure the removal of excess TFA.

  • Dissolve the crude residue in ethyl acetate or DCM and carefully transfer it to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution until the aqueous layer is basic (check with pH paper).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

This protocol details the introduction of a Boc group onto a pre-functionalized dihydroquinoline.[4]

Materials:

  • 6-Hydroxy-1,2,3,4-tetrahydroquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-Hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in a solvent mixture of dioxane and 1N NaOH aqueous solution (1:1 v/v).[4]

  • To this solution, add di-tert-butyl dicarbonate (1.5 eq).[4]

  • Stir the reaction mixture vigorously at room temperature overnight.[4]

  • Upon completion (monitored by TLC), separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).[4]

  • Combine the organic layers and wash with saturated saline solution.[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the target product.[4]

Summary of Reaction Conditions for Boc-Protection

ParameterConditionReference
Starting Material 6-Hydroxy-1,2,3,4-tetrahydroquinoline[4]
Reagent Di-tert-butyl dicarbonate (Boc₂O)[4]
Solvent System Dioxane / 1N NaOH (aq)[4]
Temperature Room Temperature[4]
Reaction Time Overnight[4]
Typical Yield ~77%[4]

Part 4: Visualization of a General Derivatization Workflow

The following diagram illustrates a typical workflow for the derivatization of the dihydroquinoline scaffold.

G cluster_0 Planning & Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Select Derivatization Strategy reagents Assemble Reagents & Solvents start->reagents setup Setup Glassware under Inert Atmosphere reagents->setup reaction Perform Reaction setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Perform Aqueous Work-up monitor->workup Complete purify Purify by Column Chromatography workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis finish Store Pure Product analysis->finish

Caption: General Experimental Workflow for Derivatization Reactions.

References

  • MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • MySkinRecipes. tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • PMC. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

  • PubChem. N-boc-tetrahydroquinoline. [Link]

  • ResearchGate. How can you avoid problems in a GC column due to an excess of a derivatizing agent?[Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • ResearchGate. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

Sources

stability issues and proper storage of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for the proper storage and handling of this compound. Our goal is to ensure the integrity of your experiments by providing in-depth, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The main stability issue arises from the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is susceptible to cleavage under acidic conditions, which can be encountered during certain experimental setups or from improper storage.[1] This deprotection results in the formation of 3,4-dihydroquinoline.

Q2: What are the recommended long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light.[2] For shorter periods, storage at room temperature in a desiccator may be acceptable, but refrigerated conditions are optimal for preserving purity.

Q3: Can this compound withstand elevated temperatures?

While the dihydroquinoline core is relatively stable, the Boc group can undergo thermal degradation at elevated temperatures.[3][4][5] It is advisable to avoid prolonged exposure to high heat during experimental procedures unless thermal deprotection is the intended outcome.

Q4: Are there any common solvents or reagents that should be avoided?

Yes. Avoid strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as they will readily cleave the Boc group.[1] Care should also be taken with Lewis acids, which can also promote deprotection. When performing reactions, ensure that the conditions are not inadvertently acidic.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected reaction outcomes or low yields.

Probable Cause: Degradation of the starting material.

Troubleshooting Workflow:

start Unexpected Reaction Outcome check_purity Assess Purity of Starting Material (See Protocol 1) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degradation_suspected Degradation Suspected is_pure->degradation_suspected No purity_ok Purity is Acceptable is_pure->purity_ok Yes troubleshoot_degradation Troubleshoot Degradation Source (See Issue 2) degradation_suspected->troubleshoot_degradation end_degradation Address Degradation troubleshoot_degradation->end_degradation investigate_reaction Investigate Other Reaction Parameters purity_ok->investigate_reaction end_reaction Optimize Reaction investigate_reaction->end_reaction

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Issue 2: Appearance of a new, more polar spot on TLC or a new peak in LC-MS.

Probable Cause: Cleavage of the Boc group, leading to the formation of the more polar 3,4-dihydroquinoline.

Visualizing the Degradation Pathway:

reactant This compound conditions Acid (H+) or Heat (Δ) reactant->conditions product1 3,4-Dihydroquinoline conditions->product1 product2 CO2 conditions->product2 product3 Isobutylene conditions->product3

Caption: Primary degradation pathway of the target compound.

Solution:

  • Confirm the Identity of the Impurity: Analyze the sample using LC-MS to confirm the presence of a species with a molecular weight corresponding to 3,4-dihydroquinoline (133.18 g/mol ).

  • Review Experimental Conditions: Scrutinize your reaction setup for any acidic components. This includes acidic solvents, catalysts, or even acidic impurities in your reagents.

  • Check Storage Conditions: Ensure the compound has been stored according to the recommendations in the table below. Improper storage can lead to gradual degradation.

Issue 3: Formation of t-butylated byproducts in your reaction.

Probable Cause: During acidic deprotection of the Boc group, a tert-butyl cation is formed.[6][7] This cation is an electrophile and can react with nucleophilic sites on your other reagents or even the product molecule.

Solution:

  • Use a Scavenger: If acidic conditions are unavoidable, consider adding a scavenger such as triethylsilane or thioanisole to your reaction mixture. These will trap the tert-butyl cation and prevent it from reacting with other components.

  • Modify Your Synthetic Route: If possible, consider deprotecting the Boc group at a different stage of your synthesis where fewer nucleophilic species are present.

Proper Storage and Handling

Adherence to proper storage and handling protocols is crucial for maintaining the integrity of this compound.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows down potential hydrolytic processes.[2]
Atmosphere Inert gas (Argon or Nitrogen) is ideal.While not strictly required for short-term storage, an inert atmosphere can prevent potential long-term oxidative degradation of the dihydroquinoline ring.
Light Store in an amber vial or in the dark.Protects against potential photolytic degradation.
Container Tightly sealed glass vial.Prevents moisture absorption and contamination.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradant, 3,4-dihydroquinoline.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile at a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B

  • Analysis: The parent compound will have a longer retention time than the more polar deprotected product (3,4-dihydroquinoline). The presence of a significant peak at an earlier retention time is indicative of degradation.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of your compound.

Instrumentation and Reagents:

  • NMR spectrometer (300 MHz or higher)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of CDCl₃.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Intact Compound: Look for the characteristic singlet of the tert-butyl group of the Boc moiety at approximately 1.5 ppm (integrating to 9H). The aromatic and aliphatic protons of the dihydroquinoline core will also be present in their expected regions.

    • Degraded Compound: The absence or diminished integration of the tert-butyl singlet is a clear indication of Boc group cleavage. The spectrum will instead show signals corresponding to 3,4-dihydroquinoline, including a broad singlet for the N-H proton.

References

  • General structure of dihydroquinoline ring, aryltetralin lignan lactone... - ResearchGate. Available at: [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - NIH. Available at: [Link]

  • Versatile Synthesis of Dihydroquinolines and Quinoline Quinones Using Cyclobutenediones. Construction of the Pyridoacridine Ring System - PubMed. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines - ResearchGate. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

  • Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489. Available at: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 - PubChem. Available at: [Link]

Sources

Technical Support Center: Alternative Synthetic Routes to tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding alternative synthetic strategies for this important heterocyclic scaffold. The 1,2,3,4-tetrahydroquinoline nucleus is a core structure in numerous synthetic pharmaceuticals, making the development of diverse and efficient synthetic routes a critical endeavor.[1]

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its precursors.

Route 1: Catalytic Hydrogenation of Quinoline followed by Boc-Protection

This is a common and direct approach. However, challenges can arise in controlling the hydrogenation and subsequent protection steps.

Q1: My catalytic hydrogenation of quinoline is slow or incomplete. What are the potential causes and how can I improve the yield?

A1: Several factors can influence the efficiency of quinoline hydrogenation:

  • Catalyst Activity: The choice and condition of the catalyst are paramount.

    • Troubleshooting: Ensure you are using a fresh, high-quality catalyst (e.g., Pd/C, PtO₂). If the catalyst has been stored for a long time, its activity may be diminished. Consider using a higher catalyst loading, but be mindful of potential side reactions.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow reaction rates.

    • Troubleshooting: Most hydrogenations of quinoline require elevated hydrogen pressure (e.g., 30-50 bar) for efficient conversion.[2][3] Ensure your reaction setup can safely handle the required pressure and that there are no leaks.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Troubleshooting: Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is of high purity and degassed to remove any dissolved oxygen, which can poison the catalyst.

  • Substrate Purity: Impurities in the quinoline starting material can inhibit the catalyst.

    • Troubleshooting: Purify the quinoline by distillation or chromatography before use.

Q2: I am observing over-reduction to decahydroquinoline. How can I selectively obtain 1,2,3,4-tetrahydroquinoline?

A2: Over-reduction is a common side reaction. Controlling the reaction conditions is key to achieving selectivity.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times favor over-reduction.

    • Troubleshooting: Monitor the reaction closely by TLC or GC-MS. Start with milder conditions (e.g., lower temperature, shorter reaction time) and optimize from there.[2] A study on a biomass-derived nickel-based catalyst showed that temperature and reaction time significantly affect the selectivity.[2]

  • Catalyst Choice: Some catalysts are more prone to over-reduction than others.

    • Troubleshooting: While Pd/C is common, other catalysts like unsupported nanoporous gold (AuNPore) with an organosilane and water as the hydrogen source have shown high efficiency and regioselectivity for the hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines.[4]

Q3: The Boc-protection of 1,2,3,4-tetrahydroquinoline is giving a low yield. What should I do?

A3: Low yields in Boc protection can often be traced to reaction conditions or reagent quality.

  • Base and Solvent: The choice of base and solvent is crucial.

    • Troubleshooting: A common procedure involves using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or a mixture of dioxane and aqueous NaOH.[5] Ensure the base is strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Reagent Stoichiometry: Using an incorrect amount of Boc₂O can lead to incomplete reaction or side products.

    • Troubleshooting: Typically, a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) is used to ensure complete conversion of the starting material.[5]

Route 2: Reductive Amination Strategies

Domino reactions involving reduction and reductive amination offer efficient pathways to substituted tetrahydroquinolines.[1]

Q1: My tandem reduction-reductive amination reaction is not proceeding as expected. What are the critical parameters?

A1: These multi-step sequences are sensitive to several factors.

  • Catalyst and Reaction Conditions: The success of the tandem reaction heavily relies on the catalyst's ability to facilitate multiple transformations.

    • Troubleshooting: A common strategy involves the catalytic hydrogenation of a nitro group, followed by intramolecular condensation and further reduction.[6][7] 5% Pd/C is an effective catalyst for such transformations.[1] Ensure the hydrogenation conditions are sufficient to reduce the nitro group without causing undesired side reactions.

  • Substrate Design: The structure of the starting material is critical for the intramolecular cyclization to occur.

    • Troubleshooting: The starting material should possess a nitro group and a side chain with a carbonyl group or a precursor that can be converted to a carbonyl in situ (e.g., through ozonolysis of a double bond).[6][7] The length and flexibility of the side chain will influence the efficiency of the cyclization.

Route 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and, by analogy, can be adapted for tetrahydroquinoline synthesis.[8][9][10]

Q1: I am attempting a Pictet-Spengler type reaction to form the tetrahydroquinoline ring, but the reaction is not working. What are the key considerations?

A1: The success of a Pictet-Spengler reaction is highly dependent on the reactivity of the starting materials and the reaction conditions.

  • Aromatic Ring Activation: The cyclization step is an electrophilic aromatic substitution.

    • Troubleshooting: The aromatic ring of the β-arylethylamine must be sufficiently electron-rich to undergo cyclization.[8] Electron-donating groups on the ring will facilitate the reaction. If your substrate has electron-withdrawing groups, the reaction may require harsher conditions (e.g., stronger acid, higher temperature) or may not proceed at all.[9][11]

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate.

    • Troubleshooting: Ensure that the aldehyde or ketone you are using is reactive enough to form the iminium ion with the amine. Using a slight excess of the carbonyl compound can help drive the reaction to completion.[8] The reaction is typically catalyzed by a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid.[8]

Route 4: Metal-Free Synthetic Approaches

Recent advances have focused on developing metal-free synthetic routes to quinolines and their derivatives, which are advantageous for their reduced cost and environmental impact.[12]

Q1: I am exploring a metal-free, one-pot synthesis of a tetrahydroquinoline derivative, but the yields are low. How can I optimize this reaction?

A1: One-pot, multi-component reactions are elegant but can be tricky to optimize.

  • Reaction Conditions: A metal-free, three-component assembly of arenediazonium salts, nitriles, and styrenes has been reported for the synthesis of 3,4-dihydroquinolinium salts, which can be further reduced to tetrahydroquinolines.[13]

    • Troubleshooting: This reaction is sensitive to the choice of base and temperature. The original report suggests that the use of NaBH₄ after the initial assembly can lead to the formation of the tetrahydroquinoline.[13] Careful optimization of the reaction time for the initial coupling before adding the reducing agent is crucial.

Alternative Synthetic Pathways: A Comparative Overview

Below is a summary of alternative synthetic routes to this compound, highlighting their key features.

Synthetic Route Starting Materials Key Reagents/Catalysts Advantages Potential Challenges
Catalytic Hydrogenation & Boc-Protection QuinolinePd/C, PtO₂, H₂, Boc₂ODirect, well-establishedOver-reduction, catalyst poisoning, Boc-protection issues
Tandem Reduction-Reductive Amination Substituted 2-nitrophenylacetatesPd/C, H₂, O₃ (optional)High diastereoselectivity, step-economy[1][6][7]Substrate synthesis can be multi-step
Pictet-Spengler Type Reaction β-arylethylamine, Aldehyde/KetoneProtic or Lewis acidMild conditions for activated ringsRequires electron-rich aromatic rings[8][9]
Metal-Free Three-Component Assembly Arenediazonium salt, Nitrile, StyreneBase, NaBH₄Metal-free, one-pot, good functional group tolerance[13]Optimization of multi-component reaction can be complex
Borrowing Hydrogen Methodology 2-aminobenzyl alcohol, secondary alcoholManganese PN³ Pincer CatalystAtom-efficient, water as the only byproduct[14][15]Requires specific catalyst, may have limited substrate scope
Visualizing the Synthetic Landscape

The following diagram illustrates the convergence of different synthetic strategies towards the target molecule.

G cluster_start Starting Materials cluster_intermediate Key Intermediates / Reactions cluster_product Target Scaffold Quinoline Quinoline Hydrogenation Catalytic Hydrogenation Quinoline->Hydrogenation H₂, Catalyst Nitrophenylacetate Substituted 2-Nitrophenylacetate Tandem_Reaction Tandem Reduction- Reductive Amination Nitrophenylacetate->Tandem_Reaction Reduction/ Cyclization Arylethylamine β-Arylethylamine + Aldehyde Pictet_Spengler Pictet-Spengler Reaction Arylethylamine->Pictet_Spengler Acid Catalysis Three_Component Arenediazonium salt + Nitrile + Styrene Metal_Free Metal-Free Assembly Three_Component->Metal_Free Base, Reduction THQ 1,2,3,4-Tetrahydroquinoline Hydrogenation->THQ Tandem_Reaction->THQ Pictet_Spengler->THQ Metal_Free->THQ Boc_THQ tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate THQ->Boc_THQ Boc₂O, Base

Sources

Technical Support Center: Navigating the Scale-Up of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the challenges encountered during large-scale production. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a robust and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound?

The most prevalent and scalable method involves a two-step process:

  • Selective Hydrogenation of Quinoline: The aromatic quinoline core is first reduced to 1,2,3,4-tetrahydroquinoline. This is a critical step where selectivity is paramount to avoid over-reduction.[1][2]

  • Boc Protection: The secondary amine of the resulting 1,2,3,4-tetrahydroquinoline is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[3][4][5]

Q2: Why is the Boc protecting group preferred for this molecule?

The tert-butoxycarbonyl (Boc) group is widely used for amine protection in organic synthesis.[4][5][6] Its popularity stems from its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This allows for the selective deprotection of the nitrogen for subsequent synthetic transformations.

Q3: What are the major challenges when scaling up this synthesis?

The primary challenges in scaling up the production of this compound include:

  • Controlling the exotherm of the hydrogenation reaction. [7][8][9]

  • Ensuring selective hydrogenation to avoid byproduct formation. [1]

  • Handling pyrophoric catalysts safely on a large scale. [8][9][10]

  • Efficiently removing the catalyst post-reaction.

  • Managing potential runaway reactions. [8][9]

  • Developing a scalable purification strategy to achieve high purity.

II. Troubleshooting Guide: From Bench to Plant

This section provides detailed troubleshooting for specific issues that may arise during the scale-up process, complete with explanations and recommended protocols.

Issue 1: Poor Selectivity and Over-Hydrogenation in the Quinoline Reduction Step

Symptoms:

  • GC-MS or LC-MS analysis shows the presence of decahydroquinoline or other over-reduced byproducts.

  • Reduced yield of the desired 1,2,3,4-tetrahydroquinoline.

Causality: The selective hydrogenation of the nitrogen-containing ring of quinoline over the benzene ring is a significant challenge.[1] Over-hydrogenation occurs when the catalyst is too active or the reaction conditions (temperature, pressure, time) are too harsh, leading to the saturation of the carbocyclic ring.[1]

Troubleshooting Protocol:

  • Catalyst Selection and Optimization:

    • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly efficient for this reduction.[1][11] However, their activity needs to be modulated. For instance, Pd on a nitrogen-doped carbon support (Pd/CN) has shown high activity and selectivity under milder conditions (50°C, 20 bar H₂).[2]

    • Earth-Abundant Metal Catalysts: Catalysts based on Cobalt (Co) and Manganese (Mn) are gaining traction as more sustainable alternatives, though they may require higher temperatures and pressures.[11][12]

    • Catalyst Support: The support material can significantly influence selectivity. Experiment with different supports like activated carbon, alumina, or titania to find the optimal balance of activity and selectivity.

  • Reaction Condition Optimization:

    • Temperature: Start with lower temperatures (e.g., 50-70°C) and gradually increase if the reaction is sluggish. High temperatures can promote over-hydrogenation.[1]

    • Hydrogen Pressure: Higher H₂ pressure generally increases the reaction rate but can also lead to reduced selectivity.[1] Optimize the pressure to find a sweet spot.

    • Solvent: The choice of solvent can impact catalyst activity and selectivity.[1] Alcohols like ethanol or methanol are commonly used.[13] In some cases, the presence of water can be beneficial.[12][13]

G cluster_input Inputs cluster_process Hydrogenation Process cluster_output Outputs Quinoline Quinoline Reactor High-Pressure Reactor Quinoline->Reactor Catalyst Catalyst (e.g., Pd/C, Ru/C) Catalyst->Reactor H2 H₂ Gas H2->Reactor Solvent Solvent (e.g., EtOH) Solvent->Reactor THQ 1,2,3,4-Tetrahydroquinoline (Desired Product) Reactor->THQ High Selectivity DHQ Decahydroquinoline (Over-hydrogenation) Reactor->DHQ Low Selectivity bzTHQ 5,6,7,8-Tetrahydroquinoline (Benzene Ring Hydrogenation) Reactor->bzTHQ Low Selectivity

Issue 2: Incomplete Boc Protection and Difficult Purification

Symptoms:

  • TLC or LC-MS analysis shows residual 1,2,3,4-tetrahydroquinoline after the reaction.

  • The final product is difficult to purify, often requiring multiple chromatographic steps.

Causality: Incomplete Boc protection can result from several factors, including impure starting material, insufficient Boc₂O, or suboptimal reaction conditions. The presence of unreacted starting material complicates purification, as its polarity is very different from the Boc-protected product.

Troubleshooting Protocol:

  • Starting Material Purity: Ensure the 1,2,3,4-tetrahydroquinoline is free of impurities from the hydrogenation step. If necessary, perform a simple filtration or distillation before proceeding.

  • Reaction Conditions for Boc Protection:

    • Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to drive the reaction to completion.

    • Base: A base such as sodium hydroxide or triethylamine is typically used to neutralize the acid formed during the reaction.[3][4][5]

    • Solvent: Dichloromethane (DCM) or a biphasic system of dioxane and aqueous NaOH are common solvent choices.[3]

    • Temperature: The reaction is typically run at room temperature.[3]

  • Scalable Purification Strategy:

    • Avoid Chromatography: Column chromatography is often not feasible for large-scale production.

    • Crystallization/Recrystallization: Develop a robust crystallization procedure. This may involve screening different solvent systems (e.g., heptane/ethyl acetate, isopropanol/water) to find conditions that provide high yield and purity.

    • Extraction and Wash: A thorough aqueous workup to remove excess Boc₂O and other water-soluble impurities is crucial.

ParameterLaboratory ScaleScale-Up Consideration
Purification Column ChromatographyCrystallization, Distillation
Solvent Volume HighMinimized for efficiency
Reagent Purity HighTechnical grade may be used with process adjustments
Reaction Time FlexibleOptimized for throughput

Table 1: Comparison of Laboratory and Scale-Up Parameters

Issue 3: Safety Concerns with Large-Scale Hydrogenation

Symptoms:

  • Difficulty in controlling the reaction exotherm.

  • Concerns about the handling of pyrophoric catalysts.

  • Risk of fire or explosion.[8][9][10]

Causality: Hydrogenation reactions are exothermic and involve flammable hydrogen gas and often pyrophoric catalysts (like Palladium on Carbon), creating significant safety hazards at scale.[7][8][9][10]

Safety Protocol:

  • Engineering Controls:

    • Pressure-Rated Equipment: Use reactors and piping specifically designed for high-pressure reactions.[7]

    • Safety Devices: Ensure the reactor is equipped with pressure relief valves and rupture discs.[7]

    • Inert Atmosphere: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air.[9]

  • Procedural Controls:

    • Inerting the Reactor: Before introducing hydrogen, thoroughly purge the reactor with an inert gas to remove all oxygen.[9]

    • Catalyst Handling: Wet the catalyst with solvent before handling to reduce its pyrophoricity.[14]

    • Controlled Reagent Addition: For highly exothermic reactions, consider adding the substrate or hydrogen in portions to control the rate of heat generation.

    • Thermal Runaway Prevention: Use reaction calorimetry to understand the thermal profile of the reaction and identify potential for runaway conditions.[7]

G Start Start: Plan Hydrogenation RiskAssessment Conduct Risk Assessment (Exotherm, Pyrophoric Catalyst) Start->RiskAssessment InertAtmosphere Prepare Inert Atmosphere (Nitrogen Purge) RiskAssessment->InertAtmosphere CatalystHandling Handle Catalyst Safely (Wet with Solvent) InertAtmosphere->CatalystHandling ReactionSetup Set up Reaction in Pressure-Rated Vessel CatalystHandling->ReactionSetup HydrogenIntro Introduce Hydrogen (Controlled Flow) ReactionSetup->HydrogenIntro Monitor Monitor Temperature and Pressure HydrogenIntro->Monitor ReactionComplete Reaction Complete Monitor->ReactionComplete Conditions Stable SafeShutdown Safe Shutdown and Catalyst Filtration Monitor->SafeShutdown Exotherm Detected ReactionComplete->SafeShutdown

III. References

  • Papa, V., Cao, Y., Spannenberg, A., & Beller, M. (2020). Development of a practical non-noble metal catalyst for hydrogenation of N-heteroarenes. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-24. Retrieved from [Link]

  • H.L. Development Co., Ltd. (2024). Achieving safe conditions for hydrogenation reaction using concentrated raw materials. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Li, X., et al. (2018). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 42(19), 15919-15926. Retrieved from [Link]

  • Rahmani, A., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 5(10), 4769-4775. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards in Lab-Scale Hydrogenations. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of quinolines with 1f. Retrieved from [Link]

  • Timelthaler, D., & Topf, C. (2022). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synthesis, 54(03), 629-642. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • Roode-Gutzmer, Q. I., et al. (2019). Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[7]arene. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed cascade hydrogenation of quinoline and the cause of the different catalytic performances of the catalysts. Retrieved from [Link]

  • Lu, S.-M., et al. (2005). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 44(40), 6678-6681. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The different mechanisms for quinoline hydrogenation over Ir.... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. Retrieved from

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

  • Roode-Gutzmer, Q. I., et al. (n.d.). SUPPORTING INFORMATION Scaling up the synthesis of a hydroxyquinoline-functionalized p-tert-butylcalix[7]arene. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of tert-butyl hydroperoxide. Retrieved from

Sources

handling and safety precautions for tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

A Senior Application Scientist's Note to Our Researchers:

Welcome to the dedicated support guide for this compound (CAS 123387-53-1). This molecule is a valuable intermediate in medicinal chemistry and organic synthesis, prized for its role in constructing complex bioactive scaffolds.[1] However, its utility is matched by the need for meticulous handling. The tert-butoxycarbonyl (Boc) protecting group, while synthetically useful, introduces specific stability concerns, particularly its lability to acid.[2] This guide moves beyond mere procedural lists; it aims to provide the causal logic behind each recommendation. By understanding the "why," you can anticipate challenges, troubleshoot effectively, and, most importantly, ensure a safe and productive research environment. Please consider this a living document and a direct line to our applications team for any further questions.

Section 1: Chemical Identity and Hazard Summary

A quick, at-a-glance reference for critical safety and handling information.

Identifier Value Source
CAS Number 123387-53-1
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol [3]
Physical Form Solid or semi-solid
GHS Pictogram

Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Codes P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 2: Core Safety Protocols (The 3 P's)

Safe handling is a systematic process. We have structured our core protocols around three pillars: Prepare, Protect, and Prevent.

Prepare: Engineering Controls & Documentation

Causality: Proper preparation minimizes exposure before the vial is even opened. Engineering controls provide the primary barrier between you and the chemical hazard.

  • Ventilation: Always handle this compound within a certified chemical fume hood.[4] This is critical to avoid inhaling dust particles, which can cause respiratory irritation.[5]

  • Documentation Review: Before starting any experiment, thoroughly review the Safety Data Sheet (SDS). This document contains critical, in-depth information on hazards, first aid, and emergency procedures.[6]

  • Work Area Decontamination: Ensure the workspace is clean before and after use. Have spill cleanup materials readily available.

Protect: Personal Protective Equipment (PPE)

Causality: PPE is your last line of defense. Since quinoline derivatives can cause skin irritation and potential sensitization, a complete barrier is non-negotiable.[7]

  • Hand Protection: Wear nitrile or neoprene gloves. Given that skin irritation is a known hazard, double-gloving is recommended, especially during weighing and transfer operations.[8][9] Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your skin.[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] If there is a significant risk of splashing (e.g., during reaction quenching or large-scale dissolution), a full-face shield should be worn over the goggles.[8]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure the coat has long sleeves and fits properly.[9]

PPE_Workflow start Start: Handling tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate weighing Task: Weighing/Transfer (Solid) start->weighing dissolving Task: Dissolving/Reaction (Liquid) start->dissolving ppe_solid Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood weighing->ppe_solid ppe_liquid Required PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield (if splash risk) - Lab Coat - Fume Hood dissolving->ppe_liquid

Caption: PPE selection depends on the experimental task.

Prevent: Safe Handling, Storage, and Disposal

Causality: The chemical nature of this compound dictates specific storage and handling practices to maintain its integrity and prevent accidents.

  • Safe Handling:

    • Avoid creating dust during weighing and transfer.[4] Use a micro-spatula and weigh the compound on creased weighing paper or directly into a tared vessel inside the fume hood.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The Boc group is particularly sensitive to acidic conditions, which will cleave it and generate a different compound.[2][11]

  • Storage Conditions:

    • Store in a tightly sealed container to prevent moisture ingress.[12]

    • Keep in a cool, dry, and well-ventilated area away from direct sunlight.[10] Room temperature storage is acceptable.

  • Waste Disposal:

    • Dispose of unused material and contaminated items (gloves, weighing paper) as hazardous chemical waste in a clearly labeled, sealed container.[9] Do not dispose of this chemical down the drain, as quinoline derivatives can be toxic to aquatic life.[7]

Section 3: Troubleshooting Guide & FAQs

Direct answers to common issues encountered during experimentation.

Q1: I opened a new bottle of the compound and it has a slight yellow or brownish tint, but the specification sheet says it should be white. Is it degraded?

A1: A slight off-white to light brown color is not uncommon for this class of compounds and does not necessarily indicate significant degradation.[5] However, it can be a sign of minor oxidation over time. For most synthetic applications, this slight discoloration will not affect reactivity. If you are performing highly sensitive quantitative assays or trace analysis, we recommend running a purity check (e.g., ¹H NMR or LC-MS) to confirm its integrity before use.

Q2: I'm having trouble dissolving the compound in my reaction solvent. What do you recommend?

A2: Due to its relatively nonpolar structure, this compound has poor solubility in aqueous or highly polar protic solvents. It is readily soluble in common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN). If you are experiencing solubility issues:

  • Ensure your solvent is anhydrous.

  • Try gentle warming (e.g., to 30-40 °C).

  • Use sonication for a few minutes to aid dissolution. Never use a solvent containing acid (e.g., acetic acid) unless the goal is to remove the Boc protecting group.

Q3: My reaction is giving inconsistent yields. I suspect the starting material is degrading. What could be the cause?

A3: The most common cause of degradation is the unintended cleavage of the Boc protecting group. This is highly sensitive to acid.[2][11]

  • Check Your Reagents: Ensure none of your reagents are acidic or have degraded to form acidic byproducts. For example, older bottles of chloroform can contain HCl.

  • Check Your Glassware: Do not use glassware that was previously washed with strong acid (e.g., aqua regia) unless it has been thoroughly neutralized and rinsed.

  • Atmospheric Moisture: While stable to water, prolonged exposure to a humid atmosphere in the presence of trace acidic impurities can cause slow hydrolysis. Always store the compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use this compound in a reaction that requires a strong base, like n-BuLi or LDA?

A4: While the Boc group itself is stable to strong bases, the quinoline ring system has protons that can be abstracted by exceptionally strong, non-nucleophilic bases. The primary concern would be deprotonation at a position on the aromatic ring or alpha to the nitrogen. For reactions requiring strong bases, it is crucial to perform them at low temperatures (e.g., -78 °C) and to carefully control the stoichiometry of the base to avoid unwanted side reactions.

Section 4: Emergency Response Playbook

In the event of an accident, follow these validated procedures immediately.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. [14] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[14] Call a poison control center or seek immediate medical attention.[4]

Spill Response
  • Small Spill (Solid, <1 gram):

    • Alert personnel in the immediate area.[15]

    • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).[16]

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container using a spatula or brush and dustpan.[9][10]

    • Decontaminate the area with soap and water, then wipe dry.[17]

  • Large Spill or Liquid Spill:

    • Evacuate the immediate area and alert all nearby personnel.[13]

    • If the substance is volatile or the spill is large, close the lab door and prevent re-entry.[13]

    • Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[16]

    • Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.[15]

Spill_Response spill Spill Occurs check_size Is the spill > 1g or liquid? spill->check_size small_spill Small Spill Protocol: 1. Alert others 2. Don PPE 3. Cover to prevent dust 4. Sweep into waste container 5. Decontaminate area check_size->small_spill No large_spill Large Spill Protocol: 1. EVACUATE area 2. Alert others & prevent entry 3. Call EHS/Emergency Response 4. Do NOT attempt cleanup check_size->large_spill Yes

Caption: Decision tree for responding to a chemical spill.

Section 5: Appendix - Detailed Protocols

Protocol 1: Weighing and Transfer of Solid Compound
  • Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Ensure the chemical fume hood sash is at the proper working height.

  • Tare Vessel: Place a clean, dry receiving vessel (e.g., round-bottom flask) on an analytical balance inside the fume hood and tare the balance.

  • Transfer: Using a clean micro-spatula, carefully transfer the desired amount of this compound from the stock bottle into the tared vessel.

  • Minimize Dust: Perform the transfer slowly and deliberately to avoid creating airborne dust. Keep the stock bottle opening as close to the receiving vessel as possible.

  • Seal and Clean: Securely cap the stock bottle immediately after use. Gently wipe the spatula and any minor dust from the surrounding area with a damp cloth, disposing of it in the solid hazardous waste container.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6,8-Dimethylquinolin-3-ol.
  • ChemicalBook. (2022). tert-Butyl 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylate Safety Data Sheet.
  • Benchchem. (n.d.). tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate.
  • Spectrum Chemical. (2015). Safety Data Sheet.
  • Benchchem. (n.d.). Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Synquest Labs. (n.d.). tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: tert-Butylhydroquinone.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Loba Chemie. (2016). TERT-BUTYL HYDROQUINONE EXTRA PURE MSDS.
  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MySkinRecipes. (n.d.). tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
  • CDH Fine Chemical. (n.d.). tert-Butyl Hydroquinone CAS No 1948-33-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Technical Support Center: Stereochemical Integrity of Chiral tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with chiral tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of maintaining stereochemical integrity during synthetic transformations. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to racemization in my chiral N-Boc-3,4-dihydroquinoline system?

A1: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical challenge. For the chiral N-Boc-3,4-dihydroquinoline scaffold, the primary risks of racemization depend on the position of the stereocenter and the reaction conditions employed.

  • Acid-Catalyzed Racemization: Strong acidic conditions can lead to at least partial removal of the Boc protecting group. If the reaction conditions can also facilitate the formation of a planar, achiral intermediate like an enamine or an iminium ion, racemization can occur. For instance, if a chiral center is at C2, protonation of the nitrogen followed by ring-opening or tautomerism could lead to a loss of stereochemical information.

  • Base-Catalyzed Racemization: This is a significant concern, particularly for stereocenters with an adjacent acidic proton.

    • At C2 or C4: If the chiral center is at C2 or C4, a strong base can abstract the proton at the stereocenter, leading to the formation of a planar, achiral enolate or a related resonance-stabilized anion. Subsequent protonation can occur from either face, resulting in racemization.

    • At C3: If the chiral center is at C3, racemization via direct deprotonation is less likely unless there is an activating group (e.g., a carbonyl) at C3. However, harsh basic conditions could potentially lead to side reactions or degradation that may affect the overall enantiomeric excess.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the rotational barrier of bonds or to facilitate equilibrium processes that lead to racemization. It is always advisable to conduct reactions at the lowest effective temperature.[1]

Q2: I am planning a reaction involving deprotonation alpha to the nitrogen (at C2). How can I avoid racemization?

A2: Deprotonation at the C2 position is a powerful strategy for the functionalization of the tetrahydroquinoline core. However, it carries a high risk of racemization if not controlled properly. The key is to use conditions that favor kinetic resolution or stereoretentive substitution.

  • Use of Chiral Ligands: A highly effective strategy is to perform the lithiation in the presence of a chiral ligand, such as (-)-sparteine. This can lead to a kinetic resolution where one enantiomer is deprotonated much faster than the other. The resulting enantiomerically enriched organolithium species can then be trapped with an electrophile. This method has been shown to produce highly enantioenriched 2-substituted tetrahydroquinolines.

  • Low Temperatures are Crucial: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent the enantiomerization of the organolithium intermediate. Even at these low temperatures, the barrier to rotation of the N-Boc group can be relatively low, which is a factor in the deprotonation mechanism.

  • Stereoretentive Trapping: Once the enantiomerically enriched organolithium is formed, the subsequent reaction with an electrophile often proceeds with retention of configuration. This has been demonstrated in the synthesis of 2,2-disubstituted tetrahydroquinolines without significant loss of enantiopurity.[2]

Q3: Can the N-Boc protecting group itself influence the stereochemical outcome of reactions?

A3: Absolutely. The tert-butoxycarbonyl (N-Boc) group is not just a passive protecting group; it plays a crucial role in directing reactivity and influencing stereoselectivity.

  • Conformational Lock: The bulky N-Boc group can restrict the conformational flexibility of the dihydroquinoline ring system. This can create a biased environment that directs incoming reagents to attack from the less sterically hindered face, leading to high diastereoselectivity in reactions at other positions on the ring.

  • Directing Group in Lithiation: In deprotonation reactions, the carbonyl oxygen of the Boc group can act as a coordinating site for the lithium of an organolithium base (e.g., n-butyllithium). This "complex-induced proximity effect" directs the deprotonation to the adjacent C2 position. The rotation of the Boc group is an important factor in this process, and variable temperature NMR studies have been used to measure the rotational barrier.[3]

  • Stability: The N-Boc group is generally stable to a wide range of reaction conditions, which allows for diverse synthetic transformations on the rest of the molecule without its removal.[4] However, it is labile to strong acids, and care must be taken during reactions and work-up procedures to avoid unintended deprotection.

Troubleshooting Guides

Problem 1: Loss of Enantiomeric Excess (ee) During a Reaction with a Strong Base
Symptom Possible Cause Troubleshooting Steps & Rationale
Significant decrease in ee after reaction, as determined by chiral HPLC or NMR.Epimerization at a stereocenter with an acidic proton (e.g., C2, C4). Strong bases can deprotonate these positions, leading to a planar intermediate and subsequent non-stereospecific reprotonation.1. Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This will disfavor the equilibrium that leads to racemization.2. Use a Sterically Hindered Base: Non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) may be less likely to cause epimerization compared to smaller, more nucleophilic bases.3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.
Complete racemization observed.Formation of a stable, achiral intermediate. The reaction conditions may be too harsh, leading to complete erosion of the stereocenter.1. Re-evaluate the Choice of Base: If possible, use a weaker base that is still capable of effecting the desired transformation.2. Consider an Alternative Synthetic Route: If the desired transformation inherently requires conditions that lead to racemization, a different synthetic strategy may be necessary. For example, setting the stereocenter after the problematic step.
Problem 2: Unexpected Diastereomers or Racemization During a Lewis Acid-Catalyzed Reaction (e.g., Friedel-Crafts Alkylation)
Symptom Possible Cause Troubleshooting Steps & Rationale
A mixture of diastereomers is obtained, or a loss of ee is observed in the starting material or product.Interaction of the Lewis acid with the N-Boc group or other basic sites. This can lead to conformational changes or the generation of reactive intermediates that undergo non-stereoselective reactions.1. Screen Different Lewis Acids: The strength and steric bulk of the Lewis acid can have a significant impact on the stereochemical outcome. Try milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or more sterically demanding ones.2. Low Temperature: As with base-mediated reactions, performing the reaction at lower temperatures can enhance selectivity and minimize side reactions.
Racemization of a stereocenter remote from the reaction site.Trace amounts of protic acid. Many Lewis acids can contain or generate trace amounts of strong protic acids (e.g., HCl from TiCl₄), which can catalyze racemization.1. Use a Proton Scavenger: The addition of a non-nucleophilic base (e.g., 2,6-lutidine) can neutralize any protic acids generated in situ without interfering with the Lewis acid catalysis.2. Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents to prevent the formation of protic acids from the reaction of the Lewis acid with water.

Experimental Protocols & Validation

Protocol 1: General Procedure for Monitoring Enantiomeric Excess (ee) by Chiral HPLC

The accurate determination of enantiomeric excess is crucial for assessing the success of a stereoselective reaction. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

1. Column Selection:

  • Polysaccharide-based chiral stationary phases (CSPs) , such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often the first choice for a wide range of chiral compounds, including N-Boc protected heterocycles.[4][5]

  • The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

2. Mobile Phase Selection:

  • Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is a critical parameter for optimizing the separation.[4][5]

  • Additives: For basic compounds like tetrahydroquinolines, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid, TFA) may be beneficial.

3. Method Development (Example):

  • Initial Screening: Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.

  • Optimization: If the enantiomers co-elute, systematically vary the ratio of isopropanol (e.g., to 95:5 or 80:20). Decreasing the percentage of the polar modifier generally increases retention time and may improve resolution.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and ambient temperature are good starting points. Adjusting these parameters can also fine-tune the separation.

4. Sample Preparation and Analysis:

  • Prepare a dilute solution of your sample (and a racemic standard, if available) in the mobile phase.

  • Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Protocol 2: Determination of Enantiomeric Excess (ee) using ¹H NMR with a Chiral Solvating Agent (CSA)

This method offers a rapid alternative to HPLC for determining ee, provided that baseline resolution of signals for the two enantiomers can be achieved.

1. Principle:

  • A chiral solvating agent (CSA) is added to a solution of the chiral analyte.

  • The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte.

  • These diastereomeric complexes have different magnetic environments, which can lead to the splitting of a proton signal in the ¹H NMR spectrum into two distinct signals, one for each enantiomer.

2. Common Chiral Solvating Agents for Amines:

  • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL): A readily available and effective CSA for a variety of chiral amines.[2]

  • Chiral acids (e.g., Mosher's acid, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid): While often used to form covalent diastereomeric esters with alcohols, they can also be used as CSAs for amines through acid-base interactions.

3. Experimental Procedure:

  • In an NMR tube, dissolve a known amount of your chiral this compound derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a sub-stoichiometric to stoichiometric amount of the chosen CSA (e.g., (S)-BINOL) to the NMR tube.

  • Gently shake the tube to ensure mixing and acquire another ¹H NMR spectrum.

  • Compare the two spectra to identify a proton signal (often one close to the stereocenter or the N-H proton if deprotected) that has split into two distinct resonances.

  • Integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the ee.

4. Troubleshooting:

  • No Signal Splitting: Try increasing the concentration of the CSA, changing the solvent, or lowering the temperature of the NMR experiment.

  • Poor Resolution: The choice of CSA is crucial. If one CSA does not provide adequate resolution, another one should be screened.

References

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC - NIH. Available at: [Link]

  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Available at: [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. NIH. Available at: [Link]

  • NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. Available at: [Link]

  • Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Research Explorer The University of Manchester. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. Request PDF on ResearchGate. Available at: [Link]

  • Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in... RSC Publishing. Available at: [Link]

  • Application of Chiral Lanthanide-induced Shift Reagents to Optically Active Cations: the Use of Tris[3-(trifluoromethylhydroxymethylene)-( + )-camphorato]europium(III) to Determine the Enantiomeric Purity of Tris(phenanthroline)ruthenium(II) Dichloride. ResearchGate. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Definitive Structural Elucidation of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of the analytical techniques used to characterize this N-Boc protected heterocycle. We will delve into the unparalleled power of Single-Crystal X-ray Diffraction (SCXRD) as the "gold standard" for absolute structure determination and objectively compare its utility against essential spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4] Our focus is not just on the procedural "how," but on the strategic "why," empowering researchers to make informed decisions about their analytical workflow.

Part I: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands alone as the definitive method for elucidating the three-dimensional structure of a crystalline small molecule.[4] It provides a high-resolution snapshot of the molecule's conformation, bond lengths, bond angles, and the supramolecular interactions governing its packing in the solid state. This level of detail is unattainable by any other single technique and is crucial for confirming stereochemistry, identifying unexpected structural features, and understanding solid-state properties.

The SCXRD Experimental Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where the initial stage—growing a suitable crystal—is often the most challenging. The quality of the final data is intrinsically linked to the quality of the single crystal.

SCXRD_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Purified Compound (Powder) B Solvent Screening & Crystallization Condition Optimization (e.g., Slow Evaporation, Vapor Diffusion) A->B Dissolution C Harvest High-Quality Single Crystal B->C Nucleation & Growth D Mount Crystal on Diffractometer C->D Selection E X-ray Exposure & Diffraction Pattern Collection D->E Rotation F Data Processing & Unit Cell Determination E->F Raw Data G Structure Solution (Phase Problem) F->G H Model Refinement & Validation G->H I Final Crystallographic Information File (CIF) H->I Convergence

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol: Single Crystal Growth and Data Acquisition

This protocol is a self-validating system; success at each stage is a prerequisite for proceeding to the next.

  • Crystal Growth (The Art of the Science):

    • Causality: The goal is to slow down the process of precipitation from a supersaturated solution to allow molecules to arrange themselves into a highly ordered, single-crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders unsuitable for SCXRD.

    • Method (Slow Evaporation):

      • Dissolve 5-10 mg of highly purified tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexanes/ethyl acetate) in a small, clean vial.

      • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

      • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

      • Monitor periodically for the formation of clear, well-defined crystals. The trustworthiness of the final structure begins here; crystals with visible defects or opacity should be avoided.

  • Data Collection:

    • Causality: A mounted crystal is rotated in a beam of X-rays. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. The intensities and positions of these diffracted spots contain the information needed to reconstruct the 3D structure.

    • Method:

      • Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

      • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

      • Center the crystal in the X-ray beam of a diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector).

      • Collect a series of diffraction images while rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to achieve the best possible fit.

    • Method:

      • Process the raw diffraction data to determine the unit cell parameters and space group.

      • Solve the structure using direct methods or other algorithms (e.g., using the SHELX software suite) to obtain an initial atomic model.[5]

      • Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

      • Validate the final structure using established metrics (e.g., R-factors, goodness-of-fit). The final output is a Crystallographic Information File (CIF).

Data Interpretation: A Structural Snapshot

The CIF file provides a wealth of precise quantitative data. The table below presents representative crystallographic data one might expect for a compound of this nature.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₅H₂₁NO₂Confirms the elemental composition in the crystal unit.
Formula Weight247.33 g/mol Corresponds to the molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a=10.5, b=8.2, c=16.1The dimensions of the unit cell.
α, β, γ (°)α=90, β=98.5, γ=90The angles of the unit cell.
Volume (ų)1375The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the fit between the model and the data.
Goodness-of-Fit (GooF)~1.0Another measure of refinement quality; a value close to 1 is ideal.

Part II: Comparative Analysis with Alternative & Complementary Techniques

While SCXRD provides the ultimate structural proof, it requires high-quality crystals, which are not always obtainable.[3][6] Furthermore, for routine analysis, other techniques are faster and more accessible. A robust characterization strategy integrates data from multiple sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

  • Expertise & Causality: ¹H NMR reveals the number and type of hydrogen environments, while ¹³C NMR does the same for carbon. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, and spin-spin coupling (J) between adjacent nuclei reveals bonding relationships. For this compound, one would expect characteristic signals for the nine equivalent protons of the tert-butyl group (~1.5 ppm), distinct signals for the aliphatic protons of the dihydroquinoline ring, and several signals in the aromatic region.[5] 2D NMR techniques like COSY and HSQC are essential to definitively assign these signals and confirm the connectivity of the entire molecular framework.

  • SCXRD vs. NMR: NMR confirms the molecular constitution and provides insight into the molecule's average conformation in solution, whereas SCXRD provides a precise, static picture of the conformation in the solid state. These two states can differ, especially for molecules with flexible groups.

Mass Spectrometry (MS)

MS is a fundamental technique for determining the molecular weight of a compound and confirming its elemental composition.

  • Expertise & Causality: In High-Resolution Mass Spectrometry (HRMS), a molecule is ionized (e.g., by electrospray ionization to form [M+H]⁺), and its mass-to-charge ratio (m/z) is measured with very high precision (typically to four decimal places). This accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.[1]

  • SCXRD vs. MS: MS confirms what atoms are present and in what ratio (the formula), while SCXRD shows how those atoms are arranged in space.

Thermal Analysis

Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the material's physical and chemical properties as a function of temperature.

  • Expertise & Causality: The N-Boc protecting group is known to be thermally labile, capable of being removed at elevated temperatures.[7][8] TGA could be used to determine the decomposition temperature, providing crucial information about the compound's thermal stability for storage and reaction planning. DSC could identify the melting point and detect any phase transitions.

  • SCXRD vs. Thermal Analysis: Thermal analysis provides bulk material properties (stability, melting point), while SCXRD describes the structure at the atomic level that gives rise to these properties.

Comparative Summary of Techniques
FeatureSingle-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment, solution-state conformation.Molecular weight, elemental composition (HRMS), structural fragments.
Sample Requirements High-quality single crystal (0.1-0.3 mm).1-10 mg dissolved in deuterated solvent.<1 mg, often in solution.
Key Strength Unambiguous, definitive 3D structure determination.[4]Unrivaled for structure elucidation in solution.High sensitivity and precise molecular formula determination.
Key Limitation Requires diffraction-quality single crystals, which can be difficult to grow.[3]Can have complex, overlapping signals; does not provide solid-state data.Provides no information on stereochemistry or 3D arrangement.

Conclusion: An Integrated Characterization Workflow

The characterization of a novel compound like this compound is not a linear process but an integrated strategy. Each analytical technique provides a unique and essential piece of the puzzle.

Integrated_Workflow A Synthesized & Purified Compound B HRMS Analysis A->B C ¹H & ¹³C NMR Analysis A->C D Molecular Formula Confirmed? B->D E Connectivity Confirmed? C->E D->E Yes K Re-evaluate Synthesis or Purification D->K No F Attempt Crystal Growth E->F Yes E->K No G Crystals Suitable for SCXRD? F->G H SCXRD Analysis G->H Yes J Structure Confirmed (Spectroscopic Data) G->J No I Definitive 3D Structure Elucidated H->I

Caption: An integrated workflow for the structural characterization of a new compound.

Spectroscopic methods like NMR and MS serve as the frontline tools for confirming that the correct molecule has been synthesized. They verify the molecular formula and the bonding framework. However, for absolute, irrefutable proof of structure—especially when stereocenters are present or unexpected rearrangements are possible—single-crystal X-ray diffraction is the authoritative and indispensable final word.

References

  • Blanton, A. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]

  • Stepek, I. A. et al. (2013). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures Above -78 °C. Organic Letters. [Link]

  • Takaba, K. et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry. [Link]

  • Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Li, B. et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Is there any optional characterization other than XRD?. (2015). [Link]

  • PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]

  • Gessner, G. et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

  • Smith, C. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. (2024). [Link]

  • Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

  • PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). [Link]

  • MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydroquinoline Scaffold as a Privileged Structure in Drug Discovery

The 3,4-dihydroquinoline core is a well-established "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets. Its rigid, bicyclic nature provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with enzymes and receptors. The incorporation of a tert-butoxycarbonyl (Boc) protecting group at the N1 position to form tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate serves a crucial dual role. It not only enhances the chemical stability of the dihydroquinoline ring system but also modulates the molecule's lipophilicity and solubility, properties that are critical for its behavior in both laboratory assays and biological systems.[1] This versatility has made its derivatives attractive candidates for developing novel therapeutics against a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2][3][4]

This guide provides an in-depth comparison of the efficacy of these derivatives in controlled in vitro environments versus complex in vivo models. We will dissect the experimental data, explain the causality behind the chosen methodologies, and bridge the often-significant gap between cellular activity and whole-organism therapeutic potential.

Part 1: In Vitro Efficacy: Proving Potential in a Controlled World

In vitro studies represent the foundational stage of drug discovery, where compounds are evaluated in a controlled, non-living environment (e.g., test tubes, cell culture plates). These assays are indispensable for high-throughput screening, elucidating mechanisms of action, and establishing preliminary potency and cytotoxicity profiles before committing to costly and complex animal studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the dihydroquinoline scaffold have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Experimental Evidence:

  • A study on novel 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-phenyl amide derivatives revealed potent cytotoxicity against six distinct human cancer cell lines: NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT-15 (colon).[2]

  • Another investigation highlighted a dihydroquinoline derivative as a potential anticancer agent after it was tested against B16F10 (mouse melanoma) and MDA-MB-231 (metastatic breast adenocarcinoma) cell lines.[4]

  • While structurally related, quinoxaline derivatives have also shown promising results, with certain compounds exhibiting IC50 values of 1.9 µg/mL and 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively.[5]

Mechanistic Insights: The anticancer effects are not merely cytotoxic; they are often rooted in the modulation of specific signaling pathways. Some derivatives are known to induce programmed cell death (apoptosis) through the activation of caspase cascades.[1] Others function as potent inhibitors of critical cancer-related pathways, such as the NF-κB transcriptional activity, which is crucial for cancer cell survival and proliferation.[2] More recently, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6]

Data Summary: In Vitro Anticancer Potency

Compound ClassCell LineActivity MetricPotencyReference
Tetrahydroquinoline-2-carboxamidesMDA-MB-231, PC-3, etc.GI50Sub-micromolar for lead compounds (e.g., 3g)[2]
Dihydroquinoline DerivativeB16F10, MDA-MB-231CytotoxicityDemonstrated anticancer potential[4]
6-hydroxy-3,4-dihydroquinolin-2(1H)-oneU87-MG, U138-MG (Glioblastoma)IC504.20 - 10.48 µM for lead compounds (4m, 4t, 4u)[6]
Quinoxaline DerivativesHCT-116, MCF-7IC501.9 - 2.3 µg/mL[5]

Featured Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test dihydroquinoline derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizing the Mechanism: Apoptosis Pathway

apoptosis_pathway ext_stim External Stimulus (e.g., Dihydroquinoline Derivative) casp8 Caspase-8 (Initiator) ext_stim->casp8 activates casp3 Caspase-3 (Executioner) casp8->casp3 activates apoptosis Apoptosis (Cell Death) casp3->apoptosis executes

Caption: Simplified extrinsic apoptosis pathway activated by therapeutic agents.

Antimicrobial Activity: Combating Pathogens

The dihydroquinoline scaffold has also been explored for its antimicrobial properties, particularly against the challenging pathogen Mycobacterium tuberculosis.

Experimental Evidence:

  • A study focused on dihydroquinoline carboxamide derivatives identified two compounds, 8g and 8h , with potent anti-tubercular activity.[7] They exhibited Minimum Inhibitory Concentration (MIC) values of 0.39 and 0.78 µg/mL, respectively, against the H37Rv strain of M. tuberculosis.[7] Crucially, these compounds were found to be non-toxic in in vitro cytotoxicity assays against mammalian cells, indicating a favorable selectivity profile.[7]

Featured Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Dispense sterile cation-adjusted Mueller-Hinton broth into a 96-well microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound directly in the wells, starting from a high concentration.

  • Inoculation: Add a standardized inoculum of the bacterial strain (e.g., M. tuberculosis H37Rv) to each well.

  • Incubation: Incubate the plate at 37°C for the required period (e.g., 7-14 days for M. tuberculosis).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuromodulatory Activity: Intervening in Neurodegeneration

Derivatives of quinoline and related structures are being actively investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[8][9] A primary strategy involves the inhibition of cholinesterase enzymes.

Mechanistic Insights: In Alzheimer's disease, the reduction of the neurotransmitter acetylcholine (ACh) leads to cognitive decline. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that break down ACh in the synaptic cleft. By inhibiting these enzymes, the concentration and duration of ACh are increased, enhancing cholinergic neurotransmission.[10][11] Several studies have designed and evaluated quinoline derivatives, including those with tert-butyl groups, as selective inhibitors of AChE and/or BChE.[8][10]

Visualizing the Mechanism: Cholinergic Synapse

cholinergic_synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle ACh Vesicle synaptic_cleft Synaptic Cleft ACh_vesicle->synaptic_cleft ACh Release AChR ACh Receptor synaptic_cleft->AChR Binds AChE AChE synaptic_cleft->AChE Degraded by inhibitor Quinoline Inhibitor inhibitor->AChE Blocks

Caption: Inhibition of AChE in the synapse increases acetylcholine availability.

Part 2: In Vivo Efficacy: Performance in a Living System

In vivo studies are the critical next step, assessing a compound's therapeutic effect, safety, and pharmacokinetic profile in a whole, living organism. Success here is far from guaranteed, as the compound must navigate the complex biological landscape of Absorption, Distribution, Metabolism, and Excretion (ADME).

Overcoming Barriers: Brain Delivery and CNS Effects

A significant challenge for neuroactive drugs is crossing the highly selective Blood-Brain Barrier (BBB). The dihydroquinoline scaffold has been ingeniously adapted to address this very problem.

Experimental Evidence:

  • A pivotal study reported the use of 1,4-dihydroquinoline derivatives as a chemical delivery system to transport the neurotransmitter GABA, which poorly crosses the BBB on its own, into the central nervous system (CNS).[12][13][14]

  • To track its journey, a radiolabeled version of the carrier, [¹¹C]1a, was injected into rats. Radioactivity measurements in the brain confirmed the carrier's rapid penetration into the CNS.[12][14]

  • More compellingly, when a GABA-carrier conjugate (1b) was injected intraperitoneally into mice, it produced a significant alteration in their locomotor activity.[13][14] This behavioral change is presumed to result from an enhancement of central GABAergic activity, providing strong evidence that the conjugate successfully crossed the BBB and released its active payload.[12][14]

Featured Experimental Protocol: Mouse Locomotor Activity Assay

  • Acclimation: Place mice individually in open-field activity chambers and allow them to acclimate for 30-60 minutes.

  • Administration: Administer the test compound (e.g., the 1,4-dihydroquinoline-GABA derivative) via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle.

  • Data Recording: Immediately after injection, record locomotor activity for 60-120 minutes using automated activity monitors that use infrared beams to track horizontal and vertical movements.

  • Analysis: Quantify the total distance traveled, number of vertical rears, and time spent in different zones of the chamber. Compare the activity of the treated groups to the control group to assess CNS-mediated behavioral changes.

Visualizing the Workflow: In Vivo BBB Penetration Study

bbb_workflow start Synthesize Radiolabeled [11C]Dihydroquinoline inject Administer via Peripheral Injection (e.g., tail vein in rat) start->inject circulate Compound Circulates in Bloodstream inject->circulate cross_bbb Crosses the Blood-Brain Barrier circulate->cross_bbb sacrifice Sacrifice Animal at Timed Intervals cross_bbb->sacrifice collect Collect and Homogenize Brain Tissue sacrifice->collect analyze Analyze Radioactivity and Metabolites (HPLC) collect->analyze end Quantify CNS Penetration analyze->end

Caption: Workflow for confirming CNS penetration of a test compound in vivo.

Anticancer Efficacy in Preclinical Models

While the in vitro anticancer data for dihydroquinoline derivatives is compelling, published in vivo efficacy studies for this specific class are less common. However, the standard translational path involves testing the most potent compounds from cell-based assays in animal models of cancer, typically xenografts.

Standard Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control like Paclitaxel). Administer treatment via a clinically relevant route (e.g., oral gavage, i.p. injection) on a defined schedule.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size. Excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the tumor growth curves between the treated and control groups to determine the degree of tumor growth inhibition (TGI).

Part 3: Bridging the Gap: From In Vitro Promise to In Vivo Reality

The transition from in vitro to in vivo is the crucible of drug development. A compound with nanomolar potency in a dish may fail completely in an animal model. This efficacy gap arises from the complexities of pharmacokinetics and biodistribution.

  • The Challenge of ADME: The 1,4-dihydroquinoline-GABA study is a masterclass in overcoming an in vivo-specific hurdle.[12][13][14] GABA itself is active at its receptor in vitro, but its poor ability to cross the BBB renders it ineffective in vivo for CNS targets. The dihydroquinoline carrier was designed specifically to solve this distribution problem, a factor entirely absent from cell-based assays.

  • Metabolic Instability: A compound may be rapidly metabolized by the liver (first-pass effect) or cleared by the kidneys, preventing it from ever reaching therapeutic concentrations at the target site. The tert-butyl carboxylate group can influence this, sometimes sterically hindering metabolic enzymes and improving the compound's half-life.

  • Off-Target Effects: In a whole organism, a compound can interact with numerous unforeseen targets, leading to toxicity that masks any potential therapeutic benefit. This is why in vitro cytotoxicity assays against normal cell lines are performed as an early screen for selectivity, as was done for the anti-tubercular compounds.[7]

Conclusion and Future Directions

The family of this compound derivatives represents a versatile and promising scaffold for drug discovery. The accumulated in vitro data provides a strong rationale for their further development, with potent activities demonstrated against cancer cells, pathogenic bacteria, and key enzymes implicated in neurodegeneration.

While comprehensive in vivo efficacy data remains an area for future growth, the existing studies are highly instructive. They demonstrate not only that these compounds can be effective in a living system but also that the scaffold can be intelligently modified to overcome fundamental pharmacological barriers like the blood-brain barrier.[12][13][14]

The path forward requires a focused effort to translate the most potent in vitro candidates into well-designed in vivo studies. This involves selecting compounds with the best balance of on-target potency and drug-like properties (solubility, metabolic stability) and evaluating them in relevant animal models of cancer, infection, and neurodegeneration to fully realize their therapeutic potential.

References

  • Title: Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents Source: PubMed URL: [Link]

  • Title: Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery Source: PubMed URL: [Link]

  • Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: Journal of Natural Products - ACS Publications URL: [Link]

  • Title: Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: MDPI URL: [Link]

  • Title: Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases Source: ResearchGate URL: [Link]

  • Title: Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator Source: PubMed URL: [Link]

  • Title: Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases Source: Walsh Medical Media URL: [Link]

  • Title: 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases Source: PubMed Central (PMC) URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL: [Link]

  • Title: Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Researcher's Guide to a Comparative Analysis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate Analogs as mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the computational and experimental evaluation of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate analogs. This document is intended for researchers, scientists, and drug development professionals interested in the application of in silico techniques to predict and validate the biological activity of novel chemical entities. We will delve into a case study focusing on morpholine-substituted tetrahydroquinoline derivatives as potential inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation often dysregulated in cancer.[1][2]

This guide will provide a detailed, step-by-step workflow for computational docking studies, a comparative analysis of the results with experimental data, and the rationale behind the methodological choices, ensuring a thorough understanding of the process from a scientific and practical perspective.

The Rationale for Targeting mTOR with Tetrahydroquinoline Scaffolds

The mTOR signaling pathway is a pivotal controller of cellular processes, and its aberrant activation is a hallmark of many cancers.[3][4] This makes it a prime target for therapeutic intervention. Tetrahydroquinoline derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer effects.[1][2] The structural rigidity and synthetic tractability of this core make it an excellent starting point for the design of potent and selective enzyme inhibitors. The incorporation of moieties like morpholine can further enhance the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.[1]

The Computational Docking Workflow: A Self-Validating System

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a macromolecule, providing insights into binding affinity and interaction patterns.[5] A robust and reliable docking protocol is essential for generating meaningful results. Here, we outline a self-validating workflow, emphasizing the causality behind each experimental choice.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation Phase p_prep Protein Preparation docking Molecular Docking p_prep->docking Prepared Receptor l_prep Ligand Preparation l_prep->docking Prepared Ligands analysis Post-Docking Analysis docking->analysis Docking Poses & Scores correlation Correlation Analysis analysis->correlation Predicted Affinities exp_val Experimental Validation exp_val->correlation Experimental IC50 Values correlation->analysis Feedback Loop for Protocol Refinement

Caption: A generalized workflow for computational docking studies.

Step 1: Protein and Ligand Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" holds particularly true for molecular docking. Proper preparation of both the protein receptor and the small molecule ligands is paramount for obtaining reliable results.

Protein Preparation:

  • Selection of the Protein Structure: The three-dimensional structure of the target protein is the starting point. For our case study, the crystal structure of mTOR (PDB ID: 4JT6) was obtained from the Protein Data Bank.[1]

  • Initial Clean-up: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are typically removed to create a clean binding site.

  • Protonation and Charge Assignment: The protonation state of amino acid residues can significantly impact ligand binding. Therefore, hydrogen atoms are added, and appropriate charges are assigned to the protein, often at a physiological pH of 7.4.

  • Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes and to arrive at a more energetically favorable conformation.

Ligand Preparation:

  • 2D to 3D Conversion: The this compound analogs are typically drawn in 2D and then converted to 3D structures.

  • Tautomer and Ionization State Prediction: The ionization state and tautomeric form of the ligands at a physiological pH are determined.

  • Energy Minimization: Similar to the protein, the ligands are energy minimized to obtain their lowest energy conformation.

Step 2: Molecular Docking - Predicting the "Handshake"

With the prepared protein and ligands, the docking simulation can be performed. The choice of docking software is a critical decision, with various options available, each with its own strengths and weaknesses.[4] For our case study, AutoDock Vina was employed.[1]

Key Parameters in Docking:

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid box are crucial parameters.

  • Docking Algorithm: The algorithm explores different conformations and orientations of the ligand within the binding site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The lower the docking score, the more favorable the predicted binding.[6]

Step 3: Post-Docking Analysis and Validation - From Prediction to Insight

The output of a docking simulation is a set of predicted binding poses and their corresponding scores.

Analysis of Docking Results:

  • Binding Pose Visualization: The top-ranked poses are visually inspected to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other key binding determinants.

  • Comparison of Docking Scores: The docking scores of different analogs are compared to rank their predicted binding affinities.

Validation of the Docking Protocol:

A crucial, yet often overlooked, step is the validation of the docking protocol.[7][8] This can be achieved by:

  • Redocking: If a co-crystallized ligand is present in the PDB structure, it can be extracted and re-docked. A successful protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

  • Correlation with Experimental Data: The most robust validation involves comparing the docking scores with experimentally determined binding affinities (e.g., IC50 or Ki values) for a set of known active and inactive compounds. A good correlation between the computational and experimental data provides confidence in the predictive power of the docking protocol.[9]

A Comparative Case Study: Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors

A recent study by Rajdeep Chowdhury and colleagues provides an excellent example of the integration of computational docking with experimental validation for a series of novel tetrahydroquinoline derivatives targeting mTOR.[1]

Computational Docking Results

The study employed molecular docking to predict the binding affinity of eight synthesized tetrahydroquinoline analogs against the mTOR active site. The docking scores, which are indicative of the binding energy, are presented in the table below.

CompoundDocking Score (kcal/mol)
10a -9.8
10b -10.2
10c -9.9
10d -10.1
10e -10.6
10f -9.7
10g -10.4
10h -10.3
Co-crystal Ligand -9.5

Data sourced from Chowdhury et al. (2025).[1]

The computational results indicate that all the designed analogs have favorable binding energies, with compound 10e exhibiting the most promising docking score of -10.6 kcal/mol, suggesting a stronger binding affinity than the co-crystallized ligand.[1]

Experimental Validation: In Vitro Cytotoxicity Assays

To validate the computational predictions, the synthesized compounds were evaluated for their in vitro anticancer activity against A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
10a 0.0980.1120.134
10b 0.0870.1010.121
10c 0.0760.0890.109
10d 0.0650.0780.098
10e 0.033 0.045 0.065
10f 0.1090.1230.145
10g 0.0540.0670.087
10h 0.0430.0560.076
Everolimus 0.1200.1500.180
5-Fluorouracil 4.805.206.10

Data sourced from Chowdhury et al. (2025).[1]

The experimental data reveals that compound 10e is the most potent inhibitor across all three cancer cell lines, with an impressive IC50 value of 0.033 µM against A549 cells.[1] This aligns remarkably well with the computational prediction, where 10e also had the best docking score. This strong correlation between the in silico and in vitro results validates the predictive power of the molecular docking study.

Visualizing the Key Interactions

To understand the structural basis for the high potency of compound 10e , it is essential to visualize its interactions within the mTOR active site.

G cluster_ligand Compound 10e cluster_receptor mTOR Active Site THQ Tetrahydroquinoline Core TRP2239 TRP2239 THQ->TRP2239 Pi-Pi Stacking VAL2240 VAL2240 THQ->VAL2240 Hydrophobic Interaction Morpholine Morpholine Moiety ASP2375 ASP2375 Morpholine->ASP2375 Hydrogen Bond CF3 Trifluoromethyl Group LEU2185 LEU2185 CF3->LEU2185 Hydrophobic Interaction

Caption: Key interactions of compound 10e in the mTOR active site.

The tetrahydroquinoline core of compound 10e forms crucial pi-pi stacking interactions with TRP2239, while the morpholine moiety engages in a hydrogen bond with ASP2375. Additionally, the trifluoromethyl group participates in hydrophobic interactions with LEU2185 and VAL2240, further anchoring the ligand in the binding pocket. These multiple points of contact contribute to the high binding affinity and potent inhibitory activity of this analog.

Conclusion and Future Directions

This guide has demonstrated the power of a well-structured and validated computational docking workflow in identifying and optimizing potent enzyme inhibitors. The strong correlation between the docking scores and experimental IC50 values for the morpholine-substituted tetrahydroquinoline derivatives targeting mTOR underscores the value of in silico methods in modern drug discovery.

The promising results for compound 10e warrant further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to assess its potential as a clinical candidate. This case study serves as a compelling example of how a synergistic approach, combining computational chemistry and experimental biology, can accelerate the discovery of novel therapeutics.

References

  • Chowdhury, R. et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org.
  • Chowdhury, R. et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Gadek, Z. et al. (2017). Molecular docking and pharmacokinetic of highly specific novel pan-mtor inhibitors against solid tumors. MedCrave online.
  • Halder, D. et al. (2022).
  • Kontoyianni, M. (2017). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Laurini, E. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Lee, S. & Lee, K. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. NIH.
  • Mishra, S. K. & Singh, P. (2015). Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions. PMC.
  • Narayanan, R. et al. (2022). Molecular docking analysis of mTOR protein kinase with chromatographically characterized compounds from Clerodendrum inerme L. leaves extract. PMC - NIH.
  • Patlolla, C. R. et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.
  • Raghu, M. S. et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH.
  • Ramharack, P. & Soliman, M. E. (2018). Design and Discovery of Kinase Inhibitors Using Docking Studies.
  • Ramzi, S. T. et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central.
  • Sabe, V. T. et al. (2021).
  • Shaker, Y. M. et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central.
  • Unnisa, A. et al. (2023). Molecular Docking, Pharmacokinetic and Molecular Simulation Analysis of Novel Mono‐Carbonyl Curcumin Analogs as L858R/T790M/C797S Mutant EGFR Inhibitors.
  • Vilar, S. et al. (2014).
  • BenchChem. (n.d.). tert-Butyl 3,4-dihydroquinoxaline-1(2H)
  • BenchChem. (n.d.). tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)
  • BenchChem. (n.d.). Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)
  • Czerwonka, A. et al. (2022).
  • Halder, D. et al. (2022).
  • Mohammed, H. A. A. et al. (2026).

Sources

A Comparative Guide to the Biological Effects of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate and Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The dihydroquinoline nucleus, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities, including promising anticancer properties. This guide provides a comparative analysis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate , a representative of the N-protected dihydroquinoline class, with established anticancer drugs that target critical cell signaling pathways.

While extensive biological data for this compound is still emerging, this document will leverage available data on closely related dihydroquinoline derivatives to offer a predictive comparison against well-characterized inhibitors of the PI3K/Akt/mTOR pathway, namely Buparlisib (BKM120) and Everolimus . The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the potential of novel dihydroquinoline compounds as anticancer agents. We will delve into a hypothetical comparison of cytotoxic and apoptotic effects, detail the experimental protocols necessary for such an evaluation, and visualize the underlying molecular pathways and experimental workflows.

Comparative Analysis of Biological Effects

The central hypothesis of this guide is that this compound, based on the established activities of its structural analogs, may exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation, potentially by modulating the PI3K/Akt/mTOR signaling pathway.[2][3]

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table presents a comparative summary of reported IC50 values for a representative dihydroquinoline derivative against common cancer cell lines, alongside the IC50 values for Buparlisib and Everolimus.

CompoundTarget/ClassCell LineIC50 (µM)Reference
Representative Dihydroquinoline Derivative Putative Anticancer AgentA549 (Lung Carcinoma)~4.9[4]
MCF-7 (Breast Adenocarcinoma)~14.6[4]
Buparlisib (BKM120) Pan-Class I PI3K InhibitorA549 (Lung Carcinoma)Not widely reported
MCF-7 (Breast Adenocarcinoma)~0.5 - 1.0[5]
Everolimus mTOR InhibitorA549 (Lung Carcinoma)~0.7 nM - >200 nM (cell line dependent)[6]
MCF-7 (Breast Adenocarcinoma)~0.005 nM - 33.33 µM (highly variable)[6][7][8]

Note: The IC50 values for the representative dihydroquinoline derivative are sourced from studies on structurally similar compounds and should be considered indicative. The wide range of reported IC50 values for Everolimus in MCF-7 cells highlights the sensitivity of this assay to experimental conditions and cell line passage number.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs. The table below compares the observed apoptotic effects of dihydroquinoline derivatives with those of Buparlisib and Everolimus.

CompoundMechanism of Apoptosis InductionSupporting EvidenceReference
Representative Dihydroquinoline Derivative Intrinsic pathway activationLoss of mitochondrial membrane potential, cytochrome c release, activation of caspases 9 and 3, DNA fragmentation.[2][3]
Buparlisib (BKM120) Pro-apoptotic activityInduction of cell death observed at concentrations ≥500nM in PCNSL patient-derived cell lines.[5]
Everolimus Induction of apoptosisApoptosis induction observed in breast cancer cell lines.[9]

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway in cancer progression. Many quinoline-based compounds have been shown to exert their anticancer effects by modulating this pathway. We hypothesize that this compound may act as an inhibitor at one or more nodes of this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Buparlisib Buparlisib Buparlisib->PI3K Everolimus Everolimus Everolimus->mTORC1 DHQ tert-Butyl 3,4-dihydroquinoline- 1(2H)-carboxylate (Hypothesized Target) DHQ->PI3K ? DHQ->Akt ? DHQ->mTORC1 ?

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocols

To empirically determine the biological effects of this compound and enable a direct comparison with known drugs, the following standardized in vitro assays are recommended.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound, Buparlisib, Everolimus

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is not yet available in the public domain, the substantial body of research on related dihydroquinoline and tetrahydroquinoline derivatives strongly suggests its potential as a promising scaffold for the development of novel anticancer agents. The hypothetical comparison with established PI3K/mTOR inhibitors like Buparlisib and Everolimus provides a valuable framework for its future evaluation.

The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to investigate the cytotoxic and apoptotic effects of this and other novel compounds. By employing these standardized assays, the scientific community can systematically evaluate the therapeutic potential of new chemical entities and contribute to the advancement of cancer therapy. Further studies are warranted to elucidate the precise mechanism of action of this compound and to validate its efficacy in preclinical models.

References

  • ChemInform Abstract: N-Substituted 1,2-Dihydroquinolines as Anticancer Agents: Electronic Control of Redox Stability, Assessment of Antiproliferative Effects, and Mechanistic Insights. (URL not available)
  • N-substituted 1,2-dihydroquinolines as Anticancer Agents: Electronic Control of Redox Stability, Assessment of Antiproliferative Effects, and Mechanistic Insights. PubMed. [Link]

  • tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | 887590-25-2 | Benchchem. (URL not available)
  • tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)
  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (URL not available)
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health. [Link]

  • Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents | Request PDF. ResearchGate. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. MOST Wiedzy. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (URL not available)
  • IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines... ResearchGate. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Anti-tumor effects of everolimus and metformin are complementary and glucose-dependent in breast cancer cells. PubMed Central. [Link]

  • Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway. Spandidos Publications. [Link]

  • IC50 of everolimus in MCF-7? - ECHEMI. (URL not available)
  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... ResearchGate. [Link]

  • Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. PubMed Central. [Link]

  • IC50 of everolimus in MCF-7? ResearchGate. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

  • Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives | Request PDF. ResearchGate. [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Science Publications. [Link]

  • PI3K/Akt/mTOR pathway. Wikipedia. [Link]

  • Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489. PubChem. [Link]

  • Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. PubMed. [Link]

  • Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. PubMed Central. [Link]

  • IC 50 value of all three plant samples on MCF7 and A549 cell lines. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (t-BDHQ) in biological matrices such as plasma, serum, and urine. As a key intermediate in the synthesis of various pharmacologically active compounds, its accurate measurement is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the prevalent analytical platforms, supported by established principles of bioanalytical method validation as outlined by the FDA and ICH guidelines.[3][4]

Foundational Principles: Ensuring Data Integrity through Method Validation

The objective of any bioanalytical method is to produce reliable data that can be used to make critical decisions in drug development. Therefore, the validation of an analytical procedure is paramount to demonstrate its suitability for the intended purpose.[5][6] Before comparing specific techniques, it is crucial to understand the core validation characteristics that ensure a protocol is a self-validating system. According to the FDA and ICH Q2(R1) guidelines, these include:

  • Accuracy & Precision: The closeness of measured values to the true value and to each other, respectively.

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

All methodologies discussed herein are evaluated against their ability to meet these rigorous standards.[7][8]

Comparative Analysis of Analytical Platforms

The choice of an analytical platform is a critical decision driven by the required sensitivity, selectivity, throughput, and the nature of the biological matrix. We will compare the three most relevant techniques for the quantification of t-BDHQ: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.[9] The technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry, typically operating in Multiple Reaction Monitoring (MRM) mode.

Causality of Choice: For regulated bioanalysis in drug development, LC-MS/MS is almost always the required platform. Its ability to achieve LLOQs in the low ng/mL or even pg/mL range is essential for characterizing the full pharmacokinetic profile of a compound.[10][11] The specificity of MRM minimizes the impact of matrix interferences, a common challenge in biological samples.

Experimental Workflow: A typical LC-MS/MS workflow involves sample extraction, chromatographic separation, ionization, and detection.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_start Biological Sample (e.g., Plasma) s_spike Spike with Internal Standard (IS) s_start->s_spike s_extract Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) s_spike->s_extract s_evap Evaporate & Reconstitute s_extract->s_evap lc_inject Inject into UPLC/HPLC System s_evap->lc_inject Prepared Sample lc_sep C18 Reverse-Phase Separation lc_inject->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_detect Tandem MS Detection (MRM Mode) ms_ion->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc Raw Data

Caption: LC-MS/MS Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative

GC-MS is another powerful technique for the quantification of small molecules. However, its application is limited to compounds that are volatile and thermally stable.[12] For a molecule like t-BDHQ, which is not inherently volatile, a chemical derivatization step is mandatory to increase its volatility and improve its chromatographic properties.

Causality of Choice: While less common for modern bioanalysis than LC-MS/MS, GC-MS can offer excellent chromatographic resolution and sensitivity.[13] The requirement for derivatization adds a step to sample preparation, which can introduce variability, but it can also be used to enhance ionization efficiency and selectivity.

Experimental Workflow: The GC-MS workflow is distinguished by the critical derivatization step prior to analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s_start Biological Sample (e.g., Urine) s_extract Liquid-Liquid Extraction s_start->s_extract s_deriv Derivatization (e.g., Silylation) s_extract->s_deriv gc_inject Inject into GC System s_deriv->gc_inject Derivatized Sample gc_sep Capillary Column Separation gc_inject->gc_sep ms_ion Electron Impact Ionization (EI) gc_sep->ms_ion ms_detect MS Detection (SIM Mode) ms_ion->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc Raw Data

Caption: GC-MS Experimental Workflow with Derivatization.

High-Performance Liquid Chromatography-UV (HPLC-UV): A Cost-Effective Option

HPLC with UV detection is a widely accessible and robust technique. Its primary limitation is sensitivity and susceptibility to interference from endogenous matrix components that absorb at the same wavelength as the analyte.[14][15]

Causality of Choice: This method is suitable for applications where high concentrations of t-BDHQ are expected (e.g., in vitro metabolism studies or high-dose TK studies). Its operational simplicity and lower cost make it an attractive option for screening or early-stage discovery research where the rigors of regulated bioanalysis are not yet required.[16]

Performance Comparison

The following table summarizes the expected performance characteristics of each platform for the quantification of t-BDHQ in a biological matrix like human plasma. These are representative values based on methods for analogous compounds.[13][14][17][18]

ParameterLC-MS/MSGC-MS (with Derivatization)HPLC-UV
Typical LLOQ 0.1 - 5 ng/mL1 - 20 ng/mL50 - 500 ng/mL
Selectivity Very High (MRM)High (SIM)Moderate to Low
Linear Range 3-4 orders of magnitude2-3 orders of magnitude2-3 orders of magnitude
Sample Volume 25 - 100 µL100 - 500 µL50 - 200 µL
Throughput High (2-5 min/sample)Low to Moderate (15-30 min/sample)Moderate (5-15 min/sample)
Pros Highest sensitivity & selectivity, wide applicabilityHigh chromatographic resolution, robustLow cost, simple, widely available
Cons High capital cost, potential for matrix effects (ion suppression)Requires derivatization, not suitable for thermolabile compoundsLow sensitivity, potential for interferences

Detailed Experimental Protocols

Here we provide detailed, self-validating protocols for the two most robust methods. These are proposed methodologies grounded in common practices for similar analytes.

Protocol: LC-MS/MS Quantification of t-BDHQ in Human Plasma
  • Preparation of Standards: Prepare calibration standards (0.1 to 500 ng/mL) and quality control (QC) samples by spiking known amounts of t-BDHQ into control human plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of a suitable internal standard (IS) working solution (e.g., a deuterated analog of t-BDHQ) and vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting at ~5% B, ramping to 95% B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor → product ion transitions for both t-BDHQ and the IS by infusing a standard solution. For t-BDHQ (C14H19NO2, MW ~233.3), the protonated molecule [M+H]+ at m/z 234.1 would be the precursor. A likely product ion would result from the loss of the tert-butyl group (m/z 178.1).

      • t-BDHQ: m/z 234.1 → 178.1

      • IS (e.g., d9-t-BDHQ): m/z 243.2 → 187.2

  • Data Analysis: Quantify t-BDHQ by calculating the peak area ratio of the analyte to the IS and plotting against the calibration curve.

Protocol: GC-MS Quantification of t-BDHQ in Urine
  • Preparation of Standards: Prepare calibration standards (5 to 1000 ng/mL) and QCs in control human urine.

  • Sample Preparation (LLE & Derivatization):

    • Aliquot 200 µL of urine sample into a glass tube.

    • Add IS and 50 µL of 1M NaOH to basify the sample.

    • Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the tube and heat at 70°C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM).

    • SIM Ions: Select 2-3 characteristic ions from the mass spectrum of the derivatized t-BDHQ and its IS for quantification and confirmation.

  • Data Analysis: Quantify using the peak area ratio of the target ion for the derivatized analyte to that of the derivatized IS.

Conclusion and Recommendations

For the quantification of this compound in biological samples, the choice of analytical method is dictated by the specific requirements of the study.

  • LC-MS/MS stands as the unequivocal gold standard for regulated bioanalysis, offering the highest sensitivity and selectivity necessary for comprehensive PK/TK profiling. Its high throughput also makes it ideal for large-scale clinical studies.

  • GC-MS is a powerful and reliable alternative, provided that a robust derivatization procedure is developed and validated. It may be considered when LC-MS/MS is unavailable or if specific separation challenges are better addressed by gas chromatography.

  • HPLC-UV is a practical and cost-effective tool for non-regulated, high-concentration applications. It serves well in early discovery or for process monitoring but lacks the sensitivity and specificity required for most in-vivo bioanalytical studies.

Ultimately, a fit-for-purpose approach should be adopted, aligning the chosen technology with the analytical performance requirements of the research or development phase.

References

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health & Human Services.
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Hutter, M., Redlingshöfer, L., & Auwärter, V. LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. Institute of Forensic Medicine, University Medical Center Freiburg.
  • Unknown Author. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
  • de Oliveira, A. R. M., et al. (2005).
  • PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Google Patents. (2011).
  • ResearchGate. (2025).
  • MDPI. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS.
  • Angerer, V., et al. Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. Institute of Forensic Medicine, Forensic Toxicology, Medical Center – University of Freiburg.
  • Garrigou, A., et al. (2002). Development and evaluation of an HPLC urinalysis screening test for occupational exposure to 3,4- and 3,5-dichloroanilines. PubMed.
  • Gimeno, P., et al. (2016). HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products.
  • Dias, M. J., et al. (2023). LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples. Journal of Analytical Toxicology, bkad046.
  • Zhang, Y., et al. (2021). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 26(24), 7589.
  • Willms, T., Kryk, H., & Hampel, U. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process.
  • Tafesse, T. B., et al. (2019). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method.

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

This guide provides comprehensive safety protocols and operational directives for the handling, storage, and disposal of this compound (CAS No. 123387-53-1). As a compound frequently utilized in synthetic chemistry and drug development, a thorough understanding of its hazard profile is crucial for ensuring laboratory safety. This document is intended for researchers, scientists, and professionals who may handle this substance.

Hazard Analysis and Risk Mitigation

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given its physical form as a solid or semi-solid, the primary routes of exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion. The cornerstone of safe handling is a multi-layered approach that combines engineering controls, administrative procedures, and the diligent use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.

Body Part Protection Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the absence of specific breakthrough time data for this compound, it is prudent to select gloves with a minimum thickness of 5 mils. Double-gloving is advised for prolonged handling or when working with larger quantities. Contaminated gloves must be disposed of immediately following established laboratory procedures.[2][3]
Eyes Safety GogglesChemical safety goggles that form a complete seal around the eyes are mandatory to protect against dust particles and potential splashes. Standard safety glasses with side shields do not provide adequate protection.[2]
Body Laboratory CoatA long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect the skin from accidental contact.
Respiratory NIOSH-approved RespiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator equipped with a combination of organic vapor and P100 (particulate) cartridges is recommended.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for minimizing the risk of exposure. The following diagram and steps outline the standard procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure fume hood is certified Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Use anti-static weigh paper Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Keep containers closed Decontaminate Decontaminate Perform Reaction->Decontaminate After experiment completion Doff PPE Doff PPE Decontaminate->Doff PPE Follow proper doffing sequence Dispose Waste Dispose Waste Doff PPE->Dispose Waste Segregate waste streams

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.